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Mineral spirits

Cat. No.: B1165898
CAS No.: 64742-88-7
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Description

Mineral spirits, also known as white spirit, is a petroleum-derived organic solvent mixture composed predominantly of aliphatic and alicyclic C7 to C12 hydrocarbons . Its effectiveness stems from its nonpolar molecular structure, which readily interacts with and dissolves other nonpolar substances such as oils, greases, and certain resins . This action works by breaking the intermolecular bonds that hold these materials together, effectively dissolving them for removal or thinning . In a research and development context, this solvent is invaluable for applications including the degreasing and cleaning of mechanical parts and tools, the thinning of oil-based paints and coatings for testing formulations, and serving as a component in aerosols and asphalt products . A key variant, Odorless this compound (OMS), has been further refined through hydrogenation to remove potentially harmful aromatic compounds, making it more suitable for applications involving prolonged human contact . As a complex substance, its safe use requires rigorous hazard assessment, and Derived No-Effect Levels (DNELs) must be considered to manage exposure risks in the laboratory . This product is intended For Research Use Only. It must be handled with care in well-ventilated areas, with appropriate personal protective equipment, and stored away from ignition sources due to its flammability. It is strictly prohibited for personal, household, or consumer use.

Properties

CAS No.

64742-88-7

Molecular Formula

UNKNOWN

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Composition of Technical Grade Mineral Spirits

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical composition of technical grade mineral spirits, a widely utilized petroleum-distillate solvent. Understanding its complex and variable nature is critical for its application in research, development, and manufacturing processes where solvent purity and composition can significantly impact outcomes. This document outlines the primary hydrocarbon constituents, common impurities, and the analytical methodologies employed for their characterization.

Core Chemical Composition

Technical grade this compound, also known as Stoddard solvent or white spirit, are a complex mixture of hydrocarbons typically in the C7 to C12 range. The precise composition can vary depending on the crude oil source and the refining process. However, it is primarily composed of three main classes of hydrocarbons: alkanes (paraffins), cycloalkanes (naphthenes), and aromatic hydrocarbons.[1][2] Odorless this compound are further refined to significantly reduce the aromatic content.[3]

The American Society for Testing and Materials (ASTM) standard D235 provides a classification for this compound into four types based on properties such as flash point and distillation range, and further into classes based on aromatic content.[4][5][6][7]

Table 1: General Hydrocarbon Composition of this compound

Hydrocarbon ClassTypical Concentration Range (%)Key Characteristics
Alkanes (Paraffins)30 - 50%Straight and branched-chain saturated hydrocarbons.
Cycloalkanes (Naphthenes)30 - 40%Saturated cyclic hydrocarbons.
Aromatic Hydrocarbons10 - 20% (in regular grades)Unsaturated cyclic hydrocarbons containing one or more benzene rings. Significantly lower in odorless grades.

Source:[1][2][8]

Detailed Composition of Different Grades

The specific composition of this compound can vary significantly between different grades. The following tables provide a summary of typical compositions for standard technical grade (often referred to as Type I this compound or Stoddard Solvent) and odorless this compound.

Table 2: Typical Composition of Technical Grade this compound (Stoddard Solvent)

ComponentCAS NumberTypical Concentration (%)
Alkanes and CycloalkanesMixture80 - 90%
Aromatic HydrocarbonsMixture10 - 20%
- Trimethylbenzenes25551-13-70.5 - 4.0%
- Nonane111-84-21.0 - 7.0%

Source:[1][8]

Table 3: Typical Properties of Different Mineral Spirit Types

PropertyType I (Regular/Stoddard)Odorless this compoundTest Method
Aromatic Content (%) 8 - 22 (Class A)< 2 (Class C)ASTM D3257
Flash Point (°C) > 38> 38ASTM D56
Boiling Range (°C) 150 - 200150 - 200ASTM D86
Specific Gravity ~0.78~0.76ASTM D1298
Kauri-Butanol (KB) Value 29 - 4525 - 35ASTM D1133

Source:[3][9][10][11]

Experimental Protocols for Compositional Analysis

The characterization of this compound is predominantly carried out using gas chromatography (GC) coupled with a suitable detector, most commonly a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Hydrocarbon Analysis

This method allows for the separation, identification, and quantification of the various hydrocarbon components within the this compound sample.

1. Sample Preparation:

  • Dilute the this compound sample in a high-purity solvent such as pentane or hexane. A typical dilution factor is 1:100 (v/v).

  • For trace analysis, a larger sample volume may be concentrated using a gentle stream of nitrogen.

2. Instrumentation:

  • Gas Chromatograph: Equipped with a capillary column.

  • Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is suitable for separating a wide range of hydrocarbons. A common dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness. For detailed aromatic analysis, a more polar column like 1,2,3-tris(2-cyanoethoxy)propane (TCEP) can be used as specified in ASTM D3257.[12]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Injection: Split injection is typically used to avoid column overloading. A split ratio of 50:1 or 100:1 is common. The injection volume is typically 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 5-10°C/minute.

    • Final hold: Hold at 250°C for 5-10 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 550.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

3. Data Analysis:

  • Identification: Individual components are identified by comparing their mass spectra to a reference library (e.g., NIST/Wiley).

  • Quantification: The concentration of each component can be determined by integrating the peak area in the total ion chromatogram (TIC) and comparing it to the peak area of an internal or external standard.

Visualization of Analytical Workflow

The following diagram illustrates the typical workflow for the chemical analysis of technical grade this compound.

A Sample Collection (Technical Grade this compound) B Sample Preparation (Dilution in Solvent) A->B C GC-MS Analysis B->C D Data Acquisition (Total Ion Chromatogram) C->D E Data Processing D->E F Component Identification (Mass Spectral Library Search) E->F G Quantification (Peak Area Integration) E->G H Reporting (Compositional Analysis Report) F->H G->H

Caption: Workflow for the chemical analysis of this compound.

References

A Technical Guide to the Physical Properties of Odorless Mineral Spirits for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Odorless mineral spirits, a refined petroleum distillate, are a ubiquitous solvent in many laboratory settings. Their low odor, effective solvency, and relatively low toxicity make them a valuable tool for various applications, from cleaning and degreasing apparatus to use as a non-polar solvent in specific chemical reactions and formulations. This guide provides an in-depth overview of the key physical properties of odorless this compound, offering a technical resource for laboratory professionals to ensure safe and effective use.

Core Physical and Chemical Characteristics

Odorless this compound are primarily composed of aliphatic hydrocarbons and are characterized by their clear, colorless appearance.[1][2] While formulations can vary between manufacturers, a general set of physical properties defines their performance and safety profile. The following tables summarize the key quantitative data for typical technical-grade odorless this compound.

Table 1: Key Physical Properties of Odorless this compound
PropertyTypical Value/RangeUnitsNotes
Boiling Point / Range 149 - 213°CThe range can vary depending on the specific grade. Also cited as 300 - 415 °F.[3][4]
Flash Point (Closed Cup) 38 - 60°CA critical parameter for safety and storage classification. Also cited as 100 - 140 °F.[3][4]
Density 0.75 - 0.82g/cm³ at 15.6 °CCan also be expressed as specific gravity relative to water.[3][5]
Specific Gravity 0.75 - 0.82(Water = 1)[3][5]
Vapor Pressure < 1.0 - 5mmHg at 20 °CIndicates the volatility of the solvent.[1][6]
Viscosity ~0.9 - 2.0cP at 25 °C[1]
Evaporation Rate > 0.1(n-Butyl Acetate = 1)Generally considered to have a relatively slow evaporation rate.[5][7]
Autoignition Temperature 229 - 348°CThe temperature at which the solvent will ignite without an external ignition source.[8]
Solubility in Water Negligible-Insoluble in water.[4][6]
Table 2: Flammability and Explosive Limits
ParameterLower Explosive Limit (LEL)Upper Explosive Limit (UEL)
% in Air (by volume) 0.7 - 1.05.0 - 7.0

Experimental Protocols for Property Determination

The physical properties outlined above are determined by standardized experimental methods, primarily those developed by ASTM International. For laboratory professionals requiring precise quality control or verification of solvent specifications, understanding these protocols is crucial.

Boiling Range (ASTM D86)

The distillation (boiling) range is a critical parameter that indicates the composition and volatility of the this compound. The ASTM D86 standard test method is a fundamental procedure for determining the distillation characteristics of petroleum products.

Methodology:

  • A 100 mL sample is placed in a distillation flask.

  • The flask is heated, and the vapor is passed through a condenser.

  • The temperature at which the first drop of condensate falls from the condenser is recorded as the Initial Boiling Point (IBP).

  • As the distillation proceeds, the temperature is recorded at various percentages of the recovered volume.

  • The final temperature, or End Point (EP) or Dry Point (DP), is the maximum temperature observed during the test, which is usually reached as the last of the liquid evaporates from the bottom of the flask.

Flash Point (ASTM D56 - Tag Closed-Cup Method)

The flash point is the lowest temperature at which the vapors of the solvent will ignite when an ignition source is introduced. This is a critical safety parameter for storage and handling.

Methodology:

  • The sample is placed in the cup of the Tag Closed-Cup tester and the lid is closed.

  • The sample is heated at a slow, constant rate.

  • At specified temperature intervals, a small flame is introduced into the vapor space above the liquid.

  • The flash point is the lowest temperature at which the application of the test flame causes the vapor above the liquid to ignite with a distinct flash inside the cup.

Density/Specific Gravity (ASTM D1298)

Density is the mass per unit volume, while specific gravity is the ratio of the density of the substance to the density of water at a specified temperature.

Methodology:

  • A sample of the this compound is placed in a hydrometer cylinder.

  • A hydrometer of the appropriate range is gently lowered into the sample.

  • The hydrometer is allowed to float freely, and the reading is taken at the point where the surface of the liquid meets the hydrometer scale.

  • The temperature of the sample is also recorded, and the density or specific gravity is corrected to a reference temperature (e.g., 15.6 °C).

Laboratory Workflow for Odorless this compound

The following diagram illustrates a typical workflow for the selection, verification, and use of odorless this compound in a laboratory setting.

LabWorkflow cluster_selection Solvent Selection cluster_verification Quality Verification cluster_use Laboratory Use select_solvent Identify Application Need review_sds Review Safety Data Sheet (SDS) select_solvent->review_sds Safety First check_specs Check Manufacturer Specifications review_sds->check_specs Match to Need receive_solvent Receive Solvent check_specs->receive_solvent Procurement visual_inspection Visual Inspection (Clarity, Color) receive_solvent->visual_inspection qc_testing Perform QC Tests (e.g., Density, Boiling Range) visual_inspection->qc_testing If Required approve_use Approve for Use visual_inspection->approve_use If QC not required qc_testing->approve_use Pass/Fail application Application (e.g., Cleaning, Solvent) approve_use->application waste_disposal Proper Waste Disposal application->waste_disposal End of Lifecycle

Figure 1: Laboratory workflow for odorless this compound.

Interrelation of Physical Properties

The physical properties of odorless this compound are not independent of one another. Understanding their relationships is key to predicting the behavior of the solvent under different laboratory conditions.

PropertyRelationships BoilingPoint Boiling Point VaporPressure Vapor Pressure BoilingPoint->VaporPressure Inversely Related EvaporationRate Evaporation Rate VaporPressure->EvaporationRate Directly Related FlashPoint Flash Point VaporPressure->FlashPoint Inversely Related Viscosity Viscosity EvaporationRate->Viscosity Inversely Related

Figure 2: Interrelation of key physical properties.

An understanding of these properties and their interplay is essential for the safe and effective use of odorless this compound in a laboratory environment. Researchers and drug development professionals should always consult the manufacturer's safety data sheet (SDS) for specific information on the particular grade of solvent being used.[5][6]

References

What are the different types of mineral spirits (Type 1, 2, 3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the different types of mineral spirits, with a focus on the classification based on their refining processes: Type 1 (Hydrodesulfurization), Type 2 (Solvent Extraction), and Type 3 (Hydrogenation). This document details their chemical and physical properties, the experimental protocols for their characterization, and the logical relationships in their production and analysis.

Introduction to this compound

This compound, also known as Stoddard solvent or white spirits, are petroleum-derived hydrocarbon solvents widely used in various industrial and laboratory applications.[1][2] Their utility stems from their excellent solvency for nonpolar substances, controlled evaporation rate, and relatively low cost.[3][4] this compound are complex mixtures of paraffinic, cycloparaffinic (naphthenic), and aromatic hydrocarbons, typically with a carbon number range of C7 to C12.[1][3] The specific composition and, consequently, the physical and chemical properties of this compound can vary significantly depending on the crude oil source and the refining processes employed.[1][5]

The classification of this compound is primarily governed by standards such as ASTM D235, which outlines four types based on properties like flash point and boiling range: Type I (Regular), Type II (High Flash Point), Type III (Odorless), and Type IV (Low Dry Point).[6][7] However, a more fundamental classification, and the focus of this guide, is based on the refining process used to treat the initial petroleum distillate. This classification yields three primary types:

  • Type 1: Hydrodesulfurized this compound

  • Type 2: Solvent-Refined this compound

  • Type 3: Hydrogenated this compound

These refining processes are designed to remove undesirable components such as sulfur, nitrogen compounds, and aromatics to meet specific performance and safety requirements.

Classification by Refining Process

The refining process significantly impacts the final composition and properties of the this compound. The following sections detail the three main types based on their production method.

Type 1: Hydrodesulfurized this compound

Hydrodesulfurization (HDS) is a catalytic process that removes sulfur from petroleum distillates.[8] In this process, the naphtha fraction is treated with hydrogen gas at elevated temperature and pressure in the presence of a catalyst, typically containing cobalt and molybdenum.[9] This process primarily targets the removal of sulfur compounds, which are converted to hydrogen sulfide (H2S). While effective at reducing sulfur content, standard HDS has a limited impact on the aromatic content of the solvent.[10]

Type 2: Solvent-Refined this compound

Solvent extraction is a process used to selectively remove aromatic hydrocarbons from petroleum distillates.[5] A solvent, in which the aromatics are more soluble than the aliphatic and naphthenic components, is mixed with the naphtha feed. This results in the separation of an aromatic-rich extract and a paraffinic/naphthenic-rich raffinate. The raffinate is then further processed to produce solvent-refined this compound with a reduced aromatic content.[11]

Type 3: Hydrogenated this compound

Hydrogenation, also known as hydrotreating, is a more intensive process than hydrodesulfurization and is used to significantly reduce the content of aromatic hydrocarbons and olefins.[10][12] This process involves treating the petroleum distillate with hydrogen at high pressure and temperature over a catalyst, typically containing nickel, platinum, or palladium. The aromatic rings are saturated to form cycloparaffins (naphthenes), and olefins are converted to paraffins. This results in a product with very low aromatic content, leading to reduced odor and toxicity.[13][14] "Odorless" this compound are typically produced through hydrogenation.[13][15]

Data Presentation: Comparative Properties

The following tables summarize the typical quantitative data for the different types of this compound. It is important to note that the exact values can vary depending on the specific grade and manufacturer.

Table 1: Typical Physical Properties of this compound by Type

PropertyType 1 (Hydrodesulfurized)Type 2 (Solvent-Refined)Type 3 (Hydrogenated/Odorless)ASTM Method
Boiling Range 150 - 200 °C150 - 210 °C155 - 205 °CD86
Flash Point > 38 °C> 40 °C> 40 °CD56
Specific Gravity ~ 0.78~ 0.79~ 0.76D1298
Kauri-Butanol (KB) Value 35 - 4530 - 4025 - 35D1133

Table 2: Typical Chemical Composition of this compound by Type

ComponentType 1 (Hydrodesulfurized)Type 2 (Solvent-Refined)Type 3 (Hydrogenated/Odorless)ASTM Method
Aromatic Content (vol %) 15 - 25%5 - 15%< 2%D1319 / D3257
Sulfur Content (ppm) < 15Variable< 5D5453
Paraffins & Cycloparaffins (vol %) 75 - 85%85 - 95%> 98%GC Analysis

Experimental Protocols

The characterization of this compound relies on standardized test methods, primarily those developed by ASTM International. The following sections provide an overview of the methodologies for key experiments.

Distillation Range (ASTM D86)

This test method determines the boiling range characteristics of petroleum products.

Methodology:

  • A 100 mL sample is placed in a distillation flask.

  • The flask is heated, and the vapor is passed through a condenser.

  • The temperature at which the first drop of condensate falls from the condenser is recorded as the Initial Boiling Point (IBP).

  • The volume of condensate collected in a graduated cylinder is recorded as the temperature rises.

  • The temperature at which the last drop of liquid evaporates from the bottom of the flask is recorded as the Dry Point (DP).

Flash Point by Tag Closed Cup Tester (ASTM D56)

This test method determines the lowest temperature at which the vapors of a liquid will ignite.

Methodology:

  • A specified volume of the sample is introduced into the test cup of the Tag Closed Cup Tester.

  • The sample is heated at a slow, constant rate.

  • At specified temperature intervals, an ignition source is passed over the cup.

  • The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the sample to ignite.

Hydrocarbon Types by Fluorescent Indicator Adsorption (ASTM D1319)

This test method is used to determine the volume percent of saturates, olefins, and aromatics.

Methodology:

  • A sample of the this compound is introduced into a glass adsorption column packed with silica gel containing a fluorescent dye mixture.

  • An alcohol desorbent is added to the top of the column to elute the sample down the column.

  • The different hydrocarbon types separate into distinct bands based on their polarity, which are visualized under ultraviolet light due to the fluorescent dyes.

  • The length of each colored zone is measured and used to calculate the volume percentage of each hydrocarbon type.

Aromatics in this compound by Gas Chromatography (ASTM D3257)

This test method provides a more detailed analysis of the aromatic components.

Methodology:

  • A small volume of the this compound sample is injected into a gas chromatograph (GC).

  • The sample is vaporized and carried by an inert gas through a chromatographic column.

  • The components of the sample are separated based on their boiling points and interaction with the stationary phase of the column.

  • A detector measures the amount of each component as it exits the column.

  • By comparing the retention times and peak areas to those of known standards, the concentration of specific aromatic compounds can be determined.

Mandatory Visualizations

This compound Production and Classification

G cluster_refining Petroleum Refining cluster_processing Downstream Processing cluster_products Mineral Spirit Types Crude Oil Crude Oil Distillation Distillation Crude Oil->Distillation Naphtha Fraction Naphtha Fraction Distillation->Naphtha Fraction Hydrodesulfurization Hydrodesulfurization Naphtha Fraction->Hydrodesulfurization Solvent Extraction Solvent Extraction Naphtha Fraction->Solvent Extraction Hydrogenation Hydrogenation Naphtha Fraction->Hydrogenation Type 1 Type 1 (Hydrodesulfurized) Hydrodesulfurization->Type 1 Type 2 Type 2 (Solvent-Refined) Solvent Extraction->Type 2 Type 3 Type 3 (Hydrogenated) Hydrogenation->Type 3

Caption: Production pathway of different mineral spirit types.

Experimental Workflow for this compound Characterization

G cluster_workflow Characterization Workflow Sample Sample Distillation Distillation (ASTM D86) Sample->Distillation Flash_Point Flash Point (ASTM D56) Sample->Flash_Point Composition_Analysis Composition Analysis Sample->Composition_Analysis Report Report Distillation->Report Flash_Point->Report FIA FIA (ASTM D1319) Composition_Analysis->FIA GC Gas Chromatography (ASTM D3257) Composition_Analysis->GC FIA->Report GC->Report

Caption: Key experiments for this compound characterization.

References

An In-depth Technical Guide to the Hydrocarbon Profile of Stoddard Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrocarbon profile of Stoddard solvent, a complex petroleum-derived mixture. The information presented herein is intended for a technical audience and details the chemical composition, analytical methodologies for characterization, and toxicological implications of its constituent hydrocarbons.

Introduction to Stoddard Solvent

Stoddard solvent, identified by the CAS number 8052-41-3, is a petroleum distillate characterized as a clear, colorless liquid with a kerosene-like odor.[1][2] It is a complex mixture of hydrocarbons, primarily within the C7 to C12 range.[3][4][5][6] Historically, it has been widely used as a dry cleaning solvent, degreaser, and as a component in paints, coatings, and inks.[7][8] The exact composition of Stoddard solvent can vary depending on the crude oil source and the refining process.[3]

Hydrocarbon Profile and Composition

Stoddard solvent is broadly classified into three major groups of hydrocarbons. The typical composition of these groups is summarized in the table below.

Hydrocarbon ClassPercentage Composition (%)Description
Aliphatic Hydrocarbons (Alkanes/Paraffins) 30 - 50Consists of straight-chain (n-alkanes) and branched-chain (isoalkanes) saturated hydrocarbons.[3][4][5][6]
Alicyclic Hydrocarbons (Cycloalkanes/Naphthenes) 30 - 40Composed of saturated hydrocarbons containing one or more ring structures.[3][4][5][6]
Aromatic Hydrocarbons 10 - 20Includes compounds with one or more benzene rings, such as toluene, xylenes, and trimethylbenzenes.[3][4][9]

It is important to note that while Stoddard solvent contains aromatic hydrocarbons, the concentration of highly toxic compounds like benzene is typically very low, often less than 1% of the total mixture.[4][9]

Physicochemical Properties

The general physical and chemical properties of Stoddard solvent are outlined in the following table.

PropertyValue
CAS Number 8052-41-3[1][9][10][11]
Boiling Range 150 - 200 °C (302 - 392 °F)[3][12]
Flash Point 38 - 60 °C (100 - 140 °F)[4]
Appearance Colorless liquid[1][7]
Odor Kerosene-like[1][7]
Water Solubility Insoluble[7][9]

Experimental Protocols for Hydrocarbon Profiling

The characterization of the hydrocarbon profile of Stoddard solvent is primarily achieved through gas chromatography (GC), often coupled with a flame ionization detector (FID) or a mass spectrometer (MS).

Sample Preparation

The method of sample preparation depends on the matrix from which the Stoddard solvent is being analyzed.

  • Air Samples: Volatile components of Stoddard solvent in the air can be collected by drawing the air through a solid sorbent tube, typically containing charcoal. The adsorbed hydrocarbons are then desorbed using a solvent, most commonly carbon disulfide (CS₂), prior to GC analysis.[13]

  • Water Samples: For the analysis of purgeable aromatics, a purge-and-trap method is employed. An inert gas is bubbled through the water sample, and the volatilized hydrocarbons are trapped on an adsorbent material. The trap is then heated to desorb the analytes into the GC system.[1] For other components, liquid-liquid extraction with a non-polar solvent can be utilized.

  • Soil and Solid Samples: Stoddard solvent can be extracted from soil or other solid matrices using a suitable organic solvent, such as carbon tetrachloride or methylene chloride, often with the aid of sonication or Soxhlet extraction.[10]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following provides a general protocol for the analysis of Stoddard solvent using GC-MS. Specific parameters may need to be optimized based on the instrumentation and the specific components of interest.

Instrumentation:

  • Gas Chromatograph equipped with a capillary column and a Mass Spectrometer detector.

GC Conditions:

  • Column: A non-polar capillary column, such as a 30 m x 0.25 mm i.d. column with a 0.25 µm film thickness of 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is suitable for separating the hydrocarbon mixture.

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Injection Mode: Splitless injection is often preferred for trace analysis, while a split injection may be used for more concentrated samples.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 35 to 550.

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

Data Analysis:

  • Identification of individual hydrocarbon components is achieved by comparing their mass spectra and retention times with those of known standards and library databases (e.g., NIST).

  • Quantification can be performed using internal or external standard calibration methods.

Visualization of Key Concepts

Hydrocarbon Classification in Stoddard Solvent

The following diagram illustrates the hierarchical classification of the main hydrocarbon groups present in Stoddard solvent.

G Stoddard_Solvent Stoddard Solvent Aliphatic Aliphatic Hydrocarbons (Alkanes/Paraffins) 30-50% Stoddard_Solvent->Aliphatic Alicyclic Alicyclic Hydrocarbons (Cycloalkanes/Naphthenes) 30-40% Stoddard_Solvent->Alicyclic Aromatic Aromatic Hydrocarbons 10-20% Stoddard_Solvent->Aromatic Straight_Chain Straight-Chain (n-Alkanes) Aliphatic->Straight_Chain Branched_Chain Branched-Chain (Isoalkanes) Aliphatic->Branched_Chain G Sample Environmental Sample (Air, Water, or Soil) Preparation Sample Preparation (e.g., Extraction, Desorption) Sample->Preparation Injection GC Injection Preparation->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Detection Mass Spectrometry Detection (EI, Mass Analyzer) Separation->Detection Analysis Data Analysis (Identification & Quantification) Detection->Analysis G Aromatic_HC Aromatic Hydrocarbon (e.g., from Stoddard Solvent) AhR Aryl Hydrocarbon Receptor (AhR) (in cytoplasm) Aromatic_HC->AhR Binds to ARNT ARNT (in nucleus) AhR->ARNT Translocates to nucleus and dimerizes with XRE Xenobiotic Response Element (XRE) (on DNA) ARNT->XRE Binds to CYP1A1 Gene Transcription (e.g., CYP1A1) XRE->CYP1A1 Induces Metabolism Metabolism of Hydrocarbons CYP1A1->Metabolism Leads to ROS Reactive Oxygen Species (ROS) Generation Metabolism->ROS Can lead to Oxidative_Stress Oxidative Stress & DNA Damage ROS->Oxidative_Stress Causes

References

The Role of Solubility Parameters in Optimizing Organic Synthesis: A Technical Guide to Mineral Spirits

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of organic synthesis, the choice of solvent is a critical parameter that can profoundly influence reaction kinetics, yield, and purity. Mineral spirits, a complex mixture of aliphatic and alicyclic hydrocarbons, are widely utilized as a versatile solvent in various industrial applications. However, their successful application in the nuanced environment of organic synthesis, particularly in the context of drug development, necessitates a deeper understanding of their solubility characteristics. This technical guide provides an in-depth exploration of the solubility parameters of this compound, offering a theoretical framework and practical methodologies for their determination and application. By leveraging Hansen Solubility Parameters (HSP), researchers can move beyond empirical solvent selection to a more predictive and rational approach, thereby accelerating process development and enhancing synthetic outcomes.

Understanding Solubility Parameters

The concept of "like dissolves like" is a fundamental principle in chemistry. Solubility parameters provide a quantitative measure to this adage, allowing for the prediction of miscibility and interaction between substances. Two key sets of parameters are widely used: the Hildebrand solubility parameter and the more descriptive Hansen Solubility Parameters.

Hildebrand Solubility Parameter (δ)

The Hildebrand solubility parameter is a single value that represents the cohesive energy density of a solvent. It is particularly useful for nonpolar systems. Materials with similar Hildebrand solubility parameters are likely to be miscible.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters offer a more nuanced, three-dimensional approach by deconstructing the total cohesive energy into three components:

  • δd (Dispersion): Represents the energy from dispersion forces between molecules.

  • δp (Polar): Represents the energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Represents the energy from hydrogen bonds.

Together, these three parameters (δd, δp, δh) define a point for each substance in a three-dimensional "Hansen space." The closer two points are in this space, the more likely the substances are to be soluble in one another.[1] This multi-dimensional approach is particularly valuable for understanding the interactions in complex systems involving polymers and resins, which are common in many organic synthesis and purification processes.

Quantitative Solubility Data for this compound

Table 1: Hansen Solubility Parameters of this compound and Related Solvents (in MPa⁰⁵)

Solvent/Substanceδd (Dispersion)δp (Polar)δh (Hydrogen Bonding)
This compound15.53.34.0
Odorless this compound16.11.61.6
Rule 66 this compound*---

*Note: Specific δd, δp, and δh values for Rule 66 this compound were not found; however, its HSP distance from a specific dispersing resin was reported as 18.3.[7]

Table 2: Hansen Solubility Parameters of Common Polymers and Resins

Polymer/Resinδd (Dispersion)δp (Polar)δh (Hydrogen Bonding)
Polystyrene18.54.52.9
Poly(methyl methacrylate)18.610.55.1
Poly(vinyl chloride)19.27.93.4
Polyethylene16.90.82.8
Polypropylene18.00.01.0

Experimental Protocols for Determining Solubility Parameters

The effective use of solubility parameters in organic synthesis often requires the experimental determination of these values for specific solutes, such as novel polymers, resins, or complex reaction mixtures. Two common experimental techniques are Cloud Point Titration and Solvent Casting.

Experimental Protocol 1: Determination of Hansen Solubility Parameters by Cloud Point Titration

This method involves titrating a solution of a polymer in a "good" solvent with a "poor" solvent until the solution becomes turbid, indicating the limit of solubility (the cloud point). By performing this with a series of good and poor solvents with known HSPs, a solubility sphere in Hansen space can be determined for the polymer.

Materials and Equipment:

  • Polymer or resin of interest

  • A selection of "good" and "poor" solvents with known HSPs

  • Temperature-controlled water bath or heating block

  • Magnetic stirrer and stir bars

  • Burette

  • Glass vials or test tubes

  • Light source and detector for turbidity measurement (optional, visual observation is also possible)

Procedure:

  • Preparation of Polymer Solution:

    • Accurately weigh a specific amount of the polymer or resin into a glass vial.

    • Add a known volume of a "good" solvent to dissolve the polymer completely. Gentle heating and stirring may be applied to facilitate dissolution.

    • Prepare solutions at various concentrations (e.g., 1%, 5%, 10% w/v) to assess the effect of concentration on the cloud point.

  • Titration:

    • Place the vial containing the polymer solution in the temperature-controlled bath set to a specific temperature.

    • Begin titrating with a "poor" solvent from a burette, adding the titrant slowly while continuously stirring the solution.

    • Observe the solution for the first sign of persistent turbidity. The point at which the solution becomes cloudy is the cloud point.

    • Record the volume of the "poor" solvent added.

  • Data Collection and Analysis:

    • Repeat the titration with different combinations of "good" and "poor" solvents.

    • For each cloud point, calculate the volume fractions of the good and poor solvents.

    • The HSP of the solvent mixture at the cloud point can be calculated as the volume-weighted average of the individual solvent HSPs.

    • Plot the calculated HSPs of the solvent mixtures at the cloud points in a 3D Hansen space.

    • Use software to fit a sphere around the "good" solvent points. The center of this sphere represents the Hansen Solubility Parameters (δd, δp, δh) of the polymer, and the radius of the sphere is the interaction radius (R₀).

G Cloud Point Titration Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_polymer Prepare Polymer Solution in a 'Good' Solvent titrate Titrate Polymer Solution with 'Poor' Solvent prep_polymer->titrate prep_titrant Select 'Poor' Solvent (Titrant) prep_titrant->titrate observe Observe for Turbidity (Cloud Point) titrate->observe calculate_hsp Calculate HSP of Solvent Mixture observe->calculate_hsp plot_hsp Plot HSPs in 3D Hansen Space calculate_hsp->plot_hsp determine_sphere Determine Solubility Sphere (Center = Polymer HSP) plot_hsp->determine_sphere end_node End determine_sphere->end_node start Start start->prep_polymer

Caption: Workflow for determining Hansen Solubility Parameters via cloud point titration.

Experimental Protocol 2: Polymer Solubility Assessment by Solvent Casting

Solvent casting is a technique used to prepare thin polymer films. The quality and characteristics of the resulting film can provide qualitative and quantitative information about the solubility of the polymer in the chosen solvent.

Materials and Equipment:

  • Polymer or resin of interest

  • A selection of solvents with varying solubility parameters

  • Glass vials or beakers

  • Magnetic stirrer and stir bars

  • Flat, level casting surface (e.g., glass plate, petri dish)

  • Doctor blade or casting knife for uniform film thickness

  • Drying oven or vacuum oven

Procedure:

  • Polymer Solution Preparation:

    • Prepare a series of solutions of the polymer in different solvents at a fixed concentration (e.g., 10% w/v).

    • Stir each solution until the polymer is fully dissolved. Note any difficulties in dissolution, such as long dissolution times or the need for heating.

  • Film Casting:

    • Pour a small amount of a polymer solution onto the level casting surface.

    • Use a doctor blade to spread the solution into a thin, uniform film of a desired thickness.

    • Alternatively, for a simpler setup, pour the solution into a petri dish and allow it to level out.

  • Drying and Film Formation:

    • Place the cast film in a drying oven at a temperature slightly above the boiling point of the solvent to facilitate evaporation. A vacuum oven can be used for more sensitive materials or to ensure complete solvent removal.

    • Allow the film to dry completely. The drying time will depend on the solvent's volatility and the film's thickness.

  • Film Evaluation:

    • Carefully peel the dried film from the casting surface.

    • Visually inspect the film for clarity, homogeneity, and the presence of defects such as cracks, bubbles, or haziness.

    • A clear, uniform, and defect-free film indicates good solubility of the polymer in that solvent.

    • An opaque, brittle, or cracked film suggests poor solubility.

    • The degree of film quality can be scored to provide a semi-quantitative measure of solubility.

  • Correlation with HSP:

    • Correlate the film quality scores with the known HSPs of the solvents used.

    • "Good" solvents (those that produce high-quality films) will have HSPs that are close to the HSP of the polymer.

    • This data can be used to estimate the HSP of the polymer, similar to the analysis in the cloud point titration method.

G Solvent Casting Workflow for Solubility Assessment cluster_prep Preparation cluster_casting Film Casting cluster_evaluation Evaluation prep_solution Prepare Polymer Solutions in Various Solvents cast_film Cast Thin Films on a Level Surface prep_solution->cast_film dry_film Dry the Films to Remove Solvent cast_film->dry_film evaluate_film Visually Evaluate Film Quality dry_film->evaluate_film correlate_hsp Correlate Film Quality with Solvent HSPs evaluate_film->correlate_hsp end_node End correlate_hsp->end_node start Start start->prep_solution

Caption: Workflow for assessing polymer solubility using the solvent casting method.

Applications in Organic Synthesis

The application of solubility parameters for this compound and other solvents in organic synthesis is multifaceted:

  • Solvent Selection for Reactions: By understanding the HSP of reactants, products, and catalysts, a solvent system with optimal solubility characteristics can be designed. This can lead to improved reaction rates and yields.

  • Crystallization and Purification: The selection of an appropriate anti-solvent for crystallization can be guided by HSP. A solvent in which the desired product has low solubility (a large HSP distance) can be chosen to induce precipitation, while impurities remain in solution.

  • Polymer-Supported Synthesis: In solid-phase synthesis, the swelling of the polymer support is crucial for reagent accessibility. HSP can be used to select solvents that effectively swell the resin, enhancing reaction efficiency.

  • Formulation of Drug Delivery Systems: For amorphous solid dispersions, the miscibility of the drug and the polymer carrier is critical for stability and bioavailability. HSP provides a tool to predict and optimize this compatibility.

Conclusion

A thorough understanding and application of solubility parameters, particularly Hansen Solubility Parameters, can transform solvent selection in organic synthesis from a trial-and-error process to a predictive science. For a complex solvent mixture like this compound, characterizing its solubility behavior is essential for its effective and reproducible use in research, development, and manufacturing. The experimental protocols detailed in this guide provide a practical framework for determining the necessary solubility data, enabling scientists to make more informed decisions, optimize reaction conditions, and ultimately accelerate the development of new chemical entities.

References

An In-depth Technical Guide to Mineral Spirits: CAS Numbers, Composition, and Standardized Testing Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of mineral spirits, a commonly used petroleum-derived solvent. The document details its various Chemical Abstracts Service (CAS) numbers, typical composition, and the standardized experimental protocols for its analysis as specified by ASTM International. This information is critical for professionals in research and development who require a thorough understanding of this solvent for its appropriate and safe use.

Chemical Identity and Classification: CAS Numbers

This compound, also known as Stoddard solvent or white spirit, do not have a single, universal CAS number. Instead, the assigned number often depends on the specific grade, production process, and composition of the solvent mixture. The most frequently cited CAS number for this compound, particularly for the traditional Type 1, is:

  • 8052-41-3 : This CAS number is commonly associated with Stoddard solvent, a specific type of this compound.[1][2][3][4]

Other CAS numbers may be used for this compound that have undergone further refining, such as hydrotreatment to reduce aromatic content:

  • 64742-47-8 : This number corresponds to hydrotreated light petroleum distillates, a category that includes low-aromatic or odorless this compound.[5]

  • 64475-85-0 : Another identifier for a type of this compound.[6]

  • 246538-78-3 : A less common CAS number also associated with this compound.[7]

It is crucial for researchers to consult the safety data sheet (SDS) of a specific this compound product to ascertain its precise CAS number and associated properties.

Typical Composition of this compound

This compound are a complex mixture of hydrocarbons, primarily in the C7 to C12 range.[2][8][9][10] The exact composition can vary significantly depending on the crude oil source and the refining processes employed. The main hydrocarbon classes found in this compound are:

  • Aliphatic Hydrocarbons (Paraffins and Isoparaffins): These are straight-chain and branched-chain saturated hydrocarbons.

  • Alicyclic Hydrocarbons (Cycloparaffins or Naphthenes): These are saturated hydrocarbons containing one or more ring structures.

  • Aromatic Hydrocarbons: These are hydrocarbons containing one or more benzene rings. The aromatic content is a key characteristic that differentiates various types of this compound.

The general composition of different types of this compound is summarized in the table below.

Hydrocarbon ClassStoddard Solvent / White Spirit (Type 1)Low Aromatic White Spirit (Type 2)Odorless this compound (Type 3)
Aliphatic & Alicyclic Hydrocarbons 75-90%83-99%>99%
Aromatic Hydrocarbons 10-25%< 17%< 1%
Typical Carbon Range C7 - C12C7 - C12C9 - C11

Classification of this compound

This compound are broadly classified into different types based on their manufacturing process and properties, particularly their aromatic content and flash point. A logical breakdown of this classification is illustrated in the diagram below.

G Classification of this compound cluster_production Production Process P Crude Petroleum Distillation T0 Type 0: High Aromatic (No Further Treatment) P->T0 T1 Type 1: Hydrodesulfurization T0->T1 T2 Type 2: Solvent Extraction T0->T2 T3 Type 3: Hydrogenation T0->T3 LF Low Flash T1->LF Determines Grade RG Regular Flash T1->RG Determines Grade HF High Flash T1->HF Determines Grade T2->LF T2->RG T2->HF T3->LF T3->RG T3->HF

Caption: Classification of this compound based on Production and Grades.

Standardized Analytical Workflow

The quality and consistency of this compound are ensured through a series of standardized tests, primarily outlined in the ASTM D235 "Standard Specification for this compound (Petroleum Spirits) (Hydrocarbon Dry Cleaning Solvent)".[11][12][13][14][15][16][17][18] The following diagram illustrates a typical analytical workflow for the characterization of this compound.

G Analytical Workflow for this compound (ASTM D235) MS Mineral Spirit Sample Dist Distillation Range (ASTM D86) MS->Dist FP Flash Point (ASTM D56) MS->FP Color Color (Saybolt) (ASTM D156) MS->Color SG Specific Gravity (ASTM D4052) MS->SG Aromatics Aromatic Content (GC - ASTM D3257) MS->Aromatics KB Kauri-Butanol Value (ASTM D1133) MS->KB BN Bromine Number (ASTM D1159) MS->BN CC Copper Corrosion (ASTM D130) MS->CC

Caption: Analytical Workflow for this compound Characterization.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in ASTM D235 for the characterization of this compound.

Flash Point by Tag Closed Cup Tester (ASTM D56)

Objective: To determine the lowest temperature at which the application of an ignition source causes the vapors of a specimen to ignite under controlled conditions.[19][20][21][22][23]

Apparatus: Tag Closed Cup Tester, graduated cylinder, thermometer.

Procedure:

  • Place the specimen in the cup of the tester.

  • With the lid closed, heat the specimen at a slow, constant rate.

  • Direct an ignition source into the cup at regular intervals.

  • The flash point is the lowest temperature at which the application of the ignition source causes the vapor above the specimen to ignite.[19]

Distillation of Petroleum Products at Atmospheric Pressure (ASTM D86)

Objective: To determine the boiling range characteristics of the solvent.[1][9][24][25][26]

Apparatus: Distillation flask, condenser, cooling bath, heat source, receiving cylinder, thermometer.

Procedure:

  • A 100 mL sample is distilled under prescribed conditions that are appropriate to its nature.

  • Systematic observations of thermometer readings and condensed volumes are made at prescribed time intervals.

  • The data is used to calculate the initial boiling point, the final boiling point, and the volume of residue.

Corrosiveness to Copper from Petroleum Products by Copper Strip Test (ASTM D130)

Objective: To assess the relative degree of corrosivity of a petroleum product due to active sulfur compounds.[3][27][28][29][30]

Apparatus: Polished copper strip, test tube, heating bath.

Procedure:

  • A polished copper strip is immersed in 30 mL of the sample.

  • The sample is heated at a specified temperature for a specified time (e.g., 3 hours at 50°C or 100°C).[3]

  • After the heating period, the copper strip is removed, washed, and its color and tarnish level are compared to the ASTM Copper Strip Corrosion Standard.

Kauri-Butanol Value of Hydrocarbon Solvents (ASTM D1133)

Objective: To determine the relative solvent power of hydrocarbon solvents.[2][7][8][31][32]

Apparatus: Burette, flask, standardized kauri-butanol solution.

Procedure:

  • A specified volume of the hydrocarbon solvent is titrated into a standard solution of kauri gum in n-butanol.

  • The endpoint is reached when a defined degree of turbidity is observed, indicating the precipitation of the kauri gum.

  • The volume of solvent required to reach the endpoint is the kauri-butanol value; a higher value indicates stronger solvency.[32]

Aromatics in this compound by Gas Chromatography (ASTM D3257)

Objective: To determine the concentration of ethylbenzene and total C8 and heavier aromatics.[6][33][34]

Apparatus: Gas chromatograph with a flame ionization detector (FID), appropriate capillary or packed column.

Procedure:

  • A small volume of the this compound sample is injected into the gas chromatograph.

  • The components are separated based on their boiling points and interaction with the stationary phase of the column.

  • The aromatic components are identified based on their retention times compared to known standards.

  • The concentration of each aromatic component is determined by the area of its corresponding peak in the chromatogram.

Saybolt Color of Petroleum Products (Saybolt Chromometer Method) (ASTM D156)

Objective: To determine the color of refined oils.[10][35][36][37][38]

Apparatus: Saybolt chromometer, which consists of a matched set of glass tubes and standard color discs.

Procedure:

  • The sample is placed in one of the glass tubes.

  • The height of the column of the sample is adjusted until its color matches one of the standard color discs when viewed through an eyepiece.

  • The Saybolt color is read from a chart corresponding to the height of the liquid column.

Bromine Number of Petroleum Distillates and Commercial Aliphatic Olefins by Electrometric Titration (ASTM D1159)

Objective: To measure the aliphatic unsaturation in petroleum samples.[12][39][40][41][42]

Apparatus: Electrometric titration apparatus.

Procedure:

  • The sample is dissolved in a suitable solvent and titrated with a standard bromide-bromate solution.

  • The endpoint of the titration is determined by a sharp change in the potential of the electrode system.

  • The bromine number is calculated from the amount of titrant used.

Density, Relative Density, and API Gravity of Liquids by Digital Density Meter (ASTM D4052)

Objective: To determine the density or relative density of the solvent.[4][5][11][43][44]

Apparatus: Digital density meter.

Procedure:

  • A small volume of the liquid sample is introduced into an oscillating U-tube.

  • The change in the oscillating frequency of the tube caused by the sample is measured.

  • This change in frequency is used to calculate the density of the sample.

This technical guide provides a foundational understanding of this compound for scientific and research applications. For detailed specifications and safety information, always refer to the specific product's Safety Data Sheet (SDS) and the full text of the referenced ASTM standards.

References

A Deep Dive into the Chemical Distinctions Between Mineral Spirits and Petroleum Ether: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development and chemical research, selecting the appropriate solvent is a critical decision that can significantly impact experimental outcomes. Among the myriad of available solvents, mineral spirits and petroleum ether are two hydrocarbon-based options frequently employed for their non-polar characteristics. Although often used in similar applications, their distinct chemical and physical properties dictate their suitability for specific tasks. This in-depth technical guide elucidates the core differences between these two solvent mixtures, providing the detailed information necessary for informed selection in a laboratory setting.

Unveiling the Compositional Landscape

The fundamental difference between this compound and petroleum ether lies in their chemical composition, which in turn governs their physical properties and solvent behavior. Both are complex mixtures of hydrocarbons derived from the fractional distillation of petroleum, but they differ significantly in the carbon chain lengths of their primary constituents and their degree of refinement.

Petroleum Ether , despite its name, is not an ether. The term is a historical misnomer reflecting its high volatility, similar to diethyl ether. It is a light petroleum distillate consisting primarily of aliphatic hydrocarbons in the C5 to C7 range, such as pentane and hexane isomers.[1][2] Different grades of petroleum ether are defined by their boiling point ranges, with common fractions including 30-60 °C and 60-80 °C.[2][3] The composition can vary, but it is predominantly composed of paraffins and cycloparaffins (naphthenes), with a low aromatic content.[4]

This compound , also known as white spirits, are a heavier petroleum distillate. They are primarily composed of a more complex mixture of aliphatic and alicyclic hydrocarbons, typically in the C7 to C12 range. A key distinction is that this compound often contain a higher percentage of aromatic hydrocarbons compared to petroleum ether, although "odorless" versions are further refined to reduce this aromatic content.[5] The American Society for Testing and Materials (ASTM) standard D235 classifies this compound into four types based on their properties, including flash point and aromatic content.[6][7][8]

Comparative Analysis of Physicochemical Properties

The differing compositions of this compound and petroleum ether give rise to distinct physicochemical properties, which are summarized in the tables below for easy comparison. These properties are crucial for selecting the appropriate solvent for a given application, considering factors like volatility, solvency, and safety.

Table 1: General and Physical Properties
PropertyThis compoundPetroleum Ether
Synonyms White Spirit, Stoddard Solvent, Turpentine Substitute[9]Benzine, Ligroin, Naphtha[10]
CAS Number 8052-41-3 (Stoddard Solvent)[11]8032-32-4[10]
Appearance Clear, colorless liquidClear, colorless, volatile liquid[2][10]
Odor Mild, petroleum-like (can be odorless)Characteristic, gasoline-like[1]
Boiling Range (°C) 150 - 200[5]30 - 80 (depending on grade)[2]
Density (g/mL at 20°C) ~0.78[12]~0.64[2]
Flash Point (°C) > 38[11]< -20[10]
Vapor Pressure LowerHigher
Volatility LowerHigher
Table 2: Solvent Characteristics and Composition
PropertyThis compoundPetroleum Ether
Primary Hydrocarbon Range C7 - C12C5 - C7[1]
Typical Composition Aliphatic, alicyclic, and aromatic hydrocarbons. Aromatic content can range from <1% to ~20% depending on the type.[12]Predominantly aliphatic hydrocarbons (pentanes, hexanes). Low in aromatics.[1][2][10]
Polarity Non-polarNon-polar[4]
Polarity Index Not explicitly defined, but considered very low (~0.1)0.1[13]
Dielectric Constant ~2.1 (estimated from mineral oil/petroleum)~1.9
Solubility Insoluble in water; miscible with most organic solvents.[14]Insoluble in water; soluble in ethanol and other organic solvents.[2][10]

Applications in a Research and Development Context

The distinct properties of this compound and petroleum ether make them suitable for different applications within a research and drug development setting.

Petroleum ether is favored for applications requiring a highly volatile, non-polar solvent with a narrow boiling range. Its primary uses include:

  • Extraction: It is widely used for the extraction of non-polar natural products, such as lipids, fats, and essential oils, from plant and animal tissues.[3][15] Its high volatility facilitates easy removal from the extract post-extraction.

  • Chromatography: It is a common mobile phase component in normal-phase column chromatography and thin-layer chromatography (TLC), often in combination with a more polar solvent like ethyl acetate to achieve the desired separation of non-polar to moderately polar compounds.[16][17]

  • Recrystallization: Its ability to dissolve non-polar compounds at higher temperatures and its poor solvency at lower temperatures make it a suitable solvent for the recrystallization and purification of organic compounds.

  • Reaction Solvent: In certain organic syntheses, it can be used as a non-polar reaction medium.

This compound , with their lower volatility and broader boiling range, are typically used in applications where slower evaporation is desired. In a research context, their applications are more specialized:

  • Cleaning and Degreasing: Their excellent solvency for oils and greases makes them effective for cleaning laboratory glassware and equipment.

  • Formulation Studies: In the pharmaceutical industry, this compound may be used as a solvent in the formulation of some topical preparations, although their use is limited due to regulatory considerations regarding residual solvents.[18][19]

  • Specialized Extractions: For certain industrial-scale extractions, the lower cost of this compound might be advantageous, provided the higher boiling point and broader composition are acceptable.

Experimental Protocols: Methodologies in Practice

To provide a practical understanding of how these solvents are utilized, detailed methodologies for two common laboratory procedures are provided below.

Soxhlet Extraction of Lipids from a Solid Matrix using Petroleum Ether

This protocol describes the continuous extraction of lipids from a solid sample, a common procedure in natural product chemistry and food science.

Methodology:

  • Sample Preparation: A known weight of the dried and finely ground solid sample is placed into a porous cellulose thimble.

  • Apparatus Setup: The thimble is placed in the extraction chamber of a Soxhlet apparatus. The extraction chamber is connected to a round-bottom flask below, containing petroleum ether (typically a 40-60 °C or 60-80 °C boiling range fraction), and a condenser above.

  • Extraction Process: The flask is heated, causing the petroleum ether to boil. The vapor rises, bypasses the extraction chamber, and enters the condenser where it liquefides. The condensed solvent drips into the thimble, immersing the sample and dissolving the lipids.

  • Siphoning: Once the solvent in the extraction chamber reaches a specific level, it is siphoned back into the boiling flask, carrying the dissolved lipids with it.

  • Continuous Cycle: This process of boiling, condensation, extraction, and siphoning repeats automatically, allowing for the efficient extraction of the lipids from the solid material with a relatively small volume of solvent.[20]

  • Solvent Removal: After several hours, the apparatus is cooled and disassembled. The petroleum ether in the round-bottom flask, now containing the extracted lipids, is removed using a rotary evaporator to yield the crude lipid extract.

Flash Column Chromatography for the Purification of an Organic Compound

This protocol outlines the separation of a target compound from a mixture using flash column chromatography, a staple technique in organic synthesis.

Methodology:

  • Stationary Phase Preparation: A glass column is packed with silica gel as the stationary phase.

  • Mobile Phase Selection: A suitable mobile phase is chosen based on preliminary analysis by thin-layer chromatography (TLC). For non-polar to moderately polar compounds, a mixture of petroleum ether (or hexane) and ethyl acetate is commonly used.[16][17] The ratio is adjusted to achieve good separation of the desired compound from impurities.

  • Sample Loading: The crude sample mixture is dissolved in a minimal amount of a suitable solvent and carefully loaded onto the top of the silica gel column.

  • Elution: The mobile phase (e.g., petroleum ether:ethyl acetate, 9:1 v/v) is passed through the column under positive pressure (typically using compressed air or a pump).

  • Fraction Collection: As the solvent flows through the column, the components of the mixture travel at different rates depending on their polarity and affinity for the stationary phase. The eluent is collected in a series of fractions.

  • Analysis and Isolation: The collected fractions are analyzed by TLC to identify those containing the pure target compound. These fractions are then combined, and the solvent is removed by rotary evaporation to yield the purified compound.[21]

Visualizing Experimental Workflows

To further clarify the practical application of these solvents, the following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

Soxhlet_Extraction cluster_apparatus Soxhlet Apparatus Flask Round-Bottom Flask (Petroleum Ether + Heat) Solvent_Vapor Petroleum Ether Vaporizes Flask->Solvent_Vapor 1. Heating Cycle Cycle Repeats Flask->Cycle Extractor Extraction Chamber (Sample in Thimble) Siphon Solvent Siphons Back to Flask Extractor->Siphon 4. Extraction Condenser Condenser (Cooling Water) Condenser->Extractor 3. Condensation Start Start Start->Flask Solvent_Vapor->Condenser 2. Vapor Rises Condensed_Solvent Solvent Condenses and Drips onto Sample Extraction Lipids Dissolve in Solvent Siphon->Flask 5. Siphoning Solvent_Removal Solvent Evaporation (Rotary Evaporator) Siphon->Solvent_Removal 6. After Multiple Cycles Cycle->Solvent_Vapor End Pure Lipid Extract Solvent_Removal->End

Soxhlet Extraction Workflow

Flash_Chromatography Start Start Prepare_Column Pack Column with Silica Gel Start->Prepare_Column Select_Mobile_Phase Select Mobile Phase (e.g., Petroleum Ether/ Ethyl Acetate) Prepare_Column->Select_Mobile_Phase Load_Sample Load Crude Sample onto Column Select_Mobile_Phase->Load_Sample Elute Elute with Mobile Phase under Pressure Load_Sample->Elute Collect_Fractions Collect Eluent in Fractions Elute->Collect_Fractions Analyze_Fractions Analyze Fractions (TLC) Collect_Fractions->Analyze_Fractions Combine_Fractions Combine Fractions Containing Pure Product Analyze_Fractions->Combine_Fractions Solvent_Removal Remove Solvent (Rotary Evaporator) Combine_Fractions->Solvent_Removal End Purified Compound Solvent_Removal->End

Flash Chromatography Workflow

Conclusion

References

The Kauri-Butanol Value: A Technical Guide to Measuring Mineral Spirit Solvency

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the fields of chemical research, materials science, and formulation chemistry, the precise characterization of solvent properties is paramount. For hydrocarbon solvents, such as mineral spirits, a key metric of performance is solvency, or the ability to dissolve other substances. The Kauri-Butanol (KB) value is an established, standardized measure used to quantify the relative solvent power of these materials. Governed by the ASTM D1133 standard, this empirical test provides a scaleless index that is crucial for selecting appropriate solvents in a vast range of applications, from paints and coatings to industrial cleaning and drug formulation.[1][2] A higher KB value signifies a stronger solvent power.[3][4] This guide provides an in-depth technical overview of the Kauri-Butanol value, its underlying principles, detailed experimental protocols, and its direct relationship with solvent composition.

Principle of the Kauri-Butanol Test

The Kauri-Butanol test is a "cloud-point" titration.[5] The fundamental principle relies on the differential solubility of kauri resin, a fossilized plant resin, in different liquids.[6][7] Kauri resin is readily soluble in n-butanol but has poor solubility in most hydrocarbon solvents.[7] The test involves titrating a standardized solution of kauri resin in n-butanol with the hydrocarbon solvent being evaluated.[8] The solvent is added until the kauri resin begins to precipitate, causing the solution to become turbid. This point of incipient precipitation is known as the "cloud point."[9]

The volume of the hydrocarbon solvent required to reach this cloud point is its Kauri-Butanol (KB) value.[8] A "stronger" solvent, one with a higher solvency, can be added in a greater volume before the kauri resin precipitates.[6] Therefore, a higher KB value corresponds to a greater solvent power.[2] The test is standardized against reference solvents: toluene, with an assigned KB value of 105, and a 75/25 blend of n-heptane and toluene, with an assigned value of 40.[8]

Experimental Protocol: ASTM D1133

The determination of the Kauri-Butanol value is rigorously defined by the ASTM D1133 standard test method.[1] The following is a detailed methodology for conducting this experiment.

Apparatus and Reagents
  • Apparatus:

    • 250-mL Erlenmeyer flask

    • 50-mL burette, graduated in 0.1-mL divisions

    • Water bath, capable of maintaining a temperature of 25 ± 0.5°C

    • Print Specimen: A sheet of white paper with black 10- or 12-point print (Bruce old style type is specified)[8]

  • Reagents:

    • Kauri-Butanol Standard Solution: A prepared and standardized solution containing kauri resin dissolved in n-butyl alcohol (butanol).[8]

    • Standard Toluene: Conforming to ASTM D841, used as the high-solvency standard (assigned KB value = 105).[8]

    • Heptane-Toluene Blend: A low-solvency standard consisting of 25 ± 0.1% toluene and 75 ± 0.1% n-heptane by volume.[8]

Standardization of Kauri-Butanol Solution

Before testing an unknown solvent, the kauri-butanol solution itself must be standardized to ensure it meets the required concentration.

  • High-Solvency Check:

    • Weigh 20 ± 0.10 g of the kauri-butanol solution into a 250-mL Erlenmeyer flask.

    • Ensure the solution is at a temperature of 25 ± 0.5°C.

    • Titrate with the standard toluene from a 50-mL burette while constantly swirling the flask.

    • The endpoint is reached when the print viewed through the bottom of the flask becomes blurred but is not yet illegible.[8]

    • The volume of toluene used should be between 100 and 110 mL.[8] If it falls outside this range, the kauri-butanol solution must be adjusted.

  • Low-Solvency Check:

    • Repeat the titration process using the heptane-toluene blend.

    • The volume of the blend required to reach the endpoint should also be recorded.

Procedure for Sample Testing
  • Sample Preparation: Weigh 20 ± 0.10 g of the standardized kauri-butanol solution into a 250-mL Erlenmeyer flask.

  • Temperature Control: Place the flask in the water bath to ensure the solution equilibrates to 25 ± 0.5°C.[8]

  • Titration: Fill the 50-mL burette with the mineral spirit or hydrocarbon solvent to be tested.

  • Endpoint Determination: Titrate the solvent into the flask with constant swirling. As the endpoint is approached, add the solvent in smaller increments. The endpoint is the point at which the sharp outlines of the 10-point print are obscured.[8]

  • Record Volume: Record the volume of the solvent used to the nearest 0.1 mL.

  • Temperature Verification: Immediately after reaching the endpoint, check the temperature of the solution. If it is below 20°C or above 30°C, the titration must be repeated.[8]

Calculation of Kauri-Butanol Value

The KB value is calculated using the following formula to correct for any slight variations in the kauri-butanol solution concentration:

KB Value = 65 * (C - B) / (A - B) + 40

Where:

  • A = Volume (mL) of standard toluene required to titrate 20 g of the kauri-butanol solution.

  • B = Volume (mL) of the heptane-toluene blend required to titrate 20 g of the kauri-butanol solution.

  • C = Volume (mL) of the solvent under test required to titrate 20 g of the kauri-butanol solution.[8]

The final calculated Kauri-Butanol value should be reported to the nearest 0.5 unit.[8]

Visualization of Experimental Workflow

The following diagram illustrates the key steps involved in the ASTM D1133 procedure for determining the Kauri-Butanol value.

ASTM_D1133_Workflow cluster_prep Preparation & Standardization cluster_test Sample Titration cluster_calc Calculation & Reporting prep_solution 1. Weigh 20g of Kauri-Butanol Solution temp_control_std 2. Equilibrate to 25°C in Water Bath prep_solution->temp_control_std standardize 3. Standardize Solution with Toluene (Value A) & Heptane-Toluene (Value B) temp_control_std->standardize prep_sample 4. Weigh 20g of Standardized Kauri-Butanol Solution standardize->prep_sample temp_control_sample 5. Equilibrate Sample to 25°C prep_sample->temp_control_sample titrate 6. Titrate with Test Solvent (e.g., Mineral Spirit) temp_control_sample->titrate endpoint 7. Observe Cloud Point (Blurred Print) titrate->endpoint record_vol 8. Record Volume of Test Solvent (Value C) endpoint->record_vol calc 9. Calculate KB Value using Formula: [65(C-B)/(A-B)] + 40 record_vol->calc report 10. Report Value to Nearest 0.5 Unit calc->report

Fig 1. Experimental workflow for ASTM D1133.

Data Presentation: KB Values of Common Solvents

The Kauri-Butanol value provides a useful scale for comparing the solvency of different hydrocarbon solvents. A higher value indicates greater solvency.

Solvent TypeSpecific SolventTypical Kauri-Butanol (KB) Value
Aliphatic Hydrocarbons n-Heptane~25
This compound (Regular)30 - 40
VM&P Naphtha~34[5]
Kerosene~34[5]
Aromatic Hydrocarbons Toluene105 (Standard)[7]
Xylene~98
Benzene~108
Aromatic Naphthas>90[10]
Chlorinated Solvents Tetrachloroethylene (PERC)~90[7]
Methylene Chloride~136[5]
Reference Blends 75% n-Heptane / 25% Toluene40 (Standard)[8]

Relationship Between Solvent Composition and KB Value

The solvency of a hydrocarbon mixture like this compound is largely determined by its chemical composition, specifically the proportion of aliphatic, naphthenic (cycloalkanes), and aromatic compounds.[11] There is a strong positive correlation between the aromatic content of a solvent and its Kauri-Butanol value.[3]

  • Aliphatic Hydrocarbons (Paraffins): These are straight or branched-chain alkanes. They are relatively poor solvents for polar materials like kauri resin and thus have low KB values.

  • Aromatic Hydrocarbons: Compounds containing a benzene ring (e.g., toluene, xylene) are much stronger solvents. Their delocalized pi-electron systems can interact more effectively with a wider range of solutes.[4] Consequently, even a small increase in the aromatic content of a mineral spirit blend will significantly increase its KB value and overall solvency.[11]

This relationship is a foundational principle in solvent formulation, allowing for the blending of different hydrocarbon stocks to achieve a desired solvency power for a specific application.

Logical_Relationship cluster_composition Solvent Composition cluster_property Measured Property cluster_performance Performance Characteristic comp High Aromatic Content (e.g., Toluene, Xylene) kb_value High Kauri-Butanol (KB) Value comp->kb_value leads to solvency Strong Solvency Power (High ability to dissolve resins, oils, etc.) kb_value->solvency indicates

Fig 2. Relationship between aromatic content and solvency.

The Kauri-Butanol value remains a critical and widely used parameter for quantifying the solvency of this compound and other hydrocarbon solvents.[2] Its standardized methodology, outlined in ASTM D1133, provides a reliable basis for comparison, enabling researchers and formulation scientists to select solvents with the appropriate strength for their specific needs. Understanding the direct relationship between a solvent's aromatic content and its KB value is essential for predicting and controlling solvency in complex formulations. While it is an empirical measure, the KB value's utility in the paint, coating, and cleaning industries is a testament to its practical significance.[9]

References

Methodological & Application

Application Notes and Protocols for Utilizing Mineral Spirits as a Solvent for Non-Polar Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mineral spirits, also known as Stoddard solvent or white spirit, are a petroleum-derived clear liquid widely employed as a non-polar solvent.[1] Composed of a complex mixture of aliphatic and alicyclic C7 to C12 hydrocarbons, this compound are effective in dissolving a range of non-polar substances, including oils, greases, resins, and various organic compounds.[2][3] In the pharmaceutical and research sectors, this compound can serve as a cost-effective solvent for the extraction, purification, and formulation of non-polar active pharmaceutical ingredients (APIs) and intermediates.[4] This document provides detailed application notes and protocols for the use of this compound as a solvent for non-polar compounds in a laboratory setting.

Physicochemical Properties

This compound are characterized by their non-polar nature, making them miscible with other hydrocarbon solvents and insoluble in water.[5] Their physical and chemical properties can vary depending on the specific grade and composition, but typical values are summarized in the table below.

PropertyTypical ValueReferences
Appearance Clear, colorless liquid[6]
Odor Characteristic hydrocarbon[6]
Boiling Range 150 - 200 °C (302 - 392 °F)[6]
Flash Point > 38 °C (100 °F)[6]
Specific Gravity 0.754 - 0.820 @ 15.6 °C (60 °F)[6]
Vapor Density ~4.5 (Air = 1)
Solubility in Water Insoluble[5]

Solubility of Non-Polar Compounds

The principle of "like dissolves like" governs the solubility of compounds in this compound. Non-polar compounds with a significant hydrocarbon backbone exhibit higher solubility in this solvent. While comprehensive quantitative solubility data for a wide range of drugs in this compound is not extensively published, the solubility of representative non-polar compounds in hydrocarbon solvents provides a strong indicator of their solubility in this compound.

CompoundSolventTemperature (°C)SolubilityReferences
Cholesterol n-Alkanols (C6-C7)37Maximum solubility observed in this range[7]
Testosterone Propionate Saturated Hydrocarbons25Solubilities determined[8]
Testosterone Vegetable OilsNot specifiedSoluble[9]
Testosterone EtherNot specifiedSlightly soluble[9]

Note: This table provides an indication of solubility in non-polar solvents. Actual solubility in this compound may vary and should be determined experimentally.

Experimental Protocols

Protocol 1: Recrystallization of a Non-Polar Synthetic Compound

Objective: To purify a synthesized non-polar compound (e.g., a steroid derivative or other API intermediate) by removing more polar impurities.

Materials:

  • Crude non-polar compound

  • This compound (odorless, low aromatic grade recommended)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, add a small amount of the crude compound and a few drops of this compound. Gently heat to determine if the compound is soluble in hot solvent and less soluble upon cooling. If crystals form upon cooling, this compound is a suitable solvent.[10]

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of this compound, just enough to form a slurry. Heat the mixture to a gentle boil while stirring to dissolve the compound. Add more hot this compound dropwise until the compound is fully dissolved. Avoid adding a large excess of solvent.[11]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, undisturbed. Crystal formation should be observed. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.[12]

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.[12]

  • Washing: Wash the crystals with a small amount of ice-cold this compound to remove any adhering mother liquor containing impurities.[10]

  • Drying: Allow the crystals to air dry on the filter paper, or for more efficient drying, use a vacuum oven at a temperature well below the compound's melting point.

G A Crude Non-Polar Compound B Dissolve in Minimum Hot this compound A->B C Hot Gravity Filtration (optional, removes insolubles) B->C D Slow Cooling and Ice Bath B->D No insoluble impurities C->D E Vacuum Filtration D->E F Wash with Cold This compound E->F G Drying F->G H Purified Crystalline Compound G->H G cluster_prep Preparation cluster_dev Development cluster_analysis Analysis A Prepare Mobile Phase (this compound/Ethyl Acetate) C Place Plate in Saturated Chamber A->C B Spot Sample on TLC Plate B->C D Elute with Mobile Phase C->D E Dry Plate and Visualize Spots D->E F Calculate Rf Values E->F G A Define API and Impurity Properties (Polarity, Solubility) B Initial Solvent Screening (Like Dissolves Like) A->B C Select Non-Polar Solvent (e.g., this compound) B->C D Determine Solubility at High and Low Temps C->D E High Solubility at High Temp? D->E F Low Solubility at Low Temp? E->F Yes H Consider Alternative Solvent or Solvent Mixture E->H No G Suitable for Recrystallization F->G Yes F->H No

References

Application Notes and Protocols for Cleaning Laboratory Glassware

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Protocol for Cleaning Laboratory Glassware with Mineral Spirits: Considerations, Hazards, and Recommended Alternatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

While this compound are effective solvents for removing oils, greases, and other nonpolar residues, their use for cleaning laboratory glassware is not a standard recommended practice due to significant safety concerns and the potential for residue that can interfere with experimental results.[1][2][3][4] This document provides a comprehensive overview of the hazards associated with this compound, outlines recommended alternative cleaning protocols, and offers a general procedure for ensuring analytically clean glassware.

Hazards Associated with this compound

This compound, also known as Stoddard solvent, are petroleum-derived mixtures of aliphatic and alicyclic hydrocarbons.[5][6] Their use in a laboratory setting necessitates strict adherence to safety protocols due to their flammability and health risks.[5][6][7][8][9]

Health Hazards:

  • Inhalation: May cause drowsiness, dizziness, and respiratory tract irritation.[5][6][8][9] Prolonged or repeated exposure can lead to central nervous system effects and damage to organs.[7][8]

  • Skin Contact: Causes skin irritation and can lead to dermatitis with prolonged or repeated contact.[6][7][8]

  • Eye Contact: Causes serious eye irritation.[5][8]

  • Ingestion: May be fatal if swallowed and enters the airways.[5][6][8]

  • Carcinogenicity: Suspected of causing cancer.[8][9]

Physical Hazards:

  • Flammability: this compound are flammable liquids with a low flash point, typically around 104°F (40°C).[7][10] Vapors can form explosive mixtures with air.[5] All sources of ignition must be eliminated when in use.[5][6][7][9]

  • Static Discharge: Vapors can be ignited by static electricity.[5][6][9] Proper grounding and bonding of containers are essential during transfer.[5][6][9]

Recommended Alternatives to this compound

For general laboratory glassware cleaning, safer and more effective alternatives are readily available. The choice of cleaning agent depends on the nature of the residue to be removed.

  • Laboratory-grade detergents (e.g., Alconox®, Liquinox®): These are specifically formulated for cleaning laboratory glassware and are effective against a wide range of residues.[1][2][3][4] They are generally water-based and pose fewer health and safety risks than organic solvents.

  • Acetone: An effective solvent for removing organic residues and grease.[2][11][12] It is miscible with water, facilitating thorough rinsing.

  • Ethanol: Useful for rinsing and removing many organic residues.[1][2][3] It is less toxic than other organic solvents.

Quantitative Data: Comparison of Solvents

The following table summarizes key quantitative data for this compound and recommended alternative solvents. This information is critical for a comprehensive risk assessment and for selecting the appropriate cleaning agent.

PropertyThis compoundAcetoneEthanol
Primary Use Parts cleaning, paint thinnerGeneral solvent, cleaning organic residuesGeneral solvent, disinfectant
Flash Point ~104°F / 40°C[7][10]~0°F / -18°C~55°F / 13°C
Primary Hazards Flammable, health hazard (inhalation, ingestion, skin/eye contact), suspected carcinogen[5][6][7][8][9]Highly flammable, eye irritantFlammable
Residue Potential Oily residue possibleLow residueLow residue
Water Solubility InsolubleMiscibleMiscible

Experimental Protocols: Glassware Cleaning Procedures

Protocol 1: General Cleaning of Laboratory Glassware with Detergent

This protocol is suitable for removing a wide variety of common laboratory contaminants.

  • Pre-Rinse: As soon as possible after use, rinse glassware with an appropriate solvent to remove the bulk of the contaminant. For water-soluble residues, use deionized water.[3] For water-insoluble organic residues, use a small amount of an appropriate organic solvent like acetone or ethanol.[2][3] Dispose of the solvent waste in a designated hazardous waste container.[13][14][15]

  • Soaking: Prepare a warm solution of a laboratory-grade detergent (e.g., Alconox®, Liquinox®) according to the manufacturer's instructions.[16][17] Submerge the glassware in the detergent solution and allow it to soak. Soaking time will depend on the nature and stubbornness of the residue.

  • Scrubbing: Use appropriate brushes to scrub all surfaces of the glassware.[4][11] Ensure that brushes are in good condition to avoid scratching the glass.[16]

  • Rinsing: Rinse the glassware thoroughly with tap water to remove all traces of the detergent.

  • Final Rinse: Rinse the glassware three to four times with deionized water to remove any remaining salts or impurities from the tap water.[3][13]

  • Drying: Allow the glassware to air dry on a rack. Alternatively, glassware can be dried in an oven, provided it is compatible with the heat.

Protocol 2: Cleaning Glassware Contaminated with Greases or Oils

This protocol is for removing stubborn, non-polar residues.

  • Initial Wipe-Down: For glassware with significant grease or oil, wipe away as much of the residue as possible with a disposable towel.

  • Solvent Rinse: In a fume hood, rinse the glassware with a small amount of acetone.[11][12] Swirl the solvent to dissolve the residue and pour the waste into a designated hazardous waste container. Repeat if necessary.

  • Detergent Wash: Follow steps 2-6 of Protocol 1 to ensure the removal of any residual solvent and to achieve a thoroughly clean surface.

Mandatory Visualizations

G General Glassware Cleaning Workflow start Start: Dirty Glassware pre_rinse Pre-Rinse with Appropriate Solvent (Water or Organic Solvent) start->pre_rinse detergent_soak Soak in Warm Laboratory Detergent Solution pre_rinse->detergent_soak scrub Scrub with Brushes detergent_soak->scrub tap_water_rinse Rinse Thoroughly with Tap Water scrub->tap_water_rinse di_water_rinse Final Rinse (3-4x) with Deionized Water tap_water_rinse->di_water_rinse dry Air Dry or Oven Dry di_water_rinse->dry end End: Clean Glassware dry->end

Caption: Workflow for general laboratory glassware cleaning.

G Solvent Selection for Glassware Cleaning residue_type Identify Residue Type water_soluble Water-Soluble residue_type->water_soluble Polar organic_residue Organic Residue (Non-polar, Grease, Oil) residue_type->organic_residue Non-polar use_detergent Use Laboratory Detergent (e.g., Alconox®) water_soluble->use_detergent use_acetone_ethanol Use Acetone or Ethanol organic_residue->use_acetone_ethanol consider_mineral_spirits Consider this compound? organic_residue->consider_mineral_spirits high_hazard High Flammability & Health Hazards consider_mineral_spirits->high_hazard Yes residue_potential Potential for Oily Residue consider_mineral_spirits->residue_potential Yes avoid_mineral_spirits Avoid Use - Not Recommended for Lab Glassware high_hazard->avoid_mineral_spirits residue_potential->avoid_mineral_spirits

Caption: Decision-making for solvent selection.

G Key Hazards of this compound mineral_spirits This compound health_hazards Health Hazards mineral_spirits->health_hazards physical_hazards Physical Hazards mineral_spirits->physical_hazards inhalation Inhalation: Drowsiness, Dizziness health_hazards->inhalation skin_contact Skin Contact: Irritation, Dermatitis health_hazards->skin_contact ingestion Ingestion: Potentially Fatal health_hazards->ingestion carcinogenicity Suspected Carcinogen health_hazards->carcinogenicity flammability Flammable Liquid physical_hazards->flammability static_ignition Ignition by Static Discharge physical_hazards->static_ignition

Caption: Summary of this compound hazards.

Waste Disposal

All waste generated from cleaning with organic solvents, including this compound, acetone, and ethanol, must be collected in appropriately labeled hazardous waste containers.[13][14][15] Never pour organic solvents down the drain.[10][13] Consult your institution's Environmental Health and Safety (EHS) office for specific disposal procedures.[14][15][18][19] Used this compound can sometimes be filtered and reused to minimize waste.[10]

References

Application Notes and Protocols for the Use of Mineral Spirits as a Mobile Phase in Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thin-Layer Chromatography (TLC) is a fundamental analytical technique for the separation of non-volatile mixtures. The choice of the mobile phase is critical for achieving effective separation. Mineral spirits, a petroleum distillate composed primarily of aliphatic and alicyclic hydrocarbons, serves as a nonpolar mobile phase. Due to its low polarity, it is particularly effective for the separation of nonpolar compounds such as lipids, hydrocarbons, and certain plant pigments. When used alone or in combination with a slightly more polar solvent, this compound can provide excellent resolution for a variety of applications. These notes provide detailed protocols and data for using this compound and similar hydrocarbon-based solvents in TLC.

Principle of Separation

In normal-phase TLC, a polar stationary phase, typically silica gel or alumina, is used. The separation principle is based on the differential partitioning of the components of a mixture between the stationary phase and the mobile phase. Nonpolar compounds have a lower affinity for the polar stationary phase and are more soluble in a nonpolar mobile phase like this compound. Consequently, they travel further up the TLC plate, resulting in higher Retention Factor (Rf) values. Conversely, polar compounds have a stronger affinity for the stationary phase and will move shorter distances, leading to lower Rf values. The polarity of the mobile phase can be finely tuned by mixing this compound with a more polar solvent, such as diethyl ether or ethyl acetate, to optimize the separation of a specific mixture.

Data Presentation

The following table summarizes the approximate Rf values for various plant pigments separated on a silica gel TLC plate using a mobile phase composed of hexane and acetone (70:30 v/v). Hexane is a primary component of this compound and provides a comparable chromatographic behavior for nonpolar compounds.

PigmentColor on PlateApproximate Rf Value[1]
CaroteneYellow-orange0.91
Pheophytin aGrey0.75
Pheophytin bLight grey0.63 - 0.75
Chlorophyll aBlue-green0.63
Chlorophyll bYellow-green0.56
XanthophyllsYellow0.28 - 0.44

Experimental Protocols

Protocol 1: General Purpose Separation of Nonpolar Compounds

This protocol outlines a general method for the separation of a mixture of nonpolar compounds using a this compound-based mobile phase.

Materials:

  • TLC plates (silica gel 60 F254)

  • This compound (or petroleum ether/hexane as a substitute)

  • A modifying solvent (e.g., ethyl acetate or diethyl ether)

  • Developing chamber with a lid

  • Capillary tubes for spotting

  • Sample dissolved in a volatile solvent (e.g., dichloromethane or hexane)

  • Pencil and ruler

  • Visualization system (e.g., UV lamp, iodine chamber)

Procedure:

  • Plate Preparation: With a pencil, lightly draw a starting line approximately 1 cm from the bottom of the TLC plate. Mark the positions for sample application on this line.

  • Sample Application: Using a capillary tube, apply a small spot of the dissolved sample onto the marked positions on the starting line. Allow the solvent to evaporate completely between applications to keep the spot size small.

  • Mobile Phase Preparation: Prepare the mobile phase. For very nonpolar compounds, pure this compound may be used. To increase the polarity, add a small percentage of a modifying solvent. A common starting point is a 95:5 or 90:10 mixture of this compound to ethyl acetate.

  • Development: Pour the prepared mobile phase into the developing chamber to a depth of about 0.5 cm. Place the spotted TLC plate into the chamber, ensuring the starting line is above the solvent level. Close the chamber with the lid to allow the atmosphere inside to become saturated with solvent vapors.

  • Elution: Allow the solvent front to ascend the plate by capillary action.

  • Completion and Visualization: When the solvent front has reached approximately 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the separated spots using an appropriate method, such as a UV lamp for UV-active compounds or an iodine chamber for unsaturated compounds.

  • Rf Value Calculation: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Protocol 2: Separation of Plant Pigments

This protocol is specifically for the separation of pigments from a plant extract.

Materials:

  • Plant leaves (e.g., spinach)

  • Mortar and pestle

  • Acetone and hexane for extraction

  • TLC plates (silica gel 60 F254)

  • Mobile Phase: 70:30 hexane:acetone[1]

  • Developing chamber, capillary tubes, pencil, and ruler

Procedure:

  • Pigment Extraction: Grind the plant leaves with a small amount of acetone in a mortar and pestle to extract the pigments. Add hexane to the acetone extract and mix. Allow the layers to separate and use the upper hexane layer containing the pigments for spotting.[1]

  • TLC Analysis: Follow the general TLC procedure outlined in Protocol 1, using the prepared plant extract as the sample and the 70:30 hexane:acetone mixture as the mobile phase.[1] The different colored pigments will separate on the plate.

Protocol 3: Separation of Neutral Lipids

This protocol is suitable for the analysis of neutral lipids.

Materials:

  • Lipid sample dissolved in chloroform

  • TLC plates (silica gel G)

  • Mobile Phase: petroleum ether:diethyl ether:acetic acid (80:20:1 v/v)[2][3]

  • Developing chamber, capillary tubes, pencil, and ruler

  • Visualization reagent (e.g., 50% sulfuric acid spray followed by charring)

Procedure:

  • Plate Activation: Activate the silica gel plate by heating it at 110°C for 30 minutes. Let it cool before use.[2]

  • TLC Analysis: Follow the general TLC procedure from Protocol 1.

  • Visualization: After development and drying, spray the plate with 50% sulfuric acid and heat it in an oven at 110°C for 5-10 minutes. Lipids will appear as black spots.[2]

Visualizations

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_plate Prepare TLC Plate (Draw Origin Line) spot_sample Spot Sample on Origin prep_plate->spot_sample prep_sample Dissolve Sample in Volatile Solvent prep_sample->spot_sample prep_chamber Prepare Developing Chamber (Add Mobile Phase) develop_plate Develop Plate in Chamber prep_chamber->develop_plate spot_sample->develop_plate dry_plate Dry the Plate develop_plate->dry_plate visualize Visualize Separated Spots (UV Light, Stains) dry_plate->visualize calculate_rf Calculate Rf Values visualize->calculate_rf interpret Interpret Results calculate_rf->interpret Polarity_Relationship cluster_compound Compound Polarity cluster_interaction Interaction Strength (Normal Phase) cluster_result TLC Result nonpolar_compound Nonpolar Compound mobile_phase Mobile Phase (this compound - Nonpolar) nonpolar_compound->mobile_phase Strong Affinity stationary_phase Stationary Phase (Silica - Polar) nonpolar_compound->stationary_phase Weak Affinity polar_compound Polar Compound polar_compound->mobile_phase Weak Affinity polar_compound->stationary_phase Strong Affinity high_rf High Rf Value (Travels Far) mobile_phase->high_rf low_rf Low Rf Value (Travels Little) stationary_phase->low_rf

References

Application Notes: Mineral Spirits in Natural Product Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mineral spirits, also known as white spirit or petroleum spirits, are a petroleum-derived clear liquid composed of a mixture of aliphatic and alicyclic C7 to C12 hydrocarbons.[1][2][3] Due to their nonpolar characteristics, this compound are an effective solvent for dissolving other nonpolar substances like oils, fats, and resins.[4] This property makes them a useful, cost-effective solvent for the extraction of certain natural products, particularly those that are lipophilic or non-polar.[5][6]

In the context of natural product extraction, this compound and similar petroleum-derived solvents like petroleum ether are used to selectively isolate non-polar or less polar bioactive compounds from plant materials.[7] This includes essential oils, lipids, alkaloids, terpenoids, and sterols.[7][8] They are particularly effective for extracting oils from materials like citrus rinds or wood, where methods like steam distillation are less efficient.[9] Odorless this compound (OMS), which have been refined to remove more toxic aromatic compounds, are a recommended alternative for applications where human contact is a concern.[2]

Targeted Bioactive Compounds

This compound are primarily used to extract non-polar compounds. The principle of "like dissolves like" dictates that these solvents will effectively solubilize compounds with low polarity.

Classes of Compounds Extracted with this compound/Petroleum Ether:

  • Lipids and Fatty Acids: As a primary component of plant oils and fats.

  • Terpenoids and Steroids: Including many aromatic and bioactive molecules.[10]

  • Non-polar Alkaloids and Flavonoids: While many alkaloids and flavonoids are polar, some less polar versions can be extracted.[7][8]

  • Essential Oils: Used in aromatherapy, perfumery, and natural product development.[9]

  • Quinones and Coumarins: Some less polar members of these classes show solubility in petroleum ether.[10]

Experimental Protocols

1. Pre-Extraction Preparation of Plant Material

Proper preparation of the raw plant material is a critical first step to ensure efficient extraction.[11] The primary goals are to increase the surface area of the material and remove excess moisture, which can hinder solvent penetration.

Protocol:

  • Collection & Cleaning: Collect the desired plant parts (leaves, roots, seeds, etc.). Wash thoroughly with clean water to remove soil, dust, and other contaminants.[12][13]

  • Drying: The plant material must be dried to reduce moisture content, which prevents microbial growth and enhances extraction efficiency.[12] A common method is convection drying in a dry oven at 37-60°C for 2-3 days, or until a constant weight is achieved.[11][14]

  • Grinding: Reduce the particle size of the dried material by grinding it into a fine powder using a mechanical grinder.[12][14] Finer particle size increases the surface area available for solvent contact, leading to better extraction efficiency.[15]

  • Storage: Store the powdered plant material in an airtight container at 4°C in a dark, dry place to prevent degradation of bioactive compounds before extraction.[14]

2. Soxhlet Extraction Protocol

Soxhlet extraction is a continuous extraction method suitable for compounds that have limited solubility in a solvent. It allows for efficient extraction with a smaller amount of solvent.

Methodology:

  • Sample Preparation: Accurately weigh a specific amount of the dried, powdered plant material (e.g., 15 g).[8]

  • Apparatus Setup: Place the powdered sample into a thimble made of porous paper. Insert the thimble into the main chamber of the Soxhlet extractor.

  • Solvent Addition: Fill a round-bottom flask with a sufficient volume of this compound (e.g., 2-3 liters for a 15 g sample), ensuring the volume is about two-thirds of the flask's capacity.[8] Add a few boiling chips to ensure smooth boiling.

  • Extraction Process: Assemble the Soxhlet apparatus with the flask at the bottom, the extractor in the middle, and a condenser on top. Heat the flask using a heating mantle. The solvent will vaporize, travel up the distillation arm, and condense into the chamber containing the thimble. As the solvent fills the chamber, it extracts the desired compounds. Once the chamber is full, the solvent and dissolved compounds are siphoned back into the flask. This cycle repeats, allowing for a continuous and exhaustive extraction.

  • Duration: Continue the hot percolation for a specified period, typically several hours, until the solvent in the siphoning tube runs clear, indicating that the extraction is complete.

3. Maceration Protocol

Maceration is a simple soaking technique where the plant material is left in contact with the solvent for an extended period.[12]

Methodology:

  • Sample Preparation: Weigh a specific amount of the dried, powdered plant material.

  • Soaking: Place the powder in a sealed container (e.g., a large glass jar or flask). Add this compound at a specified solvent-to-solid ratio (e.g., 1:20 w/v).[14]

  • Agitation: Seal the container and keep it at room temperature. Agitate the mixture periodically using a shaker or by manual stirring to enhance solvent penetration and diffusion.

  • Duration: Allow the material to macerate for a defined period, which can range from 24 to 72 hours, depending on the plant material and target compounds.[16]

  • Filtration: After the maceration period, separate the extract from the solid plant residue by filtering through a filter paper (e.g., Whatman No. 1).[14] The collected liquid is the crude extract.

4. Post-Extraction Processing: Solvent Removal

After extraction, the solvent must be removed to obtain the concentrated crude extract.[17]

Methodology:

  • Filtration: Ensure the initial extract is free of any solid plant material by passing it through a fine filter paper.[8]

  • Evaporation: The most common method for removing a volatile solvent like this compound is rotary evaporation under reduced pressure.[14][17] This technique allows for rapid solvent removal at a lower temperature, which helps to prevent thermal degradation of heat-sensitive compounds.

  • Final Drying: The resulting crude extract can be placed in a fume hood or a vacuum oven at a low temperature to remove any residual solvent.

  • Storage: Store the final concentrated extract in a sealed, airtight vial in a cool, dark place (e.g., at 4°C) for future analysis.

Quantitative Data

The efficiency of extraction can be influenced by the method, solvent, and duration. The following tables summarize quantitative data from studies using petroleum ether, a solvent with similar properties to this compound.

Table 1: Comparison of Extraction Yields from Urtica dioica using Petroleum Ether [16]

Extraction MethodDurationYield (mg)
Maceration24 hoursData not highest
Maceration48 hours38.53
Maceration72 hoursData not highest
Soxhlet15 minutesData not highest
Soxhlet30 minutesData not highest
Soxhlet60 minutes55.37

Note: Yields are based on an unspecified initial quantity of plant material.

Table 2: Optimized Conditions for Oil Extraction Using Non-Polar Solvents

Extraction MethodPlant MaterialOptimized ParametersYieldReference
Ultrasound-Assisted Extraction (UAE)Callophyllum inophyllumTime: 21 min, Power: 210 W, Temp: 42°C, L/S Ratio: 21 mL/g56.2%[18]
Solvent ExtractionSandbox KernelSeed/Solvent Ratio: 0.05 g/mL, Temp: 68.13°C, Time: 5 h63.4%[18]

Safety, Handling, and Disposal

Working with this compound requires strict adherence to safety protocols due to its flammability and toxicity.[19][20]

Safety and Handling:

  • Ventilation: Always use this compound in a well-ventilated area or under a chemical fume hood to avoid inhaling fumes.[4][19]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves, safety goggles, and a lab coat.[19][21]

  • Ignition Sources: Keep away from open flames, hot surfaces, and sparks, as this compound have a low flash point and are flammable.[4][19][21]

  • Storage: Store in a tightly closed container in a cool, dry, well-ventilated area designated for flammable liquids.[4][19]

Waste Disposal and Recycling:

  • Do Not Pour Down the Drain: Disposing of this compound in the sanitary sewer is prohibited as it can contaminate groundwater and harm wildlife.[6][21]

  • Hazardous Waste Collection: Used this compound and soaked materials (e.g., rags, filter paper) should be collected in a designated, sealed hazardous waste container for disposal by a certified waste management service.[21][22]

  • Recycling and Reuse: Used this compound can be filtered and reused for cleaning purposes.[21] For purification, distillation can be employed to separate the solvent from contaminants, allowing it to be recycled for further extractions.[23][24]

Visualizations

ExtractionWorkflow cluster_extraction Extraction Methods A Plant Material (Leaves, Roots, etc.) B Pre-Treatment A->B Collection C Drying (Oven, Air) B->C D Grinding (Fine Powder) C->D E Extraction D->E Powdered Material F Soxhlet E->F G Maceration E->G I Post-Extraction F->I Mixture G->I Mixture H This compound Added H->F H->G J Filtration I->J K Solvent Removal (Rotary Evaporation) J->K L Crude Extract K->L M Waste Solvent K->M Evaporated Solvent N Recycle / Dispose M->N

General workflow for natural product extraction using this compound.

SolventSelection start Target Natural Product polarity_check Assess Polarity of Target Compound start->polarity_check nonpolar Non-Polar (Lipids, Oils, Terpenes) polarity_check->nonpolar Low polar Polar (Sugars, Glycosides) polarity_check->polar High select_ms Select Non-Polar Solvent (e.g., this compound) nonpolar->select_ms select_polar Select Polar Solvent (e.g., Ethanol, Water) polar->select_polar waste Consider Safety & Environmental Impact select_ms->waste select_polar->waste

Decision logic for selecting a solvent based on compound polarity.

References

Formulation of Mineral Spirits-Based Microemulsions for Advanced Surface Cleaning

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Introduction

Microemulsions are thermodynamically stable, optically clear, and fluid dispersions of two immiscible liquids, typically oil and water, stabilized by an interfacial film of surfactant and often a co-surfactant.[1][2] These systems have gained significant traction in various industrial and conservation applications, including surface cleaning, due to their unique properties.[2][3] This document provides detailed application notes and protocols for the formulation of water-in-oil (W/O) microemulsions using mineral spirits as the continuous oil phase. These formulations are particularly effective for the removal of both hydrophobic and hydrophilic soils from a variety of surfaces.[1]

The protocols described herein are based on established research and provide a framework for developing stable and effective microemulsion cleaning systems.[3][4] Three distinct series of microemulsions are presented, each utilizing a different primary surfactant, offering a range of cleaning efficacies and substrate compatibilities.[3][4]

Core Concepts: Microemulsion Structure and Stability

A microemulsion consists of nanometer-sized droplets of a dispersed phase within a continuous phase.[1] In the case of a water-in-oil (W/O) microemulsion, water droplets are dispersed in a continuous oil (this compound) phase. The stability of the microemulsion is achieved by reducing the interfacial tension between the oil and water phases to near zero, a role fulfilled by the surfactant and co-surfactant.[5] The selection of these components is critical to forming a stable microemulsion.[6]

Microemulsion_Structure cluster_WIO Water-in-Oil (W/O) Microemulsion Continuous_Phase Continuous Phase This compound (Oil) Interface Interfacial Film Surfactant & Co-surfactant Continuous_Phase:f1->Interface:f0 Encompasses Dispersed_Phase Dispersed Phase Water Droplets Dispersed_Phase:f1->Interface:f0 Encapsulated by

Materials and Equipment

Materials
  • Deionized Water

  • This compound (e.g., Shellsol™ D38 or D40)[4]

  • Series 1 Surfactant: Linear Alkylbenzene Sulfonate (LAS)[3]

  • Series 2 Surfactant: ECOSURF™ EH-6[4]

  • Series 3 Surfactant: Sodium Dioctylsulfosuccinate (DOSS)[4]

  • Co-surfactants: 1-Butanol and 1-Hexanol[4]

  • Analytical Balance

  • Glass Vials or Beakers

  • Magnetic Stirrer and Stir Bars (optional)

  • Vortex Mixer (optional)

Formulation Protocols

Three series of this compound-based microemulsions are detailed below, each with distinct surfactant systems. The compositions are presented by weight percent (% w/w).

Series 1: LAS-Based Microemulsion

This system utilizes a linear alkylbenzene sulfonate (LAS) surfactant with 1-butanol and 1-hexanol as co-surfactants.[3]

Table 1: Composition of Series 1 Microemulsion Formulations (% w/w) [3]

Formulation IDDeionized WaterLAS1-Butanol1-HexanolThis compound (Shellsol™ D38)
S1-A10.015.07.57.560.0
S1-B15.020.010.010.045.0
S1-C20.025.012.512.530.0

Experimental Protocol:

  • Weigh the required amount of LAS powder and dissolve it completely in the deionized water in a glass vial.[3]

  • Add the specified amounts of 1-butanol and 1-hexanol to the aqueous LAS solution and mix thoroughly.

  • Add the this compound to the mixture.

  • Seal the vial and shake vigorously by hand or use a vortex mixer until a clear, single-phase microemulsion is formed. Gentle agitation is typically sufficient.[7]

Series1_Workflow cluster_prep Series 1 Microemulsion Preparation A 1. Dissolve LAS in Deionized Water B 2. Add Co-surfactants (1-Butanol & 1-Hexanol) A->B C 3. Add this compound B->C D 4. Mix to Form Clear Microemulsion C->D

Series 2: ECOSURF™ EH-6-Based Microemulsion

This formulation employs a non-ionic surfactant, ECOSURF™ EH-6, with the same co-surfactants as Series 1.[4]

Table 2: Composition of Series 2 Microemulsion Formulations (% w/w) [4]

Formulation IDDeionized WaterECOSURF™ EH-61-Butanol1-HexanolThis compound (Shellsol™ D38)
S2-A5.010.05.05.075.0
S2-B10.015.07.57.560.0
S2-C15.020.010.010.045.0

Experimental Protocol:

  • Combine the deionized water, ECOSURF™ EH-6, 1-butanol, 1-hexanol, and this compound in a glass vial in any order.[1]

  • Seal the vial and shake the mixture by hand or with a vortex mixer until a transparent and stable microemulsion forms.[4]

Series 3: DOSS-Based Microemulsion

The simplest of the three systems, Series 3, uses only an anionic surfactant, sodium dioctylsulfosuccinate (DOSS), without the need for co-surfactants.[4]

Table 3: Composition of Series 3 Microemulsion Formulations (% w/w) [4]

Formulation IDDeionized WaterDOSSThis compound (Shellsol™ D38/D40)
S3-A5.010.085.0
S3-B10.015.075.0
S3-C15.020.065.0

Experimental Protocol:

  • Weigh and combine the deionized water, DOSS, and this compound in a glass vial.

  • Seal the vial and agitate until the mixture becomes a clear and homogeneous microemulsion.

Application Protocol for Surface Cleaning

The following is a general protocol for the application of the formulated microemulsions for surface cleaning.

Protocol:

  • Pre-testing: Always test the microemulsion on a small, inconspicuous area of the surface to be cleaned to ensure compatibility and avoid damage.

  • Application: Apply a small amount of the selected microemulsion to a clean, lint-free swab or cloth.

  • Cleaning: Gently roll the swab or wipe the cloth over the soiled area. The microemulsion will lift and incorporate the soil.

  • Clearance: After cleaning, it is crucial to perform a clearance step to remove any residual cleaning agent. Use a separate clean swab or cloth lightly dampened with the continuous phase solvent (this compound) to wipe the treated area.[3]

  • Drying: Allow the surface to air dry completely.

Cleaning_Protocol cluster_cleaning Surface Cleaning Workflow Start Start PreTest 1. Pre-test on Inconspicuous Area Start->PreTest Apply 2. Apply Microemulsion with Swab/Cloth PreTest->Apply Clean 3. Gently Clean Soiled Area Apply->Clean Clear 4. Clearance with this compound Clean->Clear Dry 5. Air Dry Surface Clear->Dry End End Dry->End

Phase Behavior and Characterization

The stability and performance of microemulsions are highly dependent on the relative proportions of their components. This relationship can be visualized using a pseudo-ternary phase diagram. In such a diagram, each corner represents 100% of a component or a fixed-ratio mixture of components (e.g., surfactant and co-surfactant).[4] By preparing formulations with varying compositions, a phase diagram can be constructed to identify the single-phase microemulsion region.[8]

Safety Precautions

  • Work in a well-ventilated area or under a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • This compound and co-surfactants are flammable; keep away from ignition sources.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the formulation and application of this compound-based microemulsions for surface cleaning. By systematically varying the components and their concentrations, researchers and professionals can develop tailored cleaning systems for a wide range of applications, from industrial degreasing to the conservation of cultural heritage.[3][9] The use of phase diagrams is recommended for optimizing formulations and ensuring the stability of the microemulsion system.[1]

References

Application Notes and Protocols for the Use of Mineral Spirits as a Diluent for Oil-Based Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mineral spirits, also referred to as white spirits or kerosene-type distillates, are petroleum-derived solvents widely employed in various industrial applications.[1][2] In the analytical laboratory, their utility extends to serving as a diluent for oil-based standards and samples, particularly for analyses involving techniques such as Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES). The primary function of this compound in this context is to reduce the viscosity of oil-based matrices, ensuring efficient sample introduction and stable plasma conditions during analysis.[3] This document provides detailed application notes and protocols for the use of this compound as a diluent for oil-based standards.

Key Considerations for Use

The selection of a suitable diluent for oil-based samples is critical for accurate and precise analytical results. An ideal solvent should be:

  • Miscible: Completely mix with the oil sample.[3]

  • Low Viscosity: To ensure efficient nebulization and transport into the analytical instrument.[3]

  • Free of Analytes of Interest: To avoid contamination and artificially high readings.[3]

  • Low Vapor Pressure and High Boiling Point: To minimize evaporation and maintain stable sample introduction.[3]

  • Compatible with Instrumentation: Should not damage tubing, nebulizers, or other components of the analytical instrument.

This compound, particularly high-purity grades, meet many of these criteria, making them a cost-effective and reliable choice for many applications.

Applications in Analytical Chemistry

The primary application for using this compound as a diluent is in the elemental analysis of lubricating oils, both new and in-service, for wear metals, contaminants, and additive elements.[4][5] This analysis is crucial for predictive maintenance and quality control in the automotive, aerospace, and manufacturing industries. By diluting the viscous oil samples with this compound, they can be readily analyzed by ICP-OES.

Data Presentation

Table 1: Typical Physical and Chemical Properties of this compound
PropertyTypical ValueASTM Test Method
Aromatic Content (vol. %)< 1.0D3257
Benzene Content (ppm)< 1GC
Sulfur Content (ppm)< 1D5453
Flash Point (TCC), °F> 105D56
Specific Gravity (60/60°F)0.770 - 0.810D287
Viscosity @ 20°C, cSt1.36D445
Water Content (ppm)< 100D6304

Data sourced from a typical product specification sheet.[3]

Table 2: Spike Recovery of Elements in Lubricating Oil Diluted with Kerosene (1:10 w/v)
ElementSpike Concentration (ppm)Measured Concentration (ppm)Recovery (%)
Ag5.04.998
Al5.05.1102
B5.04.896
Ba5.05.2104
Ca5.05.0100
Cd5.04.998
Cr5.05.1102
Cu5.04.998
Fe5.05.0100
Mg5.05.1102
Mn5.04.998
Mo5.05.0100
Na5.05.2104
Ni5.04.998
P5.05.1102
Pb5.05.0100
Si5.04.998
Sn5.05.0100
Ti5.05.1102
V5.04.998
Zn5.05.0100

This table summarizes typical spike recovery data that can be expected when analyzing lubricating oil samples diluted with a kerosene-type solvent by ICP-OES.[3]

Experimental Protocols

Protocol 1: Preparation of Calibration Standards for ICP-OES Analysis of Wear Metals in Oil

Objective: To prepare a series of calibration standards for the quantitative analysis of metals in oil using ICP-OES.

Materials:

  • Multi-element organometallic oil standard (e.g., 500 ppm of 21 elements in hydrocarbon oil)[3]

  • Base mineral oil (e.g., 75 cSt)[6]

  • High-purity this compound or kerosene-type ICP solvent[6]

  • Calibrated pipettes and volumetric flasks or analytical balance for gravimetric preparation

  • Vortex mixer

Procedure:

  • Preparation of Stock Standard:

    • If using a concentrated stock standard, an intermediate stock may be necessary. For example, to prepare a 50 ppm working standard from a 500 ppm stock, accurately transfer a calculated volume or weight of the 500 ppm standard into a volumetric flask or suitable container.

    • Add a sufficient amount of base mineral oil to ensure the final oil concentration in all standards and samples is consistent (e.g., 10% w/w).[6]

    • Dilute to the final volume or weight with this compound.

    • Mix thoroughly using a vortex mixer.

  • Preparation of Calibration Curve Standards:

    • Perform serial dilutions of the stock standard with this compound to create a series of calibration standards at desired concentrations (e.g., 1, 5, 10, 20, and 50 ppm).

    • Ensure that each calibration standard contains the same concentration of base mineral oil as the samples to be analyzed to maintain consistent viscosity.[6]

  • Preparation of Blank:

    • Prepare a blank solution by diluting the base mineral oil with this compound at the same ratio as the standards and samples.[6]

Internal Standard:

  • An internal standard, such as cobalt in hydrocarbon oil, can be prepared by dilution with this compound and introduced online to the sample before nebulization to correct for variations in sample introduction and matrix effects.[6]

Protocol 2: Preparation of Oil Samples for ICP-OES Analysis

Objective: To prepare oil samples for elemental analysis by ICP-OES.

Materials:

  • Oil sample (e.g., used lubricating oil)

  • This compound or kerosene-type ICP solvent

  • Analytical balance

  • Sample tubes

  • Vortex mixer

Procedure:

  • Homogenization: Thoroughly homogenize the oil sample by shaking or using a vortex mixer. For very viscous oils, pre-heating to 60 °C may be necessary.[5]

  • Dilution:

    • Accurately weigh a specific amount of the homogenized oil sample into a sample tube (e.g., 1 gram).

    • Add the appropriate amount of this compound to achieve the desired dilution ratio (e.g., add 9 grams of this compound for a 1:10 w/w dilution).

    • A 1:10 dilution is commonly applied.[3]

  • Mixing: Cap the tube and mix thoroughly using a vortex mixer until the sample is completely dissolved and homogeneous.

Visualization of Experimental Workflows

experimental_workflow_standards cluster_start Starting Materials cluster_prep Preparation Steps cluster_final Final Solutions cluster_blank Stock_Standard Organometallic Oil Standard Weigh_Standard Weigh Stock Standard Stock_Standard->Weigh_Standard Base_Oil Base Mineral Oil Add_Base_Oil Add Base Oil Base_Oil->Add_Base_Oil Blank_Prep Prepare Blank Base_Oil->Blank_Prep Diluent This compound Dilute Dilute with This compound Diluent->Dilute Diluent->Blank_Prep Weigh_Standard->Add_Base_Oil Add_Base_Oil->Dilute Mix Vortex Mix Dilute->Mix Working_Standard Working Stock Standard Mix->Working_Standard Serial_Dilution Serial Dilution Cal_Standards Calibration Standards Serial_Dilution->Cal_Standards Working_Standard->Serial_Dilution Blank Blank Solution Blank_Prep->Blank

Caption: Workflow for the preparation of oil-based calibration standards.

experimental_workflow_sample cluster_start Starting Materials cluster_prep Preparation Steps cluster_final Final Solution Oil_Sample Oil Sample Homogenize Homogenize Sample Oil_Sample->Homogenize Diluent This compound Add_Diluent Add Mineral Spirits Diluent->Add_Diluent Weigh_Sample Weigh Sample Homogenize->Weigh_Sample Weigh_Sample->Add_Diluent Mix Vortex Mix Add_Diluent->Mix Prepared_Sample Prepared Sample for Analysis Mix->Prepared_Sample

Caption: Workflow for the preparation of oil samples for analysis.

Conclusion

This compound are a versatile and effective diluent for the preparation of oil-based standards and samples for elemental analysis by techniques such as ICP-OES. Proper sample and standard preparation, including accurate dilution and viscosity matching, are paramount for achieving reliable and accurate quantitative results. The protocols and workflows provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals in the application of this compound for this purpose. It is always recommended to consult the specific guidelines of the analytical instrumentation and relevant standard methods, such as ASTM D5185, for detailed operational parameters.[4][5]

References

Application Notes and Protocols for Non-Toxic Wood Preservatives Utilizing Mineral Spirits

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of mineral spirits as a carrier for non-toxic active ingredients in wood preservation. The following sections detail the formulation, application, and efficacy of these preservatives, supported by experimental protocols and quantitative data.

Introduction

This compound, a petroleum-based solvent, serve as an effective carrier for various oil-based, non-toxic wood preservatives.[1][2][3][4][5][6][7][8][9][10] Its ability to dissolve oils and waxes facilitates the penetration of active ingredients into the wood matrix, providing protection against fungal decay and insect attack.[1][2][3][4][5][6][7][8][9][10] This document focuses on two primary non-toxic formulations: those based on copper naphthenate and a combination of boiled linseed oil and paraffin wax.

Non-Toxic Active Ingredients and Formulations

Copper Naphthenate in this compound

Copper naphthenate is a widely used, effective, and non-restricted use wood preservative with low mammalian toxicity.[7][11] It is commercially available as a concentrate, typically containing 8% copper as metal, which is then diluted with this compound or other hydrocarbon solvents to achieve the desired concentration for application.[12][13] For general use, ready-to-use solutions containing 1% or 2% copper in this compound are common.[13]

Mode of Action: The primary mechanism of copper naphthenate's preservative action is the disruption of enzymatic systems in wood-destroying fungi and insects by the absorbed copper.[1] This multi-site activity makes it difficult for organisms to develop resistance.

Boiled Linseed Oil and Paraffin Wax in this compound

A traditional and environmentally friendly wood preservative can be formulated using boiled linseed oil, paraffin wax, and this compound.[2] In this formulation, linseed oil acts as a drying oil that penetrates the wood, while paraffin wax provides water repellency.[2][14] this compound act as a solvent to reduce the viscosity of the mixture, allowing for deeper penetration into the wood.[2][14][15]

A common formulation consists of:

  • 3 gallons of boiled linseed oil

  • 1 gallon of this compound

  • 1 lb of paraffin wax[2]

Quantitative Data on Preservative Efficacy

The following tables summarize available data on the performance of these non-toxic wood preservatives. Efficacy is often measured by the percentage of weight loss in wood samples after exposure to decay fungi in a controlled laboratory setting, such as the soil-block culture test (AWPA Standard E10).

Table 1: Efficacy of Copper Naphthenate in this compound against Wood Decay Fungi

Active Ingredient Concentration (% Copper as metal)Wood SpeciesTest FungusTest DurationAverage Weight Loss (%)EfficacyReference
2% in this compoundWestern HemlockNot specified10 years (field test)Sound (no advanced decay)Excellent[5]
50% of AWPA recommended retentionSouthern PineMixed decay and termites50 years (field test)Not specifiedExcellent[16]
1% in this compound CarrierFRP materialsNot specifiedNot specifiedNot specifiedEffective[17]

Table 2: Physical Properties of Wood Treated with Linseed Oil

TreatmentWood SpeciesProperty MeasuredResultReference
Linseed Oil ImpregnationAilanthusWeight Percentage Gain (WPG)30.95%[18]
Linseed Oil ImpregnationAilanthusReduction in Tangential Swelling25.97%[18]
Linseed Oil ImpregnationAilanthusReduction in Radial Swelling33.33%[18]
Linseed Oil ImpregnationAilanthusReduction in Moisture Absorption53.86%[18]
Linseed Oil and Paraffin WaxEngineered WoodIncrease in DensityFrom 0.57 to 0.99 g/cm³[19]
Linseed Oil and Paraffin WaxEngineered WoodReduction in Equilibrium Moisture ContentFrom 9.9-12.0% to 0.8-3.6%[19]
Linseed Oil and Paraffin WaxEngineered WoodImprovement in Termite DurabilityFrom level 4 to level 3 attack[19]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established standards from the American Wood Protection Association (AWPA) and ASTM International.

Protocol 1: Preparation of Non-Toxic Wood Preservative with Boiled Linseed Oil and Paraffin Wax

Objective: To prepare a 5-gallon solution of a water-repellent wood preservative.

Materials:

  • 1 lb Paraffin wax

  • Double boiler

  • 3 gallons Boiled linseed oil

  • 1 gallon this compound

  • Personal Protective Equipment (goggles, organic vapor respirator, protective clothing)

Procedure:

  • Melt the paraffin wax in a double boiler. The temperature should be maintained between 80 and 100 degrees Fahrenheit to prevent ignition.[2]

  • Allow the melted wax to cool to approximately 70 degrees Fahrenheit.[2]

  • In a well-ventilated area (outdoors is recommended), add 3 gallons of boiled linseed oil and 1 gallon of this compound to the cooled paraffin wax.[2]

  • Stir the mixture thoroughly to ensure a homogenous solution.

  • The preservative should be applied at a temperature between 70 and 80 degrees Fahrenheit for optimal penetration.[2]

Protocol 2: Laboratory Soil-Block Culture Test (Adapted from AWPA Standard E10)

Objective: To determine the fungicidal efficacy of wood preservatives.

Materials:

  • Wood blocks (typically pine sapwood, 19x19x19 mm)

  • Test fungi cultures (e.g., Gloeophyllum trabeum, Trametes versicolor)

  • Culture bottles with soil medium

  • Wood preservative solutions of varying concentrations

  • Forced-draft oven

  • Analytical balance

Procedure:

  • Prepare wood blocks from a suitable wood species, ensuring they are free of defects.

  • Treat the wood blocks with the preservative solutions to achieve a range of retentions. Untreated and solvent-only treated blocks should be included as controls.

  • After treatment, condition the blocks to a constant weight.

  • Sterilize the culture bottles containing the soil medium and inoculate them with the test fungus.

  • Place the treated and control wood blocks into the inoculated culture bottles.

  • Incubate the bottles at a controlled temperature and humidity (e.g., 27°C and 70% relative humidity) for a specified period (typically 12 weeks).[4][20]

  • At the end of the incubation period, remove the blocks, carefully clean off any fungal mycelium, and determine the final oven-dry weight.

  • Calculate the percentage weight loss for each block as an indicator of decay and preservative efficacy.

Protocol 3: Leaching Test (General Principles from Harmonized Test Procedures)

Objective: To determine the permanence of the wood preservative and the potential for leaching of active ingredients.

Materials:

  • Preservative-treated wood samples

  • Leaching vessel (e.g., tank)

  • Deionized water

  • Analytical instrumentation for quantifying the leached active ingredient (e.g., atomic absorption spectroscopy for copper)

Procedure:

  • Prepare preservative-treated wood samples of a defined size and surface area.

  • Immerse the samples in a specified volume of deionized water in the leaching vessel.

  • Maintain the leaching setup for a defined period, with periodic water changes.

  • Collect the leachate (water containing leached substances) at specified intervals.

  • Analyze the leachate to determine the concentration of the leached active ingredient (e.g., copper).

  • The cumulative amount of the leached substance over time provides a measure of the preservative's resistance to leaching.

Signaling Pathways and Mechanisms of Action

Understanding the biological pathways targeted by non-toxic preservatives is crucial for the development of more effective and environmentally benign treatments.

Fungal Decay Mechanisms

Wood decay fungi, broadly categorized as brown-rot and white-rot fungi, employ different enzymatic strategies to degrade wood components. Brown-rot fungi primarily depolymerize cellulose and hemicellulose, while white-rot fungi can degrade all major wood components, including lignin. A key mechanism in brown-rot decay involves the generation of highly reactive hydroxyl radicals through the Fenton reaction, which can break down wood polysaccharides.

Mode of Action of Copper Naphthenate

The copper ions in copper naphthenate are believed to interfere with essential enzymatic processes within fungal and insect cells. This multi-site inhibition makes it a robust preservative.

CopperNaphthenate_MOA cluster_wood Wood Matrix cluster_preservative Preservative Application cluster_organism Wood-Destroying Organism (Fungi/Insect) Wood Wood Organism Organism Wood->Organism is attacked by MineralSpirits This compound (Carrier) CopperNaphthenate Copper Naphthenate (Active Ingredient) MineralSpirits->CopperNaphthenate dissolves CopperNaphthenate->Wood penetrates EnzymeSystems Essential Enzyme Systems CopperNaphthenate->EnzymeSystems disrupts Organism->EnzymeSystems relies on

Caption: Mode of action of copper naphthenate in wood preservation.

Mode of Action of Borates (for comparative purposes)

Although not typically carried in this compound for deep penetration, borates are a common non-toxic wood preservative. Their mode of action provides a useful comparison. In insects, borates are thought to interfere with their metabolic processes and inhibit the symbiotic protozoa that are essential for digesting cellulose.[2][3] In fungi, borates are believed to disrupt the production of enzymes necessary for extracting nutrients from the wood.[2][3]

Borate_MOA cluster_insect Wood-Destroying Insect cluster_fungus Wood-Decay Fungus Insect Insect Metabolism Metabolic Processes Insect->Metabolism SymbioticProtozoa Symbiotic Protozoa (Cellulose Digestion) Insect->SymbioticProtozoa Fungus Fungus EnzymeProduction Enzyme Production (Nutrient Extraction) Fungus->EnzymeProduction Borate Borate (Active Ingredient) Borate->Metabolism interferes with Borate->SymbioticProtozoa inhibits Borate->EnzymeProduction disrupts

Caption: Comparative mode of action of borates on wood-destroying organisms.

Experimental Workflow

The following diagram illustrates a typical workflow for the development and evaluation of a non-toxic wood preservative.

Experimental_Workflow Formulation Preservative Formulation (Active Ingredient + this compound) Treatment Wood Treatment (e.g., dipping, brushing) Formulation->Treatment Conditioning Post-Treatment Conditioning Treatment->Conditioning EfficacyTesting Efficacy Testing Conditioning->EfficacyTesting FungalDecayTest Fungal Decay Test (AWPA E10) EfficacyTesting->FungalDecayTest InsectResistanceTest Insect Resistance Test EfficacyTesting->InsectResistanceTest LeachingTest Leaching Test EfficacyTesting->LeachingTest DataAnalysis Data Analysis and Efficacy Determination FungalDecayTest->DataAnalysis InsectResistanceTest->DataAnalysis LeachingTest->DataAnalysis

Caption: Workflow for the evaluation of non-toxic wood preservatives.

References

Application Notes and Protocols: Mineral Spirits as a Reaction Medium for Organometallic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of organometallic chemistry, the choice of solvent is critical to the success of a reaction. Solvents not only dissolve reactants but also influence the reactivity, stability, and aggregation state of highly reactive organometallic species. While ethereal solvents like diethyl ether and tetrahydrofuran (THF) are standard for many applications, particularly Grignard reagent formation, non-polar, aprotic hydrocarbon solvents offer a viable alternative for specific reactions. Mineral spirits, a complex mixture of aliphatic and alicyclic C7 to C12 hydrocarbons, fall into this category of non-polar, aprotic solvents.[1][2] This document provides detailed application notes and protocols for the use of this compound and similar hydrocarbon media in organometallic chemistry.

Due to their non-polar nature, this compound are incapable of solvating organometallic reagents in the same manner as ethers.[3] This can be advantageous in situations where ether coordination is undesirable or when a higher boiling point solvent is required. However, the reduced solvating power may also lead to lower reaction rates and solubility issues for some organometallic compounds. The variable composition of commercially available this compound also presents a challenge for reaction reproducibility. Therefore, for sensitive and high-precision reactions, the use of a well-defined, single-component hydrocarbon solvent like hexane or heptane is often preferred.

Advantages and Disadvantages of this compound as a Reaction Medium

AdvantagesDisadvantages
High Boiling Point: Allows for higher reaction temperatures compared to diethyl ether or THF.Variable Composition: Can lead to issues with reaction reproducibility.
Inertness: Lacks the coordinating oxygen atoms of ethers, which can be beneficial in certain reaction mechanisms.Low Solvating Power: May result in poor solubility of some organometallic reagents and starting materials.
Cost-Effective: Generally less expensive than high-purity ethereal solvents.Slower Reaction Rates: The lack of coordination to the metal center can decrease the reactivity of the organometallic reagent.
Reduced Peroxide Formation: Less prone to forming explosive peroxides compared to ethers.Potential for Impurities: May contain impurities (e.g., sulfur compounds, aromatics) that can interfere with the reaction.

Key Applications and Experimental Protocols

Grignard Reagent Formation

While ethers are the conventional choice, the formation of Grignard reagents (RMgX) can be achieved in hydrocarbon solvents, including this compound. This is particularly feasible for more reactive organic halides.[1][4]

Protocol: Preparation of a Grignard Reagent in a Hydrocarbon Medium

Materials:

  • Magnesium turnings

  • Organic halide (e.g., an alkyl or aryl bromide/chloride)

  • Anhydrous this compound (or a specific hydrocarbon solvent like heptane)

  • Initiator (e.g., a small crystal of iodine, 1,2-dibromoethane)

  • Reaction flask with a reflux condenser, dropping funnel, and nitrogen/argon inlet

Procedure:

  • Set up the glassware and ensure it is thoroughly flame-dried under a stream of inert gas (nitrogen or argon) to remove all moisture.

  • Place the magnesium turnings in the reaction flask.

  • Add a small amount of anhydrous this compound to just cover the magnesium.

  • Add the initiator (e.g., a crystal of iodine).

  • In the dropping funnel, prepare a solution of the organic halide in anhydrous this compound.

  • Add a small portion of the organic halide solution to the magnesium suspension.

  • The reaction should be initiated, as evidenced by a color change (e.g., the disappearance of the iodine color) and/or gentle refluxing. Gentle heating may be required to start the reaction.

  • Once the reaction has started, add the remaining organic halide solution dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, continue to stir the reaction mixture and reflux (if necessary) until the magnesium is consumed.

  • The resulting Grignard reagent suspension is now ready for use in subsequent reactions.

Quantitative Data from Patent Literature for Grignard Formation in Hydrocarbon Media:

The following table summarizes data adapted from U.S. Patent 3,140,321 for the preparation of Grignard reagents in various hydrocarbon solvents.[1] Note that "conversion" refers to the extent of the reaction to form the Grignard reagent.

Organic HalideReaction MediumReaction Temp. (°C)Percent Conversion
Ethyl BromideHeptane8361.7
n-Propyl ChlorideHeptane8554.6
n-Butyl BromideStoddard Solvent16187.5
n-Butyl BromideOdorless this compound178-203Not specified
Phenyl ChlorideToluene9338.0

Note: The data provided in historical patents may not reflect the yields achievable with modern techniques and analytical methods.

Wurtz Reaction

The Wurtz reaction, a coupling of two alkyl halides in the presence of sodium metal, is typically performed in an anhydrous ethereal or hydrocarbon solvent to form a new carbon-carbon bond.[5][6] this compound can serve as a suitable reaction medium.

Protocol: Wurtz Coupling Reaction in this compound

Materials:

  • Sodium metal, cut into small pieces

  • Alkyl halide (e.g., 1-bromobutane)

  • Anhydrous this compound

  • Reaction flask with a reflux condenser and nitrogen/argon inlet

Procedure:

  • Ensure all glassware is rigorously dried and the reaction is set up under an inert atmosphere.

  • Place the freshly cut sodium pieces in the reaction flask.

  • Add anhydrous this compound to cover the sodium.

  • Heat the mixture to reflux.

  • Add the alkyl halide dropwise to the refluxing mixture. The reaction is often vigorous.

  • After the addition is complete, continue to reflux the mixture for a specified time (e.g., 1-2 hours) to ensure complete reaction.

  • Cool the reaction mixture and carefully quench the excess sodium with a suitable alcohol (e.g., isopropanol or ethanol) before aqueous workup.

  • The organic layer is then washed, dried, and the product is isolated by distillation.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Use A Flame-dry glassware under inert gas B Add Mg turnings & initiator A->B C Add anhydrous this compound B->C E Initiate reaction with a small amount of halide solution C->E D Prepare solution of organic halide in this compound D->E F Dropwise addition of remaining halide solution E->F G Reflux until Mg is consumed F->G H Cool the reaction mixture G->H I Grignard reagent is ready for use H->I

Caption: Workflow for Grignard Reagent Preparation.

Wurtz_Mechanism cluster_step1 Step 1: Electron Transfer cluster_step2 Step 2: Anion Formation cluster_step3 Step 3: SN2 Coupling R_X R-X Radical R• R_X->Radical + e⁻ Na Na• Na->Radical Radical2 R• NaX Na⁺X⁻ Anion R⁻Na⁺ Radical2->Anion + e⁻ Na2 Na• Na2->Anion Anion2 R⁻Na⁺ Product R-R Anion2->Product R_X2 R-X R_X2->Product NaX2 Na⁺X⁻

Caption: Mechanism of the Wurtz Reaction.

Safety Considerations

  • Anhydrous Conditions: Organometallic reagents are extremely sensitive to water and protic solvents. All glassware must be rigorously dried, and solvents must be anhydrous. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Pyrophoric Reagents: Some organometallic reagents, particularly alkyllithiums, are pyrophoric and will ignite on contact with air. Appropriate handling techniques (e.g., use of syringes and cannulas) are mandatory.

  • Flammability of this compound: this compound are flammable and should be handled in a well-ventilated fume hood, away from ignition sources.

  • Quenching: The quenching of reactive organometallic reagents and alkali metals should be done slowly and carefully, typically at low temperatures, with a less reactive protic solvent (e.g., isopropanol) before the addition of water.

Conclusion

This compound and other hydrocarbon solvents can serve as effective, non-coordinating reaction media for certain organometallic reactions. They offer advantages in terms of high boiling points and inertness. However, their variable composition and lower solvating power compared to ethereal solvents must be taken into consideration. The protocols provided herein offer a general guideline for the use of this compound in this context, primarily based on historical patent literature. For reactions requiring high precision and reproducibility, the use of a well-defined hydrocarbon solvent is recommended. Researchers should always perform small-scale trial reactions to optimize conditions for their specific substrates and reagents.

References

Troubleshooting & Optimization

Technical Support Center: Removal of Residual Mineral Spirits

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing residual mineral spirits from reaction mixtures.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the removal of this compound using various laboratory techniques.

Issue 1: Incomplete Removal of this compound via Rotary Evaporation

Symptoms:

  • An oily residue remains in the flask after evaporation.

  • The characteristic odor of this compound is still present.

  • Analytical tests (e.g., GC-MS) indicate the presence of residual hydrocarbons.

Possible Causes and Solutions:

Possible CauseSolution
Insufficient Vacuum Ensure the vacuum pump is functioning correctly and pulling a deep enough vacuum to lower the boiling point of the this compound effectively. Check all connections for leaks.
Inadequate Bath Temperature Gradually increase the temperature of the water bath. However, be cautious not to exceed the decomposition temperature of the target compound.
Incorrect Rotation Speed Adjust the rotation speed to ensure a thin, even film of the mixture is coating the inside of the flask, maximizing the surface area for evaporation.
Co-evaporation with Product If the product is somewhat volatile, consider using a lower bath temperature and a deeper vacuum to selectively remove the this compound.
High Boiling Point Components in this compound Some grades of this compound contain higher boiling point hydrocarbons. In such cases, a higher bath temperature or a more efficient vacuum pump may be necessary. Consider switching to a more volatile solvent for the reaction if possible.
Issue 2: Product Carried Over During Distillation

Symptoms:

  • The collected distillate is cloudy or contains your product.

  • Low yield of the final product.

Possible Causes and Solutions:

Possible CauseSolution
Bumping of the Reaction Mixture Ensure even heating by using a stirring mechanism (magnetic stir bar or overhead stirrer). Adding boiling chips can also promote smooth boiling.
Heating Too Rapidly Increase the heat gradually to maintain a controlled and steady distillation rate.
Inefficient Condenser Check that the condenser is properly set up with a sufficient flow of cold water. For very volatile components, a more efficient condenser (e.g., a coiled condenser) may be needed.
Azeotrope Formation If this compound form an azeotrope with a component in the reaction mixture, simple distillation may not be effective. Consider using a different solvent or employing azeotropic distillation with an appropriate entrainer.
Issue 3: Emulsion Formation During Liquid-Liquid Extraction

Symptoms:

  • A stable, cloudy layer forms between the aqueous and organic phases, making separation difficult.

Possible Causes and Solutions:

Possible CauseSolution
Vigorous Shaking Gently invert the separatory funnel multiple times instead of shaking vigorously.
High Concentration of Surfactant-like Impurities Add a small amount of brine (saturated NaCl solution) to the separatory funnel. This can help to break up the emulsion by increasing the ionic strength of the aqueous phase.
Similar Densities of the Two Phases Add a small amount of a solvent that is miscible with one phase but not the other to alter the density.
Presence of Fine Particulate Matter Filter the reaction mixture before performing the extraction.

Frequently Asked Questions (FAQs)

Q1: What is the most efficient method for removing this compound?

The efficiency of removal depends on the nature of your product and the scale of your reaction. Rotary evaporation is generally the most common and efficient method for removing volatile organic solvents like this compound in a laboratory setting. For heat-sensitive compounds, rotary evaporation under reduced pressure is ideal as it allows for lower operating temperatures.[1][2][3] Simple distillation is also effective but may require higher temperatures.

Q2: How can I determine if all the this compound have been removed?

The most reliable method is to use analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Headspace Gas Chromatography (HS-GC).[4][5][6] These methods can detect and quantify even trace amounts of residual solvents. A simpler, though less precise, method is to check for the absence of the characteristic odor of this compound.

Q3: Are there any safety precautions I should take when working with this compound?

Yes, this compound are flammable and the vapors can be harmful if inhaled. Always work in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ensure that there are no open flames or ignition sources nearby.

Q4: Can I reuse the this compound that I have removed?

If the this compound have been cleanly separated through distillation, they can potentially be reused for less sensitive applications, such as cleaning glassware. However, for use in subsequent reactions, it is crucial to ensure the purity of the recovered solvent to avoid introducing contaminants.

Q5: What is the difference between this compound, paint thinner, and Stoddard solvent?

These terms are often used interchangeably. This compound, also known as Stoddard solvent or white spirit, is a petroleum-derived solvent. Paint thinner is a broader term that can refer to this compound or other solvents used to thin oil-based paints.

Data Presentation: Comparison of Solvent Removal Methods

The following table provides a qualitative comparison of different laboratory techniques for removing residual this compound. Quantitative data on residual solvent levels can vary significantly based on the specific experimental conditions and the properties of the target compound.

MethodPrincipleTypical EfficiencyAdvantagesDisadvantages
Rotary Evaporation Evaporation under reduced pressure with rotation to increase surface area.[7][8]HighFast, gentle on heat-sensitive compounds, efficient solvent recovery.[1][2]Can be slow for very high-boiling point components; potential for bumping.
Simple Distillation Separation based on differences in boiling points at atmospheric pressure.Moderate to HighSimple setup, good for large volumes.Requires higher temperatures which may degrade sensitive compounds; less efficient for components with close boiling points.
Azeotropic Distillation Addition of an entrainer to form a new, lower-boiling azeotrope with the solvent.HighEffective for breaking azeotropes and removing water.Requires an additional separation step to remove the entrainer.
Liquid-Liquid Extraction Partitioning of the target compound and this compound between two immiscible liquid phases.VariableGood for separating compounds with different polarities.Can be labor-intensive, may lead to emulsion formation, and requires a suitable immiscible solvent.
Flash Chromatography Separation based on the differential adsorption of components onto a stationary phase.HighCan provide very high purity of the final product.Requires a suitable solvent system, can be time-consuming, and may result in product loss on the column.

Experimental Protocols

Protocol 1: Removal of this compound by Rotary Evaporation

Objective: To remove residual this compound from a reaction mixture containing a non-volatile product.

Materials:

  • Reaction mixture containing residual this compound.

  • Round-bottom flask.

  • Rotary evaporator with a vacuum pump and a cold trap.

  • Water bath.

Procedure:

  • Transfer the reaction mixture to a round-bottom flask. The flask should not be more than half-full.

  • Attach the flask to the rotary evaporator.

  • Ensure the cold trap is filled with a suitable cooling agent (e.g., dry ice/acetone or a cryocooler).

  • Turn on the condenser cooling water.

  • Begin rotating the flask at a moderate speed (e.g., 100-150 rpm).

  • Gradually apply vacuum to the system.

  • Once a stable vacuum is achieved, lower the flask into the pre-heated water bath. The bath temperature should be set to a point that allows for efficient evaporation of the this compound without degrading the product (typically 20-40°C above the boiling point of the solvent at the operating pressure).

  • Continue the evaporation until all the solvent has been collected in the receiving flask and a constant weight of the product flask is achieved.

  • Once complete, release the vacuum, stop the rotation, and remove the flask.

Protocol 2: Removal of this compound by Liquid-Liquid Extraction

Objective: To separate a polar product from a non-polar reaction mixture containing this compound.

Materials:

  • Reaction mixture in this compound.

  • Separatory funnel.

  • An immiscible polar solvent (e.g., water, brine).

  • Beakers or flasks for collecting layers.

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

Procedure:

  • Transfer the reaction mixture to a separatory funnel.

  • Add an equal volume of the immiscible polar solvent.

  • Stopper the funnel and gently invert it several times to mix the layers. Periodically vent the funnel to release any pressure buildup.

  • Place the separatory funnel in a ring stand and allow the layers to separate completely.

  • Carefully drain the lower layer into a clean beaker or flask.

  • Drain the upper layer into a separate container.

  • Repeat the extraction of the organic layer with fresh polar solvent two more times to ensure complete removal of the polar product.

  • Combine the aqueous extracts containing the product.

  • The this compound will remain in the organic layer, which can be treated as waste.

  • The desired product can then be isolated from the aqueous layer by appropriate methods (e.g., evaporation of water, back-extraction into a different organic solvent).

Mandatory Visualization

experimental_workflow cluster_start Starting Material cluster_analysis Analysis cluster_end Final Product start Reaction Mixture in this compound rotovap Rotary Evaporation start->rotovap distillation Distillation start->distillation extraction Liquid-Liquid Extraction start->extraction chromatography Flash Chromatography start->chromatography analysis GC-MS or HS-GC Analysis rotovap->analysis distillation->analysis extraction->analysis chromatography->analysis product Purified Product (< Specification for Residual Solvent) analysis->product Pass fail Product with Residual Solvent (> Specification) analysis->fail Fail fail->rotovap Re-process fail->distillation Re-process fail->extraction Re-process fail->chromatography Re-process

Caption: Workflow for removing residual this compound.

troubleshooting_logic start Incomplete Solvent Removal? check_vacuum Check Vacuum System start->check_vacuum Yes success Successful Removal start->success No check_temp Increase Bath Temperature check_vacuum->check_temp check_rotation Adjust Rotation Speed check_temp->check_rotation consider_azeotrope Consider Azeotrope/High Boilers check_rotation->consider_azeotrope re_run Re-run Evaporation consider_azeotrope->re_run re_run->start

Caption: Troubleshooting logic for rotary evaporation.

References

Technical Support Center: High-Purity Mineral Spirits Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of mineral spirits for high-purity applications.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound via fractional distillation, activated carbon treatment, and silica gel chromatography.

Fractional Distillation
Question/Issue Possible Cause(s) Recommended Solution(s)
Why is the distillation rate too slow or non-existent? - Insufficient heating.- Heat loss from the distillation column.- Gradually increase the heat input to the boiling flask.- Insulate the distillation column and head with glass wool or aluminum foil to maintain the temperature gradient.[1]
Why did the distillate come out cloudy? - The distillation was too rapid, causing the boiling liquid to "puke" or splash into the condenser.[2] - Presence of an azeotrope with water.- High concentration of fusel oils or other oily impurities.[2]- Reduce the heating rate to ensure a slow and steady distillation.- Ensure the this compound are anhydrous before distillation by using a drying agent if water contamination is suspected.- Collect fractions carefully and consider a second distillation of the collected fractions.
Why is the separation of components poor? - Distillation rate is too fast.- Inefficient fractionating column.- Slow down the distillation to allow for proper vapor-liquid equilibrium on each theoretical plate of the column.[3]- Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge) to increase the number of theoretical plates.
The thermometer reading is fluctuating or seems incorrect. - Improper placement of the thermometer bulb.- Fluctuations in the heating rate.- Position the top of the thermometer bulb level with the bottom of the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.[4]- Maintain a steady and consistent heating rate.
Activated Carbon Treatment
Question/Issue Possible Cause(s) Recommended Solution(s)
Why is the purified this compound still colored or have an odor? - Insufficient amount of activated carbon.- Inadequate contact time.- The activated carbon is not sufficiently activated or is of the wrong type.- Increase the amount of activated carbon used per volume of solvent.- Increase the stirring/agitation time to ensure thorough contact.- Use a high-activity, microporous activated carbon suitable for liquid-phase purification. Ensure the carbon has been properly activated (e.g., by heating).
Why is the flow rate through the carbon bed very slow? - The activated carbon particles are too fine, causing compaction.- The column is packed too tightly.- Use granular activated carbon instead of powdered carbon for column filtration.- Loosen the packing of the carbon bed or mix it with a filter aid like celite.
How do I remove fine carbon particles from the purified solvent? - Agitation of powdered carbon can lead to fine particles remaining in suspension.- After treatment, allow the carbon to settle and then decant the clear solvent.- Filter the mixture through a fine filter paper (e.g., Whatman No. 1) or a sintered glass funnel to remove the carbon particles.[5]
Silica Gel Chromatography
Question/Issue Possible Cause(s) Recommended Solution(s)
Why is the separation of polar impurities poor? - The solvent system is too polar.- The column was not packed properly, leading to channeling.- The column was overloaded with the sample.- Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity if necessary.- Ensure the silica gel is packed uniformly without any air bubbles or cracks. Gently tap the column during packing.[6]- Use an appropriate amount of silica gel for the amount of sample being purified (a common ratio is 30:1 to 100:1 silica to sample by weight).
Why has the flow rate through the column stopped or become very slow? - The silica gel particles are too fine.- Swelling of the silica gel.- Precipitation of a component at the top of the column.- Apply positive pressure to the top of the column using an inert gas (e.g., nitrogen or argon) to facilitate the flow.- Ensure the solvent system does not cause the silica to swell excessively.- If a compound has precipitated, it may be necessary to change the solvent system or unload the column and restart.
How do I remove the purified this compound from the silica gel? - this compound are non-polar and should elute readily with a non-polar solvent.- Elute the column with a non-polar solvent such as hexane or petroleum ether. The this compound will pass through the column while the more polar impurities will be retained on the silica gel.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities in commercial-grade this compound?

A1: Commercial this compound are petroleum distillates and can contain a variety of impurities depending on the crude oil source and refining process.[7] Common impurities include aromatic hydrocarbons (such as toluene and xylene, which contribute to the characteristic odor), sulfur compounds, olefins, and other polar organic compounds.[8][9] For high-purity applications, the removal of these compounds is crucial.

Q2: Which purification method is best for my application?

A2: The choice of purification method depends on the initial purity of the this compound and the required final purity.

  • Fractional distillation is effective at separating components with different boiling points and can significantly reduce non-volatile impurities and some aromatic compounds.[10]

  • Activated carbon treatment is excellent for removing color, odor, and a wide range of organic impurities through adsorption.[5]

  • Silica gel chromatography is particularly effective for removing polar impurities from non-polar solvents like this compound.[6] For the highest purity, a combination of methods, such as distillation followed by adsorbent treatment, may be necessary.

Q3: How can I verify the purity of my purified this compound?

A3: Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for assessing the purity of solvents.[11] It can be used to identify and quantify the remaining impurities after purification, providing a detailed impurity profile of the this compound.[12]

Q4: Can I reuse the activated carbon or silica gel?

A4:

  • Activated carbon can sometimes be regenerated, but it is often not practical in a laboratory setting. Regeneration can be achieved through thermal treatment or solvent extraction.[13][14][15] However, for high-purity applications, using fresh activated carbon for each batch is recommended to avoid cross-contamination.

  • Silica gel is typically not regenerated in a laboratory setting for high-purity applications due to the risk of residual impurities. Used silica gel contaminated with organic compounds should be disposed of as hazardous waste according to institutional guidelines.[16][17]

Q5: What safety precautions should I take when purifying this compound?

A5: this compound are flammable and their vapors can be harmful. Always work in a well-ventilated area, preferably within a fume hood. Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from ignition sources. When performing distillation, never heat a closed system and never distill to dryness.

Data Presentation

The following table provides an estimated comparison of the effectiveness of different purification methods on standard commercial-grade this compound. The values are illustrative and can vary based on the initial quality of the solvent and the specifics of the experimental protocol.

Purification Method Target Impurities Estimated Aromatic Content Reduction Estimated Final Purity Key Advantages Key Disadvantages
Fractional Distillation Non-volatile residues, compounds with significantly different boiling points50-70%>99%Removes a broad range of non-volatile impurities.Less effective for azeotropes and compounds with similar boiling points.
Activated Carbon Treatment Color, odor, organic impurities, some aromatic compounds60-80%>99.5%Highly effective for removing color and odor.May not remove all types of impurities; fine particles can be difficult to filter.
Silica Gel Chromatography Polar organic compounds, some sulfur compounds40-60%>99.8%Excellent for removing polar impurities.Can be more time-consuming and require larger volumes of solvent for elution.
Combined Methods (e.g., Distillation followed by Activated Carbon) Broad spectrum of impurities>95%>99.9%Achieves the highest level of purity.More complex and time-consuming procedure.

Experimental Protocols

Protocol 1: High-Purity this compound by Fractional Distillation

This protocol is designed for the purification of 500 mL of commercial-grade this compound.

Materials:

  • 1000 mL round-bottom flask

  • Heating mantle with a stirrer

  • Magnetic stir bar

  • Fractionating column (e.g., Vigreux or packed with Raschig rings)

  • Distillation head with a thermometer adapter

  • Thermometer (-10 to 250 °C)

  • Condenser

  • Receiving flask (500 mL)

  • Boiling chips

  • Glass wool and aluminum foil for insulation

Procedure:

  • Add 500 mL of this compound and a few boiling chips (or a magnetic stir bar) to the 1000 mL round-bottom flask.

  • Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.

  • Position the thermometer so that the top of the bulb is level with the bottom of the side-arm of the distillation head.

  • Wrap the fractionating column and distillation head with glass wool and then aluminum foil to insulate them.[1]

  • Turn on the cooling water to the condenser.

  • Begin heating the flask gently. If using a stirrer, start the stirring.

  • Observe the temperature as the vapor rises through the column. A ring of condensation should slowly ascend the column.

  • Collect a small initial fraction (the first 5-10 mL) and discard it, as it may contain more volatile impurities.

  • Collect the main fraction distilling at a stable temperature within the expected boiling range of pure this compound (typically 150-200°C).[7] Adjust the heating rate to maintain a slow, steady distillation of about 1-2 drops per second.

  • Stop the distillation when the temperature begins to drop or rise significantly, or when a small amount of liquid remains in the distilling flask. Never distill to dryness.

  • Allow the apparatus to cool completely before disassembling.

  • Store the purified this compound in a clean, dry, and properly labeled glass bottle.

Protocol 2: High-Purity this compound by Activated Carbon Treatment

This protocol is for the purification of 500 mL of this compound.

Materials:

  • 1000 mL Erlenmeyer flask with a stopper

  • Granular activated carbon (high-purity, acid-washed is recommended)

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

  • Filter paper (e.g., Whatman No. 1)

  • Spatula and weighing balance

Procedure:

  • Weigh 25-50 grams of granular activated carbon. The optimal amount may need to be determined empirically.

  • Add the activated carbon to the 1000 mL Erlenmeyer flask.

  • Add 500 mL of this compound to the flask.

  • Add the magnetic stir bar, stopper the flask, and place it on the magnetic stirrer.

  • Stir the mixture vigorously for 1-2 hours at room temperature.

  • After stirring, turn off the stirrer and allow the activated carbon to settle.

  • Set up the Buchner funnel with filter paper and connect it to the filter flask and a vacuum source.

  • Carefully decant the majority of the this compound through the filter paper.

  • Transfer the remaining slurry to the funnel and filter.

  • Wash the filtered carbon with a small amount of fresh, purified this compound to recover any adsorbed product.

  • Store the purified this compound in a clean, dry, and properly labeled glass bottle.

Protocol 3: High-Purity this compound by Silica Gel Chromatography

This protocol describes the purification of approximately 50 mL of this compound using a gravity column.

Materials:

  • Glass chromatography column (e.g., 50 cm long, 4 cm diameter) with a stopcock

  • Silica gel (60-200 mesh, column chromatography grade)

  • Non-polar solvent (e.g., hexane or petroleum ether)

  • Sand (washed)

  • Cotton or glass wool

  • Beakers and Erlenmeyer flasks

  • Long glass rod

Procedure:

  • Securely clamp the chromatography column in a vertical position in a fume hood.

  • Place a small plug of cotton or glass wool at the bottom of the column to support the packing.

  • Add a thin layer of sand (about 1 cm) on top of the cotton plug.

  • In a beaker, prepare a slurry of silica gel in the non-polar solvent (e.g., hexane). A common ratio is approximately 100 g of silica gel for every 1-2 g of impurities expected.

  • With the stopcock open, pour the silica slurry into the column. Use the glass rod to help guide the slurry and tap the side of the column gently to ensure even packing and remove air bubbles.

  • Once the silica has settled, add another thin layer of sand on top to prevent disturbance of the silica bed.

  • Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.

  • Carefully add the 50 mL of this compound to the top of the column.

  • Open the stopcock and begin collecting the eluent.

  • Continuously add fresh non-polar solvent to the top of the column to elute the this compound. The non-polar this compound will pass through the column, while the more polar impurities will be adsorbed onto the silica gel.

  • Collect the purified this compound in clean flasks.

  • Once all the this compound have been collected, the process can be stopped.

  • Store the purified this compound in a clean, dry, and properly labeled glass bottle.

Visualizations

PurificationWorkflow cluster_start Initial Material cluster_purification Purification Methods cluster_analysis Quality Control cluster_end Final Product Commercial_Mineral_Spirits Commercial-Grade This compound Fractional_Distillation Fractional Distillation Commercial_Mineral_Spirits->Fractional_Distillation Activated_Carbon Activated Carbon Treatment Commercial_Mineral_Spirits->Activated_Carbon Silica_Gel Silica Gel Chromatography Commercial_Mineral_Spirits->Silica_Gel Purity_Analysis Purity Analysis (GC-MS) Fractional_Distillation->Purity_Analysis Activated_Carbon->Purity_Analysis Silica_Gel->Purity_Analysis High_Purity_Product High-Purity This compound Purity_Analysis->High_Purity_Product

Caption: General workflow for the purification of this compound.

TroubleshootingFlow cluster_distillation Fractional Distillation cluster_carbon Activated Carbon cluster_silica Silica Gel start Problem Encountered q1_dist Cloudy Distillate? start->q1_dist q1_carb Color/Odor Remains? start->q1_carb q1_silica Poor Separation of Polar Impurities? start->q1_silica a1_dist_yes Reduce heating rate. Check for water contamination. q1_dist->a1_dist_yes Yes q2_dist Poor Separation? q1_dist->q2_dist No a2_dist_yes Slow down distillation. Use a more efficient column. q2_dist->a2_dist_yes Yes a1_carb_yes Increase carbon amount/ contact time. q1_carb->a1_carb_yes Yes a1_silica_yes Use a less polar solvent. Repack column carefully. q1_silica->a1_silica_yes Yes

References

Managing volatile organic compound (VOC) emissions from mineral spirits

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe management of volatile organic compound (VOC) emissions from mineral spirits in a laboratory setting.

Troubleshooting Guide

Users may encounter several issues during experiments involving this compound. The following table outlines common problems, their potential causes, and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Unexpectedly High VOC Readings on Monitoring Equipment Inadequate ventilation; Spills or improper storage; Incorrect equipment calibration; Use of excessive quantities.Verify local exhaust ventilation (LEV) is operational and positioned correctly. Check for spills and ensure all containers are sealed.[1][2] Recalibrate VOC monitoring equipment according to manufacturer specifications. Review experimental protocol to minimize the volume of this compound used.
Personnel Experiencing Dizziness, Headaches, or Nausea High concentration of mineral spirit vapors in the breathing zone due to inadequate ventilation or improper handling.Immediately move the affected individual to fresh air.[3][4] If symptoms persist, seek medical attention.[5][6] Review and reinforce safe handling procedures and the use of engineering controls like fume hoods. Ensure appropriate personal protective equipment (PPE) is being used.[1][7]
Skin or Eye Irritation Direct contact with liquid this compound or concentrated vapors.For skin contact, wash the affected area thoroughly with soap and water.[6] For eye contact, flush with large amounts of water for at least 15 minutes and seek medical attention.[3][4][6] Always wear appropriate chemical-resistant gloves and splash goggles.[1][8]
Noticeable Solvent Odor in the Laboratory Inadequate containment or ventilation; Small, undetected spills or leaks; Improperly stored contaminated materials (e.g., rags).Check that all containers are tightly sealed.[2] Inspect the work area for any spills. Ensure that rags or other materials used with this compound are stored in designated, sealed, oily waste cans.[9][10] Increase ventilation or move the procedure to a chemical fume hood.

Frequently Asked Questions (FAQs)

1. What are the primary health risks associated with this compound exposure?

This compound are toxic and can be harmful if inhaled, swallowed, or absorbed through the skin.[11]

  • Inhalation: Short-term exposure to fumes can cause dizziness, headaches, and respiratory irritation.[3][11] Long-term or high-concentration exposure can lead to central nervous system effects, including impaired coordination and unconsciousness.[11]

  • Skin Contact: Direct contact can cause irritation, redness, and burns.[11] Prolonged contact can lead to dermatitis.[3]

  • Ingestion: Swallowing this compound can cause severe abdominal pain, vomiting, and burns to the esophagus.[5] It may be fatal if the liquid is aspirated into the lungs.[1][3]

  • Chronic Exposure: Long-term exposure has been linked to neurological problems, memory difficulties, and an increased risk of certain cancers like leukemia, particularly with formulations containing benzene.[11][12]

2. What are the occupational exposure limits for this compound?

Occupational Safety and Health Administration (OSHA) and other regulatory bodies have established exposure limits to protect workers.

OrganizationExposure Limit (8-hour Time-Weighted Average)
OSHA 200 ppm (1150 mg/m³)[13]
NIOSH 350 mg/m³[3]
ACGIH (TLV) 100 ppm (for Stoddard Solvent)[14]

3. What is the most effective way to control VOC emissions during my experiment?

The most effective method is a combination of engineering controls, administrative controls, and personal protective equipment (PPE), often referred to as the Hierarchy of Controls.

  • Elimination/Substitution: The most effective control is to replace this compound with a less hazardous or non-VOC alternative, such as a bio-based or soy-based solvent, if compatible with your experimental needs.[15][16][17]

  • Engineering Controls: Use a chemical fume hood or local exhaust ventilation (LEV) to capture vapors at the source.[2][3] Ensure the lab has adequate general ventilation.[7][18]

  • Administrative Controls: Minimize the quantity of this compound used. Keep containers tightly sealed when not in use.[1]

  • Personal Protective Equipment (PPE): Use appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), splash goggles, and a lab coat.[3][8][14] If engineering controls are insufficient, a NIOSH-approved respirator for organic vapors may be necessary.[2][3]

4. How should I dispose of waste this compound and contaminated materials?

This compound are considered hazardous waste and must not be poured down the drain or placed in regular trash.[9][19]

  • Reuse: Used this compound can often be filtered for reuse. Allow the used solvent to sit in a sealed, labeled glass jar until contaminants (like paint or other residues) settle at the bottom. The clear solvent can then be decanted.[10][19][20]

  • Disposal: Collect all liquid this compound waste in a clearly labeled, sealed hazardous waste container. Rags and other solid materials contaminated with this compound should be placed in a designated, sealed oily waste can to prevent fires.[9][10] Contact your institution's Environmental Health and Safety (EHS) department for specific hazardous waste pickup and disposal procedures.[9][21]

5. What should I do in the event of a this compound spill?

For small spills, ensure the area is well-ventilated and remove all ignition sources.[1][7] Wearing appropriate PPE, absorb the spill with an inert material like sand, earth, or a commercial sorbent.[2][4] Do not use combustible materials like sawdust.[7] Collect the absorbed material and place it in a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's emergency response team.[22]

Experimental Protocols

Protocol 1: Monitoring Airborne VOC Concentrations

Objective: To quantify the concentration of mineral spirit vapors in the laboratory air during an experimental procedure to ensure levels remain below occupational exposure limits.

Methodology:

  • Equipment Selection: Choose a direct-reading volatile organic compound monitor, such as a photoionization detector (PID), suitable for detecting the hydrocarbon constituents of this compound. Ensure the device is calibrated according to the manufacturer's instructions.

  • Pre-Experiment Baseline: Before handling any this compound, take a baseline VOC reading in the general laboratory area and inside the chemical fume hood where the work will be performed.

  • Personal Exposure Monitoring: If assessing personal exposure, affix the inlet of the monitoring device in the breathing zone of the researcher conducting the experiment (near the collar).

  • Area Monitoring: To assess general lab concentrations, place the monitor in a fixed location near the experimental setup but out of the direct path of airflow from the ventilation system.

  • Data Collection: Begin monitoring before the this compound container is opened. Record VOC concentrations at regular intervals (e.g., every 5 minutes) throughout the entire duration of the experiment. Note specific tasks being performed at each measurement point (e.g., "pouring," "cleaning glassware").

  • Post-Experiment Monitoring: Continue monitoring for a period (e.g., 15-30 minutes) after all this compound containers have been sealed and cleanup is complete to ensure vapor levels return to the baseline.

  • Data Analysis: Compare the time-weighted average (TWA) concentration to the established occupational exposure limits (see FAQ #2). Identify any procedural steps that result in significant VOC emission spikes and consider modifications to mitigate them.

Protocol 2: Validating Local Exhaust Ventilation (LEV) Capture Efficiency

Objective: To qualitatively or quantitatively assess the effectiveness of a chemical fume hood or other LEV system in capturing mineral spirit vapors at the source.

Methodology:

  • Qualitative Assessment (Smoke Test):

    • Generate a source of visible smoke (e.g., a smoke tube or dry ice in water) at the location where this compound will be handled within the LEV system.

    • Visually observe the smoke stream. A properly functioning LEV will draw all the smoke into the exhaust duct without any escaping into the laboratory.

    • Move the smoke source around the entire area of the experimental setup to check for dead spots or eddies where vapors could escape.

  • Quantitative Assessment (Tracer Gas Release):

    • This method requires specialized equipment and should be performed by trained personnel, such as from your institution's EHS department.

    • A known concentration of a non-toxic tracer gas is released at a controlled rate at the point of vapor generation.

    • Air sampling is conducted just outside the capture zone of the LEV system.

    • The concentration of the tracer gas detected outside the LEV is used to calculate the capture efficiency, providing a quantitative measure of the system's performance.

Visual Guides

Hierarchy_of_Controls Diagram 1: Hierarchy of Controls for VOCs cluster_0 Elimination Elimination Substitution Substitution Elimination->Substitution Engineering Engineering Controls Substitution->Engineering Administrative Administrative Controls Engineering->Administrative PPE Personal Protective Equipment (PPE) Administrative->PPE label_most Most Effective label_least Least Effective

Caption: Hierarchy of controls for managing mineral spirit VOC emissions.

Experimental_Workflow Diagram 2: Safe Experimental Workflow Start Start: Review Protocol & SDS Prep Prepare Work Area (Verify LEV, clear spills) Start->Prep Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Prep->Don_PPE Dispense Dispense Minimum Required Volume of this compound Don_PPE->Dispense Experiment Perform Experiment (Keep containers sealed) Dispense->Experiment Cleanup Clean Up Work Area (Use minimal solvent) Experiment->Cleanup Waste Segregate & Seal Waste (Liquid, Solid Contaminated) Cleanup->Waste Doff_PPE Doff & Dispose/Clean PPE Waste->Doff_PPE Wash Wash Hands Thoroughly Doff_PPE->Wash End End Wash->End

Caption: A typical workflow for safely conducting experiments with this compound.

PPE_Selection_Logic Diagram 3: PPE Selection Logic node_action node_action start Task Involves This compound? a_gloves Wear Nitrile or Neoprene Gloves start->a_gloves q_splash Risk of Splashing? q_vent Is LEV Adequate? q_splash->q_vent No a_goggles Wear Chemical Splash Goggles q_splash->a_goggles Yes a_no_respirator Respirator Not Typically Required q_vent->a_no_respirator Yes a_respirator Consult EHS; Respirator May Be Required q_vent->a_respirator No a_gloves->q_splash a_goggles->q_vent

Caption: A decision-making flowchart for selecting appropriate PPE.

References

Technical Support Center: Troubleshooting Low Yield in Extractions Using Mineral Spirits

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to low yield in extractions utilizing mineral spirits.

Frequently Asked Questions (FAQs)

Q1: What are this compound and why are they used for extraction?

This compound, also known as white spirits, are a petroleum-derived clear liquid composed of aliphatic and alicyclic C7 to C12 hydrocarbons.[1] They are a non-polar solvent, making them effective for extracting non-polar compounds from various matrices.[2] Their use as an extraction solvent is common in several industries.[1][3][4][5] The principle of "like dissolves like" governs their efficacy, where they readily dissolve substances with similar low polarity.[6]

Q2: I'm experiencing a significantly lower yield than expected. What are the most common causes?

Low extraction yield can stem from several factors. The most common culprits include:

  • Inappropriate Sample Preparation: Incorrect particle size of the raw material can drastically affect the extraction efficiency.[7][8][9][10]

  • Suboptimal Solvent-to-Solid Ratio: An incorrect ratio of this compound to the material being extracted can lead to incomplete extraction.[11][12][13][14][15]

  • Incorrect Extraction Temperature: Temperature plays a crucial role in solubility and solvent efficiency.[16][17][18][19]

  • Insufficient Extraction Time: The duration of the extraction may not be adequate for the complete transfer of the target compound to the solvent.[11][13][20]

  • Poor Solvent Quality or Choice: The purity and specific composition of the this compound can affect its solvating power.[21][22]

  • Post-Extraction Losses: Significant amounts of the target compound can be lost during the solvent recovery and purification steps.[23]

Q3: How does the particle size of my material affect the extraction yield?

Particle size is a critical parameter. Generally, reducing the particle size increases the surface area available for solvent contact, which can lead to a higher extraction yield.[7][8][9][10] However, an excessively fine powder can lead to bed compaction, which hinders solvent percolation and can paradoxically decrease the yield.[7] It is crucial to find the optimal particle size for your specific material.

Q4: Can the temperature of the extraction process be too high or too low?

Yes, temperature is a critical factor that needs optimization. Increasing the temperature generally increases the solubility of the target compound and the diffusion rate, which can enhance the extraction yield.[16][17][19] However, excessively high temperatures can lead to the degradation of thermally sensitive compounds or the extraction of undesirable impurities.[16][18] For some compounds, higher temperatures can even decrease solubility.[16]

Q5: How can I be sure I am using the correct amount of this compound for my extraction?

The solvent-to-solid ratio is a key parameter to optimize.[11][12][13][14][15] A higher ratio increases the concentration gradient, which can improve the mass transfer of the target compound into the solvent.[12][15] However, using an excessive amount of solvent can make the post-extraction recovery process less efficient and more costly. It is advisable to perform small-scale experiments to determine the optimal ratio for your specific application.

Troubleshooting Guides

Issue 1: Consistently Low Yield

If you are consistently obtaining a low yield, a systematic approach to troubleshooting is necessary. The following workflow can help identify the root cause.

Low_Yield_Troubleshooting Start Start: Low Extraction Yield Check_Material 1. Review Material Preparation - Is particle size optimized? - Is the material properly dried? Start->Check_Material Check_Solvent 2. Evaluate Solvent & Ratio - Verify mineral spirit quality. - Is the solvent-to-solid ratio optimal? Check_Material->Check_Solvent If material prep is optimal Action_Material Action: Grind/sieve material to target particle size. Dry thoroughly. Check_Material->Action_Material Check_Parameters 3. Assess Extraction Parameters - Is the temperature appropriate? - Is the extraction time sufficient? Check_Solvent->Check_Parameters If solvent & ratio are optimal Action_Solvent Action: Use high-purity solvent. Experiment with different ratios (e.g., 5:1, 10:1, 15:1). Check_Solvent->Action_Solvent Check_Post_Extraction 4. Investigate Post-Extraction - Are there losses during solvent removal? - Is the purification method efficient? Check_Parameters->Check_Post_Extraction If parameters are optimal Action_Parameters Action: Vary temperature and time systematically. Monitor for compound degradation. Check_Parameters->Action_Parameters Solution Solution: Optimized Protocol Check_Post_Extraction->Solution If post-extraction is optimized Action_Post_Extraction Action: Use controlled evaporation. Optimize purification steps (e.g., chromatography). Check_Post_Extraction->Action_Post_Extraction

Fig. 1: Troubleshooting workflow for low extraction yield.
Issue 2: Inconsistent Yields Between Batches

Inconsistent yields often point to a lack of control over one or more experimental variables.

Inconsistent_Yield_Troubleshooting Start Start: Inconsistent Yields Material_Variability 1. Material Heterogeneity - Is the starting material uniform? - Are there variations in moisture content? Start->Material_Variability Procedural_Drift 2. Procedural Inconsistency - Are all parameters (temp, time, agitation)  strictly controlled for each batch? Material_Variability->Procedural_Drift If material is consistent Action_Material Action: Homogenize material before sampling. Measure and control moisture content. Material_Variability->Action_Material Equipment_Issues 3. Equipment Performance - Is equipment calibrated and functioning consistently? - Are there leaks or blockages? Procedural_Drift->Equipment_Issues If procedures are consistent Action_Procedure Action: Implement and follow a detailed SOP. Use automated controllers where possible. Procedural_Drift->Action_Procedure Solution Solution: Standard Operating Procedure (SOP) with strict quality control. Equipment_Issues->Solution If equipment is consistent Action_Equipment Action: Perform regular maintenance and calibration. Inspect for wear and tear. Equipment_Issues->Action_Equipment

Fig. 2: Troubleshooting workflow for inconsistent yields.

Data Presentation: Key Extraction Parameters

The optimal parameters for extraction are highly dependent on the specific material and target compound. The following tables provide examples from various studies to illustrate the impact of different parameters on yield.

Table 1: Effect of Particle Size on Extraction Yield

Plant MaterialSolventParticle SizeYield (%)Reference
SoybeanHexane0.141 mm23.7[7]
SoybeanHexane0.433 mmLower than 21.5[7]
Silybum marianum80% MethanolNano-sized~10[8]
Silybum marianum80% MethanolNormally ground~8.5[8]
Dipterocarpus alatusEthanol0.038–0.075 mm3.41[9]

Table 2: Effect of Solvent-to-Solid Ratio on Extraction Yield

Plant MaterialSolventSolvent-to-Solid Ratio (mL/g)YieldReference
Cambodian Soybeann-Hexane15:117.39%[13]
Cambodian SoybeanEthanol15:120.53%[13]
Graptophyllum pictumMethanol10:11.051 mg GAE/g DW (TPC)[14]
Funtumia elasticaEthanol30:1216.786 mg GAE/g[15]

Table 3: Effect of Temperature on Extraction Yield

Plant MaterialSolventTemperature (°C)Yield/ObservationReference
Pyrus spinosa50% Ethanol80Higher yield[17]
Pyrus spinosa50% Ethanol20Lower yield[17]
General PolyphenolsWater (SWE)100-200High yields reported[18]
Organochlorine Pesticides-40Favorable mass transfer[19]

Experimental Protocols

General Protocol for Extraction with this compound

This protocol provides a general methodology. Note: All experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. This compound are flammable and can be hazardous.

1. Material Preparation: a. Ensure the starting material is dry to prevent the formation of a two-phase system with water, which can hinder extraction. b. Grind the material to the desired particle size. An optimal range often falls between 0.1 mm and 0.5 mm, but this should be determined empirically.[7][20]

2. Extraction: a. Weigh the prepared plant material and place it in a suitable extraction vessel (e.g., a flask for maceration or a Soxhlet thimble). b. Add the this compound at a predetermined solvent-to-solid ratio (e.g., starting with 10:1 v/w).[12] c. If performing maceration, stir the mixture at a constant rate. For Soxhlet extraction, heat the solvent to its boiling point to initiate the reflux cycle. d. Maintain the extraction at the desired temperature for a set period. An initial extraction time of 2-4 hours can be a starting point.[20]

3. Post-Extraction Processing: a. Separate the this compound extract from the solid residue by filtration or decantation. b. Wash the solid residue with a small volume of fresh this compound to recover any remaining extract.[23] c. Combine the extract and the washings. d. Remove the this compound from the extract using a rotary evaporator under reduced pressure.[24] Be mindful of the temperature to avoid degrading the target compound. e. Further purify the crude extract as required by the specific application.

Mandatory Visualization

Extraction_Parameters_Relationship cluster_params Key Parameters cluster_effects Primary Effects Particle_Size Particle Size Surface_Area Surface Area Particle_Size->Surface_Area Solvent_Ratio Solvent-to-Solid Ratio Concentration_Gradient Concentration Gradient Solvent_Ratio->Concentration_Gradient Temperature Temperature Solubility_Kinetics Solubility & Kinetics Temperature->Solubility_Kinetics Time Extraction Time Mass_Transfer Mass Transfer Time->Mass_Transfer Yield Extraction Yield Surface_Area->Yield Increases Concentration_Gradient->Yield Increases Solubility_Kinetics->Yield Increases (generally) Mass_Transfer->Yield Increases

Fig. 3: Relationship between key parameters and extraction yield.

References

Health and safety precautions for handling mineral spirits in research

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Handling Mineral Spirits in Research

This guide provides essential health and safety information for researchers, scientists, and drug development professionals working with this compound. Please consult your institution's specific safety protocols and Safety Data Sheet (SDS) for the particular product in use.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound in a laboratory setting?

A1: this compound are flammable liquids and vapors that can be fatal if swallowed and enter the airways.[1][2] They can cause skin and eye irritation, and prolonged or repeated exposure may lead to skin dryness or cracking.[2] Inhalation of high concentrations of vapors may cause drowsiness, dizziness, and irritation to the nose, throat, and respiratory tract.[3][4]

Q2: What immediate actions should I take in case of accidental exposure to this compound?

A2:

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If the person is not breathing, perform mouth-to-mouth resuscitation and seek immediate medical attention.[5]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water.[1] Seek medical attention if irritation persists.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek prompt medical attention.[1][7]

  • Ingestion: Do NOT induce vomiting.[1][7] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5]

Q3: How should I properly store this compound in the laboratory?

A3: this compound should be stored in a cool, dry, well-ventilated area away from heat, sparks, open flames, and other ignition sources.[1][8] Keep containers tightly closed when not in use and store them in a separate safety storage cabinet or room for flammable materials.[5] Ensure the storage area meets OSHA requirements and applicable fire codes.[8] It is recommended to store this compound in approved safety cans.[9]

Q4: What are the guidelines for disposing of waste this compound and contaminated materials?

A4: Do not pour this compound down the drain.[10] Used this compound can often be filtered and reused.[10] For disposal, collect waste this compound and contaminated materials (e.g., rags, absorbent pads) in a designated, properly labeled, sealed container.[7] Dispose of the waste through your institution's hazardous waste management program in accordance with local, state, and federal regulations.[1]

Troubleshooting Guides

Problem: I can smell strong mineral spirit vapors in my work area.

  • Immediate Action: Stop your work and immediately ensure the area is well-ventilated. If the odor is overwhelming, evacuate the area and alert your lab supervisor or safety officer.

  • Troubleshooting Steps:

    • Check Ventilation: Ensure your local exhaust ventilation (e.g., fume hood) is turned on and functioning correctly. Laboratory ventilation should generally be set to 8-10 air changes per hour (ACH) for chemical use.[11]

    • Container Seals: Check that all containers of this compound are tightly closed.[1]

    • Spills: Look for any spills. Even small spills can generate significant vapors. Clean up any spills immediately using a non-combustible absorbent material like dry sand or earth.[1]

    • Review your process: Are you using an open container? Whenever possible, use closed or covered systems to minimize vapor release.

Problem: My skin feels irritated after handling this compound.

  • Immediate Action: Wash the affected area thoroughly with soap and water.[1] Apply a suitable skin ointment if the skin is not broken.

  • Troubleshooting Steps:

    • Glove Integrity: Inspect your gloves for any tears or pinholes before and after use.

    • Glove Material: Ensure you are using the correct type of gloves. Nitrile or neoprene gloves are generally recommended.[12]

    • Personal Hygiene: Always wash your hands thoroughly after handling chemicals, even if you were wearing gloves.[1]

    • Protective Clothing: Consider wearing a lab coat or apron to prevent splashes onto your skin.[2][5]

Quantitative Data Summary

PropertyValueSource(s)
Flash Point (Closed Cup)38°C (100.4°F) - Class II Combustible Liquid[5][9]
Auto-Ignition Temperature245°C (473°F)[5]
Lower Flammable Limit1%[5]
OSHA Permissible Exposure Limit (PEL) - Stoddard SolventTWA 500 ppm[3]
ACGIH Threshold Limit Value (TLV) - Stoddard SolventTWA 100 ppm[3]

Experimental Protocols & Workflows

Hierarchy of Controls for Mineral Spirit Handling

The following diagram illustrates the hierarchy of controls, a systematic approach to minimizing exposure to hazards associated with this compound. The most effective controls are at the top of the pyramid.

Hierarchy_of_Controls Elimination Elimination (e.g., Redesign experiment to not use this compound) Substitution Substitution (e.g., Use a less volatile, less flammable solvent) Engineering Engineering Controls (e.g., Use a chemical fume hood, ensure proper lab ventilation) Administrative Administrative Controls (e.g., Standard Operating Procedures (SOPs), safety training) PPE Personal Protective Equipment (PPE) (e.g., Nitrile gloves, safety goggles, lab coat)

Caption: Hierarchy of Controls for Safe Mineral Spirit Handling.

References

Technical Support Center: Proper Disposal of Waste Mineral Spirits

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information on the proper disposal methods for waste mineral spirits generated in a laboratory setting. Adherence to these guidelines is crucial for ensuring laboratory safety, environmental protection, and regulatory compliance.

Frequently Asked Questions (FAQs)

Q1: How are waste this compound classified?

Waste this compound are typically classified as hazardous waste due to their ignitability.[1] The U.S. Environmental Protection Agency (EPA) regulates hazardous wastes under the Resource Conservation and Recovery Act (RCRA).[1] It is the responsibility of the waste generator to make a hazardous waste determination.[1] This can be done by testing the waste or by applying knowledge of the materials and processes used.

Q2: What are the immediate safety concerns when handling waste this compound?

This compound are flammable liquids and vapors.[2][3] They can cause skin and eye irritation, and inhalation of vapors may lead to dizziness or drowsiness.[2][3] It is crucial to handle waste this compound in a well-ventilated area, away from ignition sources, and to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[2][3]

Q3: Can I dispose of small amounts of this compound down the drain or in the regular trash?

No. It is unsafe and illegal to dispose of this compound down the drain or in the regular trash.[4] Pouring solvents down the drain can contaminate groundwater and harm wildlife.[4] Disposing of them in the trash creates a fire hazard due to their low flash point.[4]

Q4: What are the approved disposal methods for waste this compound from a laboratory?

The primary approved disposal method is through your institution's hazardous waste management program.[1][5] This involves collecting the waste in designated, properly labeled containers and arranging for pickup by a licensed hazardous waste disposal company.[1][5]

Q5: How should I collect and store waste this compound in the lab?

Waste this compound should be collected in a designated satellite accumulation area (SAA) at or near the point of generation.[6][7] The container must be compatible with this compound, kept tightly closed, and be properly labeled with the words "Hazardous Waste," the chemical name, and the associated hazards.[6][7]

Troubleshooting Guide

Issue Possible Cause Solution
Uncertainty about whether a mineral spirit waste stream is hazardous. Contamination with other chemicals during an experiment.A trained professional must determine if the "unwanted material" is hazardous waste.[8] This can be based on knowledge of the process or through analytical testing. Consult your institution's Environmental Health and Safety (EHS) department for guidance.
The hazardous waste container is full. Normal accumulation of waste.Once a container is full, it must be moved from the satellite accumulation area to a central accumulation area within three days.[7] Contact your EHS department to schedule a pickup.
A spill of waste this compound has occurred. Improper handling or container failure.For small spills, use an appropriate spill kit to absorb the material.[9] For large spills, evacuate the area and contact your institution's emergency response team.[9] Ensure proper ventilation and eliminate all ignition sources.[2]
Unsure about chemical compatibility for waste consolidation. Risk of dangerous chemical reactions.Do not mix different waste streams unless you are certain they are compatible.[9] For example, do not mix acidic waste with this compound.[9] Consult a chemical compatibility chart or your EHS department before consolidating waste.

Data Presentation: Hazardous Characteristics of this compound

Characteristic Description Regulatory Information
Ignitability Flammable liquid with a flash point of approximately 104°F (40°C).[4] Vapors can form explosive mixtures with air.Classified as a D001 hazardous waste by the EPA if the flash point is below 140°F (60°C).
Toxicity May be fatal if swallowed and enters airways.[3] Prolonged or repeated exposure may cause organ damage.[2]Waste may be classified as toxic if it contains certain contaminants at or above regulatory limits.
Reactivity Generally stable, but incompatible with strong oxidizing agents and acids.[2]Not typically classified as reactive hazardous waste unless mixed with incompatible materials.

Experimental Protocols: Purification of Waste this compound by Simple Distillation

For laboratories that generate a significant amount of this compound contaminated with non-volatile substances (e.g., grease, oil), simple distillation can be a viable option for purification and reuse, thus minimizing waste generation.[10]

Objective: To separate volatile this compound from non-volatile contaminants through distillation.

Materials:

  • Waste this compound contaminated with non-volatile solutes

  • Distillation apparatus (distilling flask, condenser, receiving flask, thermometer)

  • Heating mantle

  • Boiling chips or a magnetic stir bar

  • Clamps and stands

  • Appropriate PPE (safety goggles, chemical-resistant gloves, lab coat)

Procedure:

  • Apparatus Setup: Assemble the simple distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.

  • Flask Preparation: Fill the distilling flask no more than two-thirds full with the waste this compound. Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Heating: Place the distilling flask in the heating mantle and begin heating gently.

  • Distillation: As the this compound begin to boil (boiling point is approximately 191°C), the vapor will rise and enter the condenser.[11] Cool water flowing through the condenser will cause the vapor to condense back into a liquid.

  • Collection: The purified this compound will be collected in the receiving flask.

  • Monitoring: Monitor the temperature throughout the distillation process. A stable temperature near the boiling point of the this compound indicates that pure solvent is being collected.

  • Completion: Stop the distillation process before the distilling flask boils to dryness. The remaining residue in the distilling flask is the concentrated hazardous waste and must be disposed of accordingly.

  • Waste Disposal: Allow the apparatus to cool completely before disassembling. Dispose of the distillation residue as hazardous waste through your institution's EHS department.

Mandatory Visualization

WasteDisposalWorkflow cluster_assessment Waste Assessment cluster_options Management Options cluster_disposal Final Disposal start Generation of Waste This compound is_contaminated Is the waste contaminated with other chemicals? start->is_contaminated characterize_waste Characterize Waste (Consult EHS) is_contaminated->characterize_waste Yes can_be_reused Can it be purified for reuse? is_contaminated->can_be_reused No characterize_waste->can_be_reused distillation Perform In-Lab Distillation can_be_reused->distillation Yes collect_for_disposal Collect in Designated Hazardous Waste Container can_be_reused->collect_for_disposal No distillation->collect_for_disposal Residue label_container Properly Label Container (Hazardous Waste, Contents, Date) collect_for_disposal->label_container store_in_saa Store in Satellite Accumulation Area label_container->store_in_saa full_container Is the container full? store_in_saa->full_container full_container->store_in_saa No contact_ehs Contact EHS for Pickup full_container->contact_ehs Yes

Caption: Decision workflow for managing waste this compound in a lab.

References

Technical Support Center: Minimizing Solvent-Induced Artifacts in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Minimizing Solvent-Induced Artifacts. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common issues arising from solvent use in analytical chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of solvent-induced artifacts in chromatography?

A1: Solvent-induced artifacts in chromatography primarily manifest as distortions in peak shape and the appearance of extraneous peaks. Common issues include:

  • Peak Tailing: Asymmetrical peaks with a drawn-out tail, often caused by secondary interactions between the analyte and the stationary phase, which can be exacerbated by improper solvent pH or the presence of active sites on the column.[1][2]

  • Peak Fronting: Asymmetrical peaks with a leading edge that is less steep than the tailing edge. This can be caused by column overload, or when the sample is dissolved in a solvent stronger than the mobile phase.[3][4][5]

  • Peak Splitting: The appearance of a single compound as two or more peaks. This can occur if the sample solvent is too different in composition from the mobile phase, causing a portion of the analyte to travel faster through the column.[6]

  • Broad Peaks: Peaks that are wider than expected, leading to decreased resolution. This can be a result of using a sample solvent that is much stronger than the mobile phase.[7][8]

  • Ghost Peaks: Unexpected peaks in the chromatogram that are not related to the sample. These can originate from impurities in the solvent, contamination in the HPLC system, or from the degradation of the mobile phase.[9][10][11]

Q2: How does solvent purity impact analytical results?

A2: Solvent purity is critical for accurate and reproducible analytical results. Impurities in solvents can lead to several problems:

  • Baseline Noise and Drift: Impurities can increase the baseline noise, making it difficult to detect and accurately quantify low-level analytes.[12]

  • Ghost Peaks: As mentioned above, impurities can appear as extra peaks in the chromatogram, which can be mistaken for sample components.[13]

  • Reduced Sensitivity: Contaminants in the solvent can interfere with the detection of the target analytes, leading to lower sensitivity.[12]

  • Column Contamination: Non-volatile impurities can accumulate on the column, leading to a decline in performance over time.[1][2]

  • Inaccurate Quantification: The presence of interfering peaks from solvent impurities can lead to errors in the integration of the analyte peaks, resulting in inaccurate quantitative results.

Q3: What is the "solvent effect" in HPLC, and how can I minimize it?

A3: The "solvent effect" in HPLC generally refers to the negative impact on peak shape and retention time caused by injecting a sample in a solvent that is significantly different from the mobile phase, particularly in reversed-phase chromatography.[7][8][14]

To minimize the solvent effect:

  • Match the Sample Solvent to the Mobile Phase: Ideally, the sample should be dissolved in the mobile phase itself.

  • Use a Weaker Elution Solvent: If the sample cannot be dissolved in the mobile phase, use a solvent that is weaker (i.e., has a lower elution strength) than the mobile phase.[7][15]

  • Reduce Injection Volume: If a strong sample solvent must be used, keep the injection volume as small as possible to minimize the disruption to the chromatographic system.[16][17]

  • Gradient Elution: In some cases, a gradient elution program can help to mitigate the solvent effect by gradually changing the mobile phase composition.

Q4: What are the best practices for preparing and storing HPLC mobile phases?

A4: Proper preparation and storage of mobile phases are essential to prevent the introduction of artifacts.[9][18][19][20][21]

  • Use High-Purity Solvents: Always use HPLC-grade or higher purity solvents and reagents.[9]

  • Degas the Mobile Phase: Remove dissolved gases from the solvents before use by sonication, vacuum filtration, or helium sparging to prevent the formation of bubbles in the system, which can cause baseline noise and flow rate instability.[9]

  • Filter the Mobile Phase: Filter all mobile phase components through a 0.45 µm or 0.22 µm membrane filter to remove particulate matter that can clog the column and other system components.[9]

  • Ensure Miscibility: When mixing solvents, ensure they are fully miscible to avoid phase separation.[13][22][23]

  • Proper Storage: Store mobile phases in clean, well-sealed containers. Aqueous mobile phases, especially those containing buffers, should be prepared fresh daily to prevent microbial growth.[18] Protect light-sensitive solvents by storing them in amber bottles.[18]

Troubleshooting Guides

Guide 1: Troubleshooting Peak Shape Problems in HPLC
Problem Potential Solvent-Related Cause Troubleshooting Steps & Solutions
Peak Tailing 1. Secondary interactions with the stationary phase: Can be exacerbated by improper mobile phase pH.[1][2] 2. Sample solvent is too strong: Causes the analyte to spread at the column inlet.[24]1. Adjust mobile phase pH: For basic compounds, lower the pH to protonate silanols. For acidic compounds, ensure the pH is well below the pKa.[1] 2. Use a weaker sample solvent: Dissolve the sample in a solvent with lower elution strength than the mobile phase.[24] 3. Add a competing agent: For basic compounds, adding a small amount of a competing base like triethylamine to the mobile phase can reduce tailing.
Peak Fronting 1. Sample solvent is significantly stronger than the mobile phase: This causes the analyte to move too quickly at the point of injection.[3][4] 2. Column overload: Injecting too much sample mass.[3][5]1. Use a weaker sample solvent or the mobile phase itself. [3] 2. Reduce the injection volume or dilute the sample. [3][5]
Split Peaks 1. Large mismatch between sample solvent and mobile phase composition: This can cause the sample to band improperly on the column.[6]1. Dissolve the sample in the mobile phase or a very similar solvent mixture. [6] 2. Reduce the injection volume.
Guide 2: Troubleshooting Unexpected Peaks in GC
Problem Potential Solvent-Related Cause Troubleshooting Steps & Solutions
Ghost Peaks 1. Contaminated solvent: Impurities in the injection solvent. 2. Carryover from previous injections: Residual sample components in the syringe or inlet.[2] 3. Septum bleed: Degradation of the injector septum at high temperatures.1. Run a blank injection with a fresh, high-purity solvent. If the ghost peak disappears, the original solvent was contaminated.[25] 2. Perform a bake-out of the column and inlet. [10] 3. Replace the septum with a high-quality, low-bleed septum. [25]
Broad Solvent Front 1. Inappropriate initial oven temperature: If the initial temperature is too close to or above the solvent's boiling point in splitless injection.1. Set the initial oven temperature at least 20-30°C below the boiling point of the solvent. [26]
Peak Distortion (Fronting/Tailing) 1. Solvent-analyte mismatch in polarity: Especially in splitless injection with a non-polar column and a polar solvent.[26]1. Choose a solvent that has a similar polarity to the stationary phase. [26]

Quantitative Data Summary

Table 1: Properties of Common HPLC Solvents

SolventPolarity IndexUV Cutoff (nm)Viscosity (cP at 20°C)Boiling Point (°C)
n-Hexane0.11950.3169
Toluene2.42840.59111
Dichloromethane3.12330.4440
Isopropanol3.92052.4082
Tetrahydrofuran (THF)4.02120.5566
Ethyl Acetate4.42560.4577
Methanol5.12050.6065
Acetonitrile5.81900.3782
Water10.2<1901.00100

Data compiled from various sources.

Table 2: Common Solvent Grades and Their Purity

Solvent GradeTypical PurityCommon Applications
Technical GradeVariableIndustrial cleaning, non-critical applications. Not suitable for analytical work.
ACS Grade≥95%General laboratory use, qualitative analysis.
HPLC Grade>99.9%High-Performance Liquid Chromatography, UV-Vis spectroscopy.[17]
LC-MS Grade>99.9%Liquid Chromatography-Mass Spectrometry, where low background noise is critical.

Experimental Protocols

Protocol 1: Detailed Methodology for HPLC Mobile Phase Preparation

Objective: To prepare a reproducible and artifact-free mobile phase for HPLC analysis.

Materials:

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)[9]

  • HPLC-grade buffer salts (if required)

  • Volumetric flasks and graduated cylinders

  • 0.45 µm or 0.22 µm membrane filters[9]

  • Vacuum filtration apparatus

  • Ultrasonic bath or online degasser

  • Clean, appropriate mobile phase reservoirs (glass or inert plastic)

Procedure:

  • Solvent Selection: Choose the appropriate solvents and their ratios based on the analytical method.

  • Aqueous Phase Preparation (if applicable): a. Weigh the required amount of buffer salt and dissolve it in HPLC-grade water in a volumetric flask. b. Adjust the pH of the buffer solution using an appropriate acid or base, if required by the method.

  • Filtration: a. Individually filter each solvent and the aqueous buffer solution through a 0.45 µm or 0.22 µm membrane filter compatible with the solvent.[9] This removes particulate matter that can damage the HPLC system.

  • Mixing: a. Measure the precise volumes of the filtered solvents and aqueous phase using graduated cylinders or by weight for higher precision. b. Combine the components in a clean mobile phase reservoir. If mixing an organic solvent with a buffer, add the organic solvent to the aqueous buffer slowly while stirring to prevent salt precipitation.[18]

  • Degassing: a. Degas the final mobile phase mixture to remove dissolved gases. This can be done by:

    • Sonication: Place the mobile phase reservoir in an ultrasonic bath for 10-15 minutes.
    • Vacuum Degassing: Apply a vacuum to the mobile phase reservoir while stirring.
    • Helium Sparging: Bubble helium gas through the mobile phase.
    • Online Degasser: If your HPLC system is equipped with an online degasser, this step may be performed automatically.

  • Labeling and Storage: a. Clearly label the mobile phase reservoir with its composition, preparation date, and the analyst's initials. b. If not used immediately, cap the reservoir to prevent contamination and evaporation. Aqueous mobile phases should be prepared fresh daily.[18]

Protocol 2: Methodology for Evaluating Matrix Effects in LC-MS

Objective: To assess the extent of ion suppression or enhancement caused by the sample matrix.

Materials:

  • LC-MS system

  • Analyte standard solution

  • Blank matrix (a sample of the same type as the study samples, but without the analyte)

  • High-purity solvents

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a standard solution of the analyte in a clean solvent (e.g., mobile phase) at a known concentration.

    • Set B (Post-Extraction Spike): Take a blank matrix sample and process it through the entire sample preparation procedure (e.g., extraction, cleanup). After the final step, spike the extracted blank matrix with the analyte to the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike a blank matrix sample with the analyte at the same concentration as Set A before the sample preparation procedure.

  • Analysis:

    • Inject equal volumes of the solutions from Set A, Set B, and Set C into the LC-MS system.

    • Obtain the peak area for the analyte in each injection.

  • Calculations:

    • Matrix Effect (%ME): %ME = (Peak Area of Set B / Peak Area of Set A) * 100

      • A %ME value of 100% indicates no matrix effect.

      • A %ME value < 100% indicates ion suppression.

      • A %ME value > 100% indicates ion enhancement.

    • Recovery (%RE): %RE = (Peak Area of Set C / Peak Area of Set B) * 100

    • Process Efficiency (%PE): %PE = (Peak Area of Set C / Peak Area of Set A) * 100

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS Analysis cluster_calc Data Analysis & Calculation set_a Set A: Analyte in Neat Solvent lcms Inject into LC-MS set_a->lcms set_b Set B: Post-Extraction Spike set_b->lcms set_c Set C: Pre-Extraction Spike set_c->lcms calc_me Calculate Matrix Effect (%ME) lcms->calc_me calc_re Calculate Recovery (%RE) lcms->calc_re calc_pe Calculate Process Efficiency (%PE) lcms->calc_pe

Caption: Workflow for Evaluating Matrix Effects.

troubleshooting_workflow start Problematic Chromatogram (e.g., Tailing, Fronting, Ghost Peaks) check_solvent Check Sample Solvent vs. Mobile Phase start->check_solvent check_purity Check Solvent Purity & Age start->check_purity check_prep Review Mobile Phase Preparation start->check_prep check_system Inspect HPLC/GC System start->check_system solution_solvent Solution: Use weaker solvent, reduce volume check_solvent->solution_solvent solution_purity Solution: Use fresh, high-purity solvent check_purity->solution_purity solution_prep Solution: Re-prepare, filter, and degas check_prep->solution_prep solution_system Solution: Clean/replace components (e.g., column, liner, septum) check_system->solution_system

Caption: Troubleshooting Logic for Solvent-Induced Artifacts.

References

Technical Support Center: Optimizing Solution Viscosity with Mineral Spirits

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the use of mineral spirits to optimize solution viscosity.

Frequently Asked Questions (FAQs)

Q1: How do this compound affect the viscosity of a solution?

A1: this compound are hydrocarbon-based solvents that primarily act as thinning agents for oil-based solutions.[1][2] Their effectiveness stems from their nonpolar molecular structure, which allows them to dissolve other nonpolar substances like oils, resins, and greases, thereby reducing the overall viscosity of the solution.[2] By adding this compound, you increase the distance between solute molecules and reduce intermolecular friction, leading to a less viscous, more fluid mixture.[3][4] This process makes the solution easier to apply, for example, in coatings or paints where improved flow and leveling are desired.[3][5]

Q2: My solution's viscosity did not decrease after adding this compound. What could be the cause?

A2: If the viscosity does not decrease, the most likely cause is incompatibility between the solvent and the solution. This compound are effective on oil-based and nonpolar substances.[2][6] They will not mix well with water-based or polar solutions, such as acrylics or latex paints, and may cause the solution to become clumpy or separate.[7][8] Ensure your solution's base is compatible with a petroleum distillate solvent.[9]

Q3: Can adding this compound ever increase the viscosity of a solution?

A3: While uncommon, an apparent increase in viscosity can occur if the this compound cause the solute to precipitate or "crash out" of the solution due to incompatibility.[7] This creates solid particles or a sludge-like consistency. Additionally, if a solution contains volatile components, the addition of this compound could potentially alter the evaporation rates of the mixed solvents, and as components evaporate, the viscosity of the remaining liquid can increase.[10]

Q4: What factors influence the effectiveness of this compound as a viscosity modifier?

A4: Several factors are critical:

  • Temperature: The viscosity of liquids, including this compound and the solutions they are mixed with, generally decreases as temperature increases.[10][11][12] Performing experiments at a consistent, controlled temperature is crucial for reproducible results.

  • Concentration: The amount of this compound added is directly proportional to the viscosity reduction, up to a certain point. Add it gradually while mixing thoroughly until the desired consistency is achieved.[3]

  • Solution Composition: The chemical nature of the solute (e.g., type of resin, polymer, or oil) dictates its compatibility and how effectively this compound will dissolve it.[4]

  • Shear Rate: For non-Newtonian fluids, the apparent viscosity can change when subjected to mechanical stress (e.g., stirring or pumping).[10][11] Consider this if your application involves high-shear processes.

Q5: Are there different types of this compound I should be aware of?

A5: Yes, various grades are available, which can affect your experiment. Common types include:

  • Regular this compound: The standard type with a characteristic kerosene-like odor.[9]

  • Odorless this compound: These have been further refined to remove aromatic compounds, making them less odorous but potentially altering their solvency power.[4]

  • High-Flash Point this compound: These have a higher flash point, making them safer to use from a flammability perspective. Always refer to the manufacturer's specifications for properties like distillation range and aromatic content.[13][14]

Q6: What are the essential safety precautions when working with this compound?

A6: this compound are flammable and pose health risks upon exposure.[15][16] Always adhere to the following safety protocols:

  • Ventilation: Work in a well-ventilated area or under a fume hood to avoid inhaling vapors.[16][17]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and protective clothing.[17][18]

  • Ignition Sources: Keep away from heat, sparks, and open flames. Use spark-proof tools and ensure equipment is properly grounded to prevent static discharge.[19][20]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed, approved container away from oxidizing agents and direct sunlight.[15]

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Recommended Action(s)
Inconsistent viscosity readings Temperature fluctuations during measurement.Ensure the solution and viscometer are at a stable, controlled temperature.[10][11]
Improper mixing of this compound into the solution.Use a mechanical stirrer to ensure the solution is homogenous before measurement.
Solution becomes cloudy or forms precipitates Solvent-solute incompatibility.Verify that your solution is oil-based. This compound are not suitable for water-based systems like acrylics.[7]
Contamination of the solution or this compound.Use pure, uncontaminated materials. Check for foreign particles or water content.[10]
Viscosity is too low after adding this compound Excessive amount of this compound added.Add the solvent incrementally and measure viscosity at each step to avoid over-thinning.[3]
"Orange peel" or bumpy texture in coating applications The solution is too viscous.The viscosity is too high for the application method. Add more this compound gradually to achieve the desired flow.[5]
Dripping or sagging in coating applications The solution is not viscous enough.Too much solvent has been added. You may need to reformulate or allow some solvent to evaporate under controlled conditions.[5]

Data Presentation: Properties of this compound

The properties of this compound can vary by grade and manufacturer. The data below represents typical values.

Table 1: Physical and Chemical Properties of this compound

PropertyValue RangeSource(s)
Kinematic Viscosity 1.03 mm²/s @ 40°C; 1.36 cSt @ 20°C[13][21]
Boiling Point 155 - 218 °C (315 - 424 °F)[21][22][23]
Flash Point (TCC) 38 - 60 °C (100 - 140 °F)[21]
Specific Gravity 0.77 - 0.82 @ 15.6°C[13][21]
Evaporation Rate (nBuAc=1) 0.13 - 0.2[13][21]
Aromatic Content < 1% to moderate levels, depending on grade[4][13]

Experimental Protocols

Protocol: Measuring Viscosity Reduction with a Rotational Viscometer

This protocol outlines the steps to quantify the change in a solution's viscosity upon the addition of this compound.

1. Materials and Equipment:

  • Base solution (e.g., oil-based resin)

  • This compound (specify grade)

  • Rotational viscometer (e.g., Brookfield type) with appropriate spindle[24][25]

  • Beakers or sample containers

  • Mechanical stirrer and stir bar

  • Graduated cylinders or calibrated pipettes

  • Temperature-controlled water bath or environmental chamber

  • Stopwatch

2. Methodology:

  • Temperature Control: Set the water bath or chamber to the desired experimental temperature (e.g., 25°C). Place the base solution, this compound, and viscometer sample cup inside to equilibrate. Consistent temperature is the most critical factor for accurate viscosity measurement.[10][11]

  • Initial Viscosity Measurement:

    • Measure a precise volume of the base solution into the viscometer sample cup.

    • Following the viscometer's operating instructions, select an appropriate spindle and rotational speed.

    • Lower the spindle into the solution to the correct depth.

    • Allow the reading to stabilize and then record the viscosity (in cP or mPa·s), spindle number, and speed.

  • Addition of this compound:

    • Transfer the base solution to a beaker with a magnetic stir bar.

    • Add a small, precise volume of this compound (e.g., 1% of the total solution volume).

    • Stir the mixture at a moderate, consistent speed for a set duration (e.g., 5 minutes) to ensure homogeneity.

  • Subsequent Viscosity Measurement:

    • Transfer the mixed solution back into the viscometer sample cup.

    • Measure and record the viscosity as described in step 2.

  • Iterative Process: Repeat steps 3 and 4, adding incremental amounts of this compound and recording the viscosity after each addition until the target viscosity is reached or the desired data range is covered.

  • Data Analysis: Plot viscosity as a function of the percentage of this compound added to determine the thinning curve for your specific solution.

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate key processes and relationships in viscosity optimization.

G Experimental Workflow for Viscosity Optimization A Define Target Viscosity & Tolerances B Prepare Base Solution (Resin, Oil, etc.) A->B C Equilibrate Components to Test Temperature B->C D Measure Initial Viscosity (Baseline) C->D E Add Incremental Amount of this compound D->E F Mix Until Homogenous E->F G Measure New Viscosity F->G H Is Viscosity within Target Range? G->H H->E No I Record Final Formulation & Parameters H->I Yes J END I->J

Caption: A step-by-step workflow for optimizing solution viscosity.

G Factors Influencing Solution Viscosity Viscosity Solution Viscosity Temp Temperature Temp->Viscosity Concentration This compound Concentration Concentration->Viscosity Evaporation Evaporation Rate Concentration->Evaporation Composition Solute/Solvent Composition Composition->Viscosity Aromatics Aromatic Content Composition->Aromatics Compatibility Compatibility Composition->Compatibility Shear Shear Rate (Mechanical Stress) Shear->Viscosity Aromatics->Compatibility Compatibility->Viscosity Evaporation->Viscosity

Caption: Key factors and their relationships to solution viscosity.

References

Preventing contamination in experiments with technical grade mineral spirits

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using technical grade mineral spirits in their experiments. It focuses on preventing and addressing contamination to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the common contaminants in technical grade this compound and why are they a concern?

A1: Technical grade this compound, a petroleum distillate, are a mixture of aliphatic and alicyclic C7 to C12 hydrocarbons.[1] However, the "technical" grade implies it contains impurities that can interfere with sensitive experiments. Key contaminants include:

  • Aromatic Hydrocarbons (e.g., Toluene, Xylene, Benzene): These can interfere with spectroscopic analysis and may have specific toxicity, impacting cell-based assays.[2][3][4] Odorless this compound are refined to reduce these aromatic compounds.[1]

  • Water: Water content can be a critical issue in moisture-sensitive reactions, leading to side reactions or inhibiting the desired reaction altogether.

  • Other Organic Compounds: These can include olefins, aldehydes, and other reactive species that may not be fully removed during the manufacturing process.[5] These can lead to unexpected byproducts.

  • Non-Volatile Residue: These are substances that remain after the solvent evaporates and can include oils, greases, or plasticizers leached from storage containers.[6][7] This residue can contaminate purified compounds.

  • Sulfur Compounds: Depending on the crude oil source and refining process, sulfur compounds may be present and can poison catalysts.[8]

Contamination is a significant concern in drug development and analytical chemistry, where even trace impurities can compromise the safety, efficacy, and stability of pharmaceutical products, or skew analytical results.[9]

Q2: When is it acceptable to use technical grade this compound without further purification?

A2: The use of unpurified technical grade this compound is appropriate for less sensitive applications where the presence of minor impurities will not affect the outcome. Such applications might include:

  • General cleaning of glassware (with a final rinse of high-purity solvent).

  • As a solvent for non-critical extractions or reactions where the impurities are known not to interfere.

  • In preliminary or exploratory experiments where high precision is not the primary goal.

For high-stakes applications like final compound purification in drug development, sensitive analytical procedures (e.g., HPLC, GC-MS), and moisture-sensitive reactions, purification is highly recommended.[9]

Q3: How can I test the purity of my technical grade this compound before and after purification?

A3: Several analytical methods can be used to assess the purity of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile organic impurities.[9][10][11]

  • Gas Chromatography with Flame Ionization Detection (GC-FID): Useful for quantifying the overall purity by comparing the area of the solvent peak to the total area of all peaks.[10][12]

  • Karl Fischer Titration: This is the gold standard for determining water content with high accuracy, capable of detecting water levels down to parts per million (ppm).[1][7][12][13][14]

  • Non-Volatile Residue Test (e.g., ASTM D1353): This method involves evaporating a known volume of solvent and weighing the residue to determine the amount of non-volatile matter.[6][8][15][16]

Troubleshooting Guide

Problem: I am observing unexpected peaks in my GC-MS/HPLC analysis.

Possible Cause Troubleshooting Steps
Solvent Contamination 1. Run a blank analysis of your this compound to identify impurity peaks. 2. Purify the this compound using fractional distillation or activated carbon treatment. 3. Use high-purity solvents for your mobile phase and sample preparation.[7]
Leaching from Labware 1. Avoid plastic containers for storing solvents; use glass or stainless steel. 2. Run a blank extraction using your entire experimental workflow to pinpoint the source of leaching.[7]
Sample Carryover 1. Inject a blank solvent after a concentrated sample to check for carryover in your analytical instrument.[7]

Problem: My moisture-sensitive reaction is failing or giving low yields.

Possible Cause Troubleshooting Steps
High Water Content in this compound 1. Determine the water content using Karl Fischer titration. 2. Dry the this compound over a suitable drying agent (e.g., anhydrous sodium sulfate, molecular sieves) followed by distillation.
Atmospheric Moisture 1. Ensure all glassware is thoroughly dried before use. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Purity of Technical Grade this compound: Before and After Purification

The following table summarizes typical impurity levels in technical grade this compound and the expected purity after applying common laboratory purification methods.

Parameter Typical Level in Technical Grade Expected Level After Purification Recommended Analytical Method
Aromatic Content 0.1 - 30%< 0.1%GC-MS, GC-FID (ASTM D3257)[3]
Water Content >100 ppm< 50 ppmKarl Fischer Titration[12][13]
Non-Volatile Residue > 10 mg/100 mL< 1 mg/100 mLGravimetric Analysis (ASTM D1353)[6][15][16]
Overall Purity (Aliphatic Content) Variable> 99.5%GC-FID[12]

Note: These values are indicative and can vary based on the specific batch of this compound and the rigor of the purification process.

Experimental Protocols & Workflows

Protocol 1: Purification of this compound by Fractional Distillation

Fractional distillation is effective for separating volatile components with different boiling points.[17][18][19] This method can remove both lower and higher boiling point impurities.

Methodology:

  • Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed with glass beads), a distillation head with a thermometer, a condenser, and a receiving flask.[4][17]

  • Charge the Flask: Fill the round-bottom flask no more than two-thirds full with technical grade this compound and add boiling chips.

  • Heating: Gently heat the flask using a heating mantle.[19]

  • Equilibration: As the solvent boils, observe the condensation ring slowly rising up the fractionating column. Insulate the column with glass wool or aluminum foil to maintain a proper temperature gradient.[4]

  • Fraction Collection:

    • Foreshot: Discard the initial distillate (the first 5-10% of the volume), as it will contain the most volatile impurities.

    • Main Fraction: Collect the fraction that distills at a constant temperature, corresponding to the boiling range of pure this compound (typically 150-200°C).[20]

    • Tails: Stop the distillation before the flask goes to dryness to avoid concentrating non-volatile and potentially hazardous residues.

  • Storage: Store the purified solvent in a clean, dry, glass container, preferably with a ground-glass stopper, and consider adding activated molecular sieves to keep it anhydrous.

G cluster_setup Setup cluster_distillation Distillation Process cluster_storage Storage A Assemble Fractional Distillation Apparatus B Add this compound & Boiling Chips to Flask A->B Charge Flask C Heat Gently B->C Begin Heating D Observe Condensate Rise C->D Equilibrate E Collect Foreshot (Discard) D->E Equilibrate F Collect Main Fraction (Constant Temp) E->F Collect Main Product G Stop Before Dryness F->G Complete Distillation H Store in Clean, Dry Glassware G->H Transfer Product

Fractional Distillation Workflow for this compound Purification.
Protocol 2: Removal of Non-Volatile Impurities and Water with Activated Carbon

Activated carbon is effective at adsorbing organic impurities and can be used as a pre-treatment before distillation or as a standalone purification method for removing specific contaminants.[21][22][23]

Methodology:

  • Activation (if necessary): Heat the granular activated carbon in an oven at 110-120°C for several hours to remove any adsorbed water.

  • Treatment:

    • Add the activated carbon (approximately 5-10% of the solvent weight) to the technical grade this compound in a suitable flask.

    • Stir the mixture at room temperature for several hours. The contact time can be optimized based on the level of contamination.

  • Separation:

    • Allow the activated carbon to settle.

    • Decant or filter the solvent to remove the carbon. A fine filter paper or a sintered glass funnel may be necessary to remove all fine particles.

  • Analysis: Analyze the purified solvent for non-volatile residue and other impurities to confirm the effectiveness of the treatment.

G Start Technical Grade This compound AddCarbon Add Activated Carbon Start->AddCarbon Stir Stir Mixture AddCarbon->Stir Settle Settle Carbon Stir->Settle Filter Filter or Decant Settle->Filter Purified Purified This compound Filter->Purified Analyze Analyze Purity (GC-MS, etc.) Purified->Analyze End Ready for Use Analyze->End

Activated Carbon Purification Workflow.
Logical Troubleshooting Flow for Contamination Issues

This diagram outlines a logical approach to troubleshooting contamination issues in your experiments.

G Start Experiment Fails or Shows Anomalies IsSolventSuspect Is Solvent Contamination a Possible Cause? Start->IsSolventSuspect RunBlank Run Solvent Blank (e.g., GC-MS) IsSolventSuspect->RunBlank Yes CheckOtherSources Investigate Other Sources: Reagents, Glassware, Atmosphere IsSolventSuspect->CheckOtherSources No ContaminantsPresent Contaminants Detected? RunBlank->ContaminantsPresent PurifySolvent Purify Solvent (Distillation/Carbon) ContaminantsPresent->PurifySolvent Yes ContaminantsPresent->CheckOtherSources No ReRunExpt Re-run Experiment with Purified Solvent PurifySolvent->ReRunExpt ProblemSolved Problem Resolved ReRunExpt->ProblemSolved CheckOtherSources->ProblemSolved

References

Technical Support Center: Managing Mineral Spirits Exposure in Research Settings

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter skin and respiratory irritation from mineral spirits exposure during their experiments.

Troubleshooting Guides

Scenario 1: Accidental Skin Contact with this compound

Question: I've just spilled a small amount of this compound on my gloved hand and some may have touched my skin. What should I do?

Answer:

  • Immediate Action: Immediately remove the contaminated gloves and any affected clothing.[1][2]

  • Skin Decontamination: Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[1][2][3]

  • Assess Skin Condition: Observe the skin for signs of irritation such as redness, itching, or a burning sensation.[2][4]

  • Seek Medical Advice: If skin irritation persists or worsens, seek medical attention.[1][2] Do not apply any ointments unless advised by a medical professional.[2]

Scenario 2: Inhaling Mineral Spirit Vapors in the Lab

Question: I've been working in a poorly ventilated area and am starting to feel dizzy and have a headache. I suspect I've inhaled this compound vapors. What are the immediate steps?

Answer:

  • Move to Fresh Air: Immediately move to an area with fresh air.[1][2]

  • Alert a Colleague: Inform a coworker or lab supervisor about the situation.

  • Monitor Symptoms: Pay close attention to your symptoms. Inhalation of high concentrations can cause headaches, dizziness, drowsiness, and nausea.[1][2][5]

  • Seek Medical Attention: If you feel unwell, or if symptoms are severe (such as difficulty breathing), call a poison center or seek immediate medical attention.[2][6]

Frequently Asked Questions (FAQs)

1. What are the common symptoms of skin irritation from this compound?

Prolonged or repeated skin contact can lead to moderate irritation, redness, itching, a burning sensation, and dermatitis (skin rash).[2][4] The defatting nature of this compound can also cause the skin to become dry and cracked.[3][7]

2. What are the signs of respiratory irritation due to this compound inhalation?

Exposure to this compound vapors can irritate the mucous membranes and upper respiratory tract.[1] Symptoms may include coughing, throat irritation, and in higher concentrations, it can lead to central nervous system effects like headaches, dizziness, and fatigue.[2][5][8]

3. What is the proper first aid for eye contact with this compound?

Immediately flush the eyes with large amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][2] Do not use neutralizing chemical agents.[2]

4. What personal protective equipment (PPE) is required when handling this compound?

The following PPE is recommended:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber or Viton®).[4][9]

  • Eye Protection: Safety glasses with side shields or chemical safety goggles.[6][9]

  • Protective Clothing: A lab coat, apron, or coveralls to minimize skin contact.[1][6]

  • Respiratory Protection: Use a NIOSH-approved respirator if ventilation is inadequate or exposure limits are exceeded.[1][6][9]

5. How can I prevent exposure in the laboratory?

  • Ventilation: Always work in a well-ventilated area. Use local exhaust ventilation or a fume hood when possible.[1][9][10]

  • Proper Handling: Avoid breathing vapors and prevent skin and eye contact.[1][6] Use non-sparking tools and ensure proper grounding of equipment.[1][6][9]

  • Storage: Store this compound in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[2][9][11] Keep containers tightly closed when not in use.[2][6][12]

Data Presentation

Table 1: Summary of Health Hazards Associated with this compound Exposure

Exposure RouteAcute EffectsChronic Effects
Skin Mild to moderate irritation, redness, itching, burning sensation, dermatitis.[2][4]Defatting of the skin, leading to dryness and cracking.[3][7]
Inhalation Irritation of the respiratory tract, headache, dizziness, nausea, drowsiness, central nervous system depression.[1][2][5]Potential for damage to the central nervous system, memory problems, and irritability.[2][8]
Eyes Mild to moderate irritation, stinging, watering, redness.[9]Not well-documented for chronic exposure, but repeated irritation should be avoided.
Ingestion Irritation of the mouth, throat, and esophagus; nausea, vomiting, and central nervous system effects.[2][9] Aspiration into the lungs can cause chemical pneumonitis, which can be fatal.[1][2]Chronic ingestion may lead to lung dysfunction.[2]

Experimental Protocols

Protocol: Standard Procedure for Handling this compound in a Laboratory Setting
  • Risk Assessment: Before starting any experiment, conduct a thorough risk assessment, paying close attention to the ventilation in the workspace.

  • Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the FAQ section, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation Setup: Ensure adequate ventilation by working in a fume hood or using local exhaust ventilation.[10]

  • Dispensing: When dispensing this compound, use only non-sparking tools and ensure that both the dispensing and receiving containers are bonded and grounded to prevent static discharge.[6][9]

  • Spill Management: In case of a small spill, absorb the liquid with a non-combustible absorbent material like sand or earth and place it in a designated waste container.[3] For larger spills, evacuate the area and follow your institution's emergency procedures.[2]

  • Waste Disposal: Dispose of this compound and contaminated materials in accordance with local, state, and federal regulations.

  • Post-Experiment: After handling, wash hands thoroughly with soap and water.[9] Clean any contaminated surfaces.

Visualizations

Skin Irritation Pathway A This compound Contact with Skin B Disruption of the Skin's Lipid Barrier (Defatting) A->B C Increased Permeability of the Epidermis B->C D Inflammatory Response C->D E Redness, Itching, Burning Sensation D->E

Caption: Simplified pathway of skin irritation from this compound.

First Aid for this compound Exposure Start Exposure Occurs Skin_Contact Skin Contact? Start->Skin_Contact Inhalation Inhalation? Skin_Contact->Inhalation No Remove_Clothing Remove Contaminated Clothing and Shoes Skin_Contact->Remove_Clothing Yes Eye_Contact Eye Contact? Inhalation->Eye_Contact No Move_Fresh_Air Move to Fresh Air Inhalation->Move_Fresh_Air Yes Flush_Eyes Flush Eyes with Water for 15 min Eye_Contact->Flush_Eyes Yes Seek_Medical Seek Medical Attention if Symptoms Persist Eye_Contact->Seek_Medical No Wash_Skin Wash with Soap and Water for 15 min Remove_Clothing->Wash_Skin Wash_Skin->Seek_Medical Move_Fresh_Air->Seek_Medical Flush_Eyes->Seek_Medical

Caption: First aid workflow for this compound exposure.

Troubleshooting Logic for Exposure A Symptom Observed B Identify Exposure Route (Skin, Inhalation, etc.) A->B C Follow Specific First Aid Protocol B->C D Symptoms Resolve? C->D E Monitor for any Delayed Effects D->E Yes F Seek Immediate Medical Attention D->F No G Review and Improve Safety Procedures E->G F->G

Caption: Logical steps for troubleshooting after an exposure event.

References

Validation & Comparative

A Comparative Analysis of Mineral Spirits and Turpentine as Solvents for Natural Resins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a critical step in the formulation and processing of natural resins. This guide provides an objective comparison of two common solvents, mineral spirits and turpentine, evaluating their performance in dissolving natural resins, supported by available data and detailed experimental protocols.

Executive Summary

Turpentine, a distillate from pine resin, generally exhibits superior solvency for a wide range of natural resins compared to this compound, a petroleum-based hydrocarbon distillate. This is particularly evident with resins such as dammar and mastic, where turpentine acts as a more effective solvent. This compound, while a suitable thinner for many oil-based applications, may not fully dissolve certain natural resins. The choice between these solvents will ultimately depend on the specific resin, desired solution properties, and experimental parameters.

Chemical and Physical Properties

Turpentine is primarily composed of terpenes, mainly alpha-pinene and beta-pinene, which are cyclic monoterpenes.[1][2] Its composition can vary depending on the pine species and distillation process.[1] this compound, also known as white spirit, are a mixture of aliphatic and alicyclic C7 to C12 hydrocarbons.[2] Odorless this compound are further refined to remove aromatic compounds.[1]

A key differentiator in their performance is their polarity and hydrogen bonding characteristics, which can be quantified using Hansen Solubility Parameters (HSP). The closer the HSP values of a solvent are to those of a solute (the resin), the greater the likelihood of dissolution.

Data Presentation: Solvent and Resin Compatibility

The following tables summarize the key properties of this compound and turpentine and their general performance as solvents for common natural resins.

Table 1: General Properties and Qualitative Performance of this compound vs. Turpentine

PropertyThis compoundTurpentine
Source Petroleum distillate[2]Distilled pine resin[2]
Primary Composition Aliphatic and alicyclic hydrocarbons (C7-C12)[2]Terpenes (α-pinene, β-pinene)[1][2]
Odor Mild, kerosene-like (can be odorless)[1]Strong, pine-like[1]
Evaporation Rate Slower[1]Faster[1]
Solvency for Dammar Resin Incomplete to insoluble[3][4]Readily soluble[4]
Solvency for Mastic Resin Not typically used[2]Soluble[5]
Solvency for Copal Resin Not typically used[2]Partial to good, depending on copal type

Table 2: Hansen Solubility Parameters

The Hansen Solubility Parameters predict the solubility of a material in a solvent. A smaller distance (Ra) between the parameters of the resin and the solvent indicates a higher likelihood of dissolution.

SolventδD (Dispersion)δP (Polar)δH (Hydrogen Bonding)
This compound 15.53.34.0
Odorless this compound 16.11.61.6
Turpentine 16.41.40.4

Data sourced from Hansen Solubility Parameters in Practice.

Table 3: Viscosity of Dammar Resin Solutions

The following data is adapted from a technical datasheet for dammar varnish. While the specific solvent for each measurement is not explicitly stated, the document provides recipes for dissolving dammar in both turpentine and white spirit (this compound).[6] It is generally observed that solutions of resins in stronger solvents like turpentine will have a lower viscosity at the same concentration compared to weaker solvents.

ParameterVarnish Preparation 1Varnish Preparation 2
Density 0.9280 g/cm³0.9250 g/cm³
Dynamic Viscosity (20°C) 38.36 mPa·s41.69 mPa·s
Kinematic Viscosity (20°C) 41.3 cSt45.1 cSt

Experimental Protocols

To quantitatively assess the efficacy of this compound and turpentine as solvents for a specific natural resin, the following experimental protocols can be employed. These are based on established methodologies for determining resin solubility and solution properties.

Experiment 1: Determination of Resin Solubility

Objective: To determine the maximum concentration of a natural resin that can be dissolved in each solvent at a specified temperature.

Materials:

  • Natural resin (e.g., dammar, copal, mastic), powdered

  • Turpentine, reagent grade

  • This compound, reagent grade

  • Laboratory balance (±0.001 g)

  • Magnetic stirrer and stir bars

  • Constant temperature water bath

  • 250 mL Erlenmeyer flasks

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Drying oven

Procedure:

  • Prepare a series of saturated solutions by adding an excess of the powdered resin to a known volume (e.g., 100 mL) of each solvent in separate Erlenmeyer flasks.

  • Place the flasks in a constant temperature water bath (e.g., 25°C) on a magnetic stirrer and agitate for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • After 24 hours, cease stirring and allow any undissolved resin to settle.

  • Carefully decant and filter a known volume of the supernatant from each flask to remove any suspended particles.

  • Transfer the filtered solution to a pre-weighed evaporating dish.

  • Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the resin (e.g., 105°C) until a constant weight is achieved.

  • The final weight of the resin divided by the initial volume of the solvent used will give the solubility in g/mL.

Experiment 2: Measurement of Dissolution Rate

Objective: To measure the time required to dissolve a specific amount of resin in each solvent under controlled conditions.

Materials:

  • Same as Experiment 1

  • Spectrophotometer or a visual clarity assessment method

  • Timer

Procedure:

  • Add a precise amount of powdered resin (e.g., 10 g) to a precise volume of each solvent (e.g., 100 mL) in separate flasks at a constant temperature.

  • Immediately start the timer and begin agitation with a magnetic stirrer at a constant speed.

  • At regular intervals, withdraw a small aliquot of the solution and measure its absorbance at a specific wavelength using a spectrophotometer. Alternatively, visually assess the point at which no solid resin particles are observable.

  • The time taken to reach a plateau in absorbance or complete visual dissolution is recorded as the dissolution time. The dissolution rate can be expressed as the amount of resin dissolved per unit of time.

Experiment 3: Viscosity Measurement of Resin Solutions

Objective: To compare the viscosity of resin solutions at various concentrations in each solvent.

Materials:

  • Prepared resin solutions of known concentrations (e.g., 5%, 10%, 20% w/v) in both turpentine and this compound

  • Viscometer (e.g., Brookfield viscometer or a capillary viscometer)

  • Constant temperature bath

Procedure:

  • Prepare solutions of the natural resin in both turpentine and this compound at various concentrations.

  • Ensure the temperature of the solutions is controlled using a constant temperature bath, as viscosity is highly temperature-dependent.

  • Measure the viscosity of each solution using a calibrated viscometer according to the instrument's operating instructions.

  • Record the viscosity in centipoise (cP) or Pascal-seconds (Pa·s).

Visualized Relationships

The following diagrams illustrate the logical relationships in solvent selection and the experimental workflow.

Solvent_Selection cluster_resins Natural Resins cluster_solvents Solvents Dammar Dammar Turpentine Turpentine Dammar->Turpentine High Solubility This compound This compound Dammar->this compound Low/Insoluble Mastic Mastic Mastic->Turpentine High Solubility Copal Copal Copal->Turpentine Good Solubility

Caption: Solvent compatibility with natural resins.

Experimental_Workflow A Resin & Solvent Selection B Experiment 1: Solubility Determination A->B C Experiment 2: Dissolution Rate Measurement A->C D Experiment 3: Viscosity Measurement A->D E Data Analysis & Comparison B->E C->E D->E F Solvent Performance Conclusion E->F

Caption: Experimental workflow for solvent evaluation.

References

A Comparative Analysis of Mineral Spirits and Aqueous Solutions for Cleaning Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cleaning efficacy of mineral spirits, a solvent-based cleaner, and aqueous solutions, which are water-based. The information presented is supported by established testing methodologies to assist researchers, scientists, and drug development professionals in selecting the appropriate cleaning agent for their specific needs, considering factors such as contaminant type, substrate compatibility, and regulatory compliance.

Executive Summary

The choice between this compound and aqueous cleaning solutions is not a one-size-fits-all decision. This compound, as nonpolar solvents, are highly effective at dissolving organic, nonpolar contaminants like oils, greases, and waxes.[1][2] In contrast, aqueous solutions, which are water-based, excel at removing a broader range of soils, including inorganic and water-soluble contaminants, particularly when formulated with detergents, surfactants, and other additives.[1][2]

The selection process involves a trade-off between cleaning performance for specific contaminants, processing time, cost, safety, and environmental impact. While solvent-based cleaners like this compound often offer faster cleaning cycles for specific applications, aqueous solutions are generally more environmentally friendly and safer to handle.[1][2]

Data Presentation: Performance Characteristics

The following table summarizes the key performance characteristics of this compound and aqueous solutions based on a review of existing literature.

FeatureThis compoundAqueous Solutions
Primary Cleaning Mechanism Dissolves nonpolar organic soils (oils, greases, waxes).[1]Utilizes detergency, saponification, and suspension to remove a wide range of organic and inorganic soils.[1]
Effective Contaminants Oils, greases, waxes, fresh paint, adhesives.[1][3]Particulates, inorganic soils, salts, water-soluble contaminants, and many organic soils.[1]
Processing Time Generally faster cycle times for targeted soils.[2]Typically longer processing times (15-30 minutes or more).[1]
Rinsing Requirement Often evaporates, but may leave an oily residue requiring a final wipe.Usually requires a rinsing step to remove cleaning agent residue.
Material Compatibility Can be harsh on certain plastics and coatings.[3]Generally compatible with a wider range of materials, but aggressive formulations can be corrosive to some metals.
Environmental Impact Contains Volatile Organic Compounds (VOCs), non-biodegradable, and poses disposal challenges.[3]Generally lower VOC content, often biodegradable, but wastewater requires treatment.[2]
Safety Concerns Flammable, inhalation and skin irritation risks.[1]Generally non-flammable, but can present slip hazards and chemical burn risks with highly alkaline or acidic formulations.[1]
Cost Considerations Higher initial chemical cost, but potentially lower equipment and energy costs.Lower chemical cost, but may require higher initial investment in equipment (e.g., heating, drying) and has ongoing water and energy costs.

Experimental Protocols

To quantitatively assess the cleaning efficacy of different agents, standardized test methods are employed. The following are detailed methodologies for two key ASTM International standards.

ASTM G122: Standard Test Method for Evaluating the Effectiveness of Cleaning Agents

This method is designed to evaluate the capability of cleaning agents to remove contamination to a desired level using a gravimetric analysis.

1. Preparation of Test Coupons:

  • Standardized test coupons with a relatively rough surface are used to ensure contaminant adhesion.

  • The initial mass of each clean, dry coupon is accurately measured and recorded.

2. Contamination of Test Coupons:

  • A known amount of a specific contaminant (e.g., a standardized oil or grease) is uniformly applied to the surface of the test coupons.

  • The mass of the contaminated coupon is measured to determine the initial mass of the contaminant.

3. Cleaning Process:

  • The contaminated coupons are subjected to a defined cleaning process. This involves immersing the coupons in the cleaning agent (either this compound or an aqueous solution) for a specified time and at a controlled temperature.

  • The cleaning process may also include agitation, such as stirring or ultrasonication, to simulate mechanical cleaning action.

4. Rinsing and Drying:

  • After cleaning, the coupons are rinsed according to a specified procedure to remove any remaining cleaning agent.

  • The coupons are then thoroughly dried until they reach a constant mass.

5. Final Mass Measurement and Calculation:

  • The final mass of the cleaned and dried coupon is measured.

  • The Cleaning Effectiveness Factor (CEF) is calculated using the following formula: CEF = (Initial Mass of Contaminant - Final Mass of Contaminant) / Initial Mass of Contaminant

Diagram: ASTM G122 Experimental Workflow

ASTM_G122_Workflow cluster_prep Preparation cluster_cleaning Cleaning Process cluster_analysis Analysis A Select & Weigh Clean Coupon B Apply Known Contaminant A->B C Weigh Contaminated Coupon B->C D Immerse in Cleaning Agent C->D E Agitate (Optional) D->E F Rinse & Dry Coupon E->F G Weigh Cleaned Coupon F->G H Calculate Cleaning Effectiveness Factor G->H

Caption: Workflow for ASTM G122 gravimetric analysis of cleaning efficacy.

ASTM D4488: Standard Guide for Testing Cleaning Performance of Products Intended for Use on Resilient Flooring and Washable Walls

This guide uses a colorimetric or instrumental analysis to assess the removal of a standardized soil from a vinyl substrate.

1. Preparation of Test Substrate:

  • White vinyl tiles are used as the standard substrate.

  • The initial reflectance of the clean tiles is measured using a colorimeter.

2. Application of Standardized Soil:

  • A two-part standardized soil, consisting of a particulate soil and an oil blend, is uniformly applied to a specific area of the vinyl tiles.[4]

  • The reflectance of the soiled tiles is then measured.

3. Cleaning Procedure:

  • The soiled tiles are placed in a washability apparatus, which mimics a scrubbing motion with controlled parameters such as weight, pressure, and speed.

  • A sponge or other applicator saturated with the cleaning solution (either this compound or an aqueous formulation) is used to scrub the soiled area for a predetermined number of cycles.

4. Evaluation of Cleaning Efficacy:

  • After the cleaning process, the tiles are rinsed and allowed to dry.

  • The final reflectance of the cleaned area is measured with the colorimeter.

  • The cleaning efficiency is calculated based on the difference in reflectance between the soiled and cleaned surfaces, relative to the initial reflectance of the clean tile.[4]

Logical Relationships

The decision to use this compound versus an aqueous solution is often a balance of competing factors. The following diagram illustrates the logical relationships between the cleaner type and key performance and safety considerations.

Cleaner_Comparison This compound This compound High Efficacy on\nNonpolar Organics High Efficacy on Nonpolar Organics This compound->High Efficacy on\nNonpolar Organics Faster Cleaning Cycle\n(for specific soils) Faster Cleaning Cycle (for specific soils) This compound->Faster Cleaning Cycle\n(for specific soils) Environmental & Safety\nConcerns (VOCs, Flammability) Environmental & Safety Concerns (VOCs, Flammability) This compound->Environmental & Safety\nConcerns (VOCs, Flammability) Aqueous Solution Aqueous Solution Broader Efficacy on\nPolar & Particulate Soils Broader Efficacy on Polar & Particulate Soils Aqueous Solution->Broader Efficacy on\nPolar & Particulate Soils Longer Cleaning Cycle Longer Cleaning Cycle Aqueous Solution->Longer Cleaning Cycle Improved Environmental\n& Safety Profile Improved Environmental & Safety Profile Aqueous Solution->Improved Environmental\n& Safety Profile

Caption: Key differentiators between this compound and aqueous solutions.

Conclusion

The selection of an appropriate cleaning agent is a critical step in many scientific and manufacturing processes. This compound offer a powerful solution for the removal of specific nonpolar, organic contaminants. However, the trend towards more environmentally friendly and safer alternatives has led to the increased adoption of advanced aqueous solutions. These water-based cleaners, when properly formulated, can provide excellent cleaning performance across a wider range of soils while minimizing the health, safety, and environmental risks associated with traditional solvents. For critical cleaning applications, it is imperative to validate the chosen cleaning agent and process using standardized methodologies to ensure consistent and reliable results.

References

A Comparative Analysis of Odorless and Regular Mineral Spirits for Laboratory and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of solvent is a critical decision that can significantly impact experimental outcomes, analytical accuracy, and product purity. This guide provides a comprehensive comparison of odorless and regular mineral spirits, offering quantitative data, detailed experimental protocols, and application-specific insights to inform your solvent selection process.

This compound, a petroleum-derived hydrocarbon solvent, are widely utilized for their solvency and cleaning properties. The primary distinction between regular and odorless this compound lies in their chemical composition: odorless varieties undergo further refinement to remove aromatic compounds, which are responsible for the characteristic odor of regular this compound.[1] This compositional difference gives rise to variations in their physical and chemical properties, influencing their performance in specific applications.

Executive Summary of Performance Differences

PropertyRegular this compoundOdorless this compoundKey Considerations for Researchers
Solvency Power (Kauri-Butanol Value) 29 (typical)≤ 29While Kb values are similar, regular this compound may exhibit slightly stronger solvency for certain nonpolar compounds due to their aromatic content.
Evaporation Rate (n-Butyl Acetate = 1) ~0.10.06 - >0.1Regular this compound generally have a slightly faster evaporation rate. The choice depends on the desired drying time for a specific application.
Composition Aliphatic and aromatic hydrocarbonsPrimarily aliphatic hydrocarbons (<2% aromatics)The lower aromatic content in odorless this compound results in reduced odor and lower potential for interactions with sensitive materials.[2][3]
Odor Characteristic hydrocarbon odorLow to negligible odorOdorless this compound are preferred for use in enclosed or poorly ventilated laboratory spaces to improve the working environment.
Purity Standard purityHigher purity due to additional refiningFor applications sensitive to aromatic impurities, such as in certain pharmaceutical formulations or analytical procedures, odorless this compound are the superior choice.

In-Depth Performance Analysis

Solvency Power

The Kauri-butanol (Kb) value is a standardized measure of a hydrocarbon solvent's ability to dissolve a kauri resin solution, providing an indication of its solvency power. A higher Kb value signifies a stronger solvent.[4]

Typical Kauri-Butanol values for both regular and odorless this compound are in the range of 29.[5] This suggests that for general-purpose solvency of nonpolar substances like oils and greases, their performance is comparable. However, it is important to note that the presence of aromatic compounds in regular this compound can enhance their ability to dissolve a broader range of organic materials, including some resins and polymers. For highly specific applications, empirical testing with the target solute is recommended.

Evaporation Rate

The evaporation rate of a solvent is a critical factor in many laboratory procedures, influencing drying times, film formation, and the potential for residual solvent in a sample. The evaporation rate is typically reported relative to a standard solvent, such as n-butyl acetate (n-BuAc = 1).

Regular this compound have a relative evaporation rate of approximately 0.1.[6] Data for odorless this compound indicates a range from 0.06 to slightly above 0.1.[7] This variation can be attributed to the specific blend of aliphatic hydrocarbons in the odorless formulation. In general, regular this compound tend to evaporate slightly faster.

Composition and Purity

The most significant difference between the two types of this compound is their aromatic hydrocarbon content. Regular this compound can contain up to 25% aromatic compounds.[5] Odorless this compound are refined to reduce this to less than 2%, and often less than 0.05%.[2][3] This high degree of purity makes odorless this compound a more suitable choice for applications where aromatic compounds could interfere with reactions, contaminate samples, or affect the final product's properties.

Applications in Research and Drug Development

While both types of this compound are effective general-purpose solvents, their distinct properties lend themselves to different applications within a laboratory and pharmaceutical context.

Regular this compound:

  • General Cleaning and Degreasing: Effective for cleaning laboratory glassware, metal apparatus, and machinery by dissolving oils, greases, and other nonpolar residues.[8][9]

  • Non-polar Reaction Solvent: Can be used as a non-polar solvent in certain organic synthesis reactions where the presence of aromatics does not interfere with the reaction pathway.

Odorless this compound:

  • Cleaning of Sensitive Equipment: The low aromatic content makes it a safer choice for cleaning sensitive laboratory equipment and components where aromatic residues could be detrimental.[1]

  • Pharmaceutical and Cosmetic Formulations: Due to its higher purity and low odor, odorless this compound are used in some pharmaceutical and cosmetic preparations.[10]

  • Chromatography: In some instances, odorless this compound can be used as a non-polar solvent in chromatographic separations, particularly in the extraction and purification of natural products.

  • Drug Delivery Systems: While less common, the potential for using highly purified hydrocarbon solvents in novel drug delivery systems is an area of ongoing research.[11][12]

Experimental Protocols

To ensure accurate and reproducible results when evaluating the properties of this compound, standardized test methods should be employed.

Determination of Kauri-Butanol Value (ASTM D1133)

This method determines the relative solvent power of hydrocarbon solvents.

Methodology:

  • A standard solution of kauri resin in n-butanol is prepared.

  • 20g of the kauri-butanol solution is placed in a flask.

  • The this compound sample is titrated from a burette into the flask with constant swirling.

  • The endpoint is reached when the solution becomes sufficiently turbid to obscure a standard 10-point print held directly behind the flask.

  • The volume of this compound used is recorded and the Kauri-Butanol value is calculated.[9]

Determination of Evaporation Rate (ASTM D3539)

This method determines the rate of evaporation of volatile liquids.

Methodology:

  • A specific volume of the this compound sample is dispensed onto a filter paper of a known area.

  • The filter paper is suspended from a sensitive balance in a controlled environment cabinet.

  • Dried air is passed through the cabinet at a constant temperature and flow rate.

  • The weight loss of the solvent is recorded over time.

  • The evaporation rate is calculated and can be reported relative to n-butyl acetate.[1]

Analysis of Aromatic Content by Gas Chromatography (ASTM D3257)

This method is used to determine the amount of aromatic hydrocarbons in this compound.

Methodology:

  • The this compound sample is injected into a gas chromatograph (GC) equipped with a flame ionization detector (FID).

  • The components of the sample are separated based on their boiling points and interaction with the GC column.

  • The aromatic compounds are identified and quantified by comparing their retention times and peak areas to those of known standards.

Logical Workflow for Solvent Selection and Verification

The following diagram illustrates a logical workflow for selecting and verifying the appropriate type of this compound for a specific laboratory application.

Solvent_Selection_Workflow cluster_selection Solvent Selection cluster_evaluation Solvent Evaluation cluster_verification Performance Verification cluster_decision Final Decision start Define Application Requirements app_needs Assess Need for: - High Purity - Low Odor - Specific Solvency start->app_needs odorless Odorless This compound app_needs->odorless High Purity / Low Odor Needed regular Regular This compound app_needs->regular General Purpose / Cost-Effective exp_test Experimental Testing: - Solvency Test - Evaporation Rate Test odorless->exp_test regular->exp_test qc_analysis QC Analysis: - GC-MS for Composition exp_test->qc_analysis final_choice Final Solvent Selection qc_analysis->final_choice

Workflow for selecting and verifying this compound.

Conclusion

The choice between odorless and regular this compound should be guided by the specific requirements of the application. For general cleaning and degreasing in well-ventilated areas, regular this compound offer a cost-effective solution. However, for applications demanding high purity, low odor, and minimal interference from aromatic compounds, such as in sensitive analytical procedures or pharmaceutical formulations, odorless this compound are the demonstrably superior choice. By understanding the key performance differences and employing standardized testing protocols, researchers and scientists can make informed decisions to ensure the integrity and success of their work.

References

A Comparative Analysis of Mineral Spirits and Other Petroleum Distillates for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mineral spirits and other common petroleum distillates, namely naphtha and kerosene. The information presented is intended to assist researchers, scientists, and professionals in drug development in selecting the appropriate solvent for their specific applications. This comparison is based on key performance characteristics, including solvency, evaporation rate, and safety profiles, supported by quantitative data and standardized experimental protocols.

Executive Summary

This compound, naphtha, and kerosene are all complex mixtures of hydrocarbons derived from the fractional distillation of petroleum. While they share a common origin, their physical and chemical properties differ significantly, impacting their performance as solvents and cleaning agents. Naphtha is characterized by its high volatility and strong solvency, making it suitable for applications requiring rapid evaporation and effective dissolution of non-polar substances. This compound, including Stoddard solvent, offer a balance of moderate solvency and a slower evaporation rate, rendering them useful for a wider range of cleaning and thinning applications where longer working times are desired. Kerosene is the least volatile of the three, with lower solvency power, and is primarily used as a fuel and in applications where a very slow evaporation rate is necessary. The choice between these distillates should be guided by the specific requirements of the application, with careful consideration of their respective safety and handling precautions.

Comparative Data of Petroleum Distillates

The following table summarizes the key physical and chemical properties of this compound, naphtha, and kerosene. The data has been compiled from various safety data sheets and technical resources.

PropertyThis compound (Stoddard Solvent)NaphthaKerosene
Chemical Composition C7-C12 hydrocarbons (30-50% paraffins, 30-40% cycloparaffins, 10-20% aromatics)[1]C5-C12 hydrocarbons[2]C10-C16 hydrocarbons[3]
Boiling Range 150-200 °C (302-392 °F)[1][4]30-200 °C (86-392 °F)[2]150-300 °C (302-572 °F)[3]
Flash Point 38-60 °C (100-140 °F)[4][5]< -18 °C (< 0 °F)38-72 °C (100-162 °F)[6]
Specific Gravity ~0.78[5]~0.76[7]~0.80[7]
Evaporation Rate Fairly slow[8]Reasonably fast[8]Almost no evaporation[8]
Kauri-Butanol (Kb) Value 29-4530-105[9]Not typically measured
Vapor Pressure ~2-5 mmHg @ 20°C~40-200 mmHg @ 20°C< 2 mmHg @ 20°C
Oral LD50 (Rat) > 5000 mg/kg> 5000 mg/kg> 5000 mg/kg
Dermal LD50 (Rabbit) > 3000 mg/kg> 2000 mg/kg> 2000 mg/kg
Inhalation LC50 (Rat) > 5.5 mg/L> 5000 ppm> 5.2 mg/L
OSHA PEL (8-hr TWA) 500 ppm (2900 mg/m³)500 ppm (2000 mg/m³)Not established
NIOSH REL (10-hr TWA) 350 mg/m³100 ppm (400 mg/m³)100 mg/m³
ACGIH TLV (8-hr TWA) 100 ppm300 ppm200 mg/m³ (as total hydrocarbon vapor)

Experimental Protocols

The following are summaries of the standard experimental methodologies used to determine key performance characteristics of petroleum distillates.

Solvency Power: Kauri-Butanol (Kb) Value (ASTM D1133)

The Kauri-Butanol value is a measure of the solvency power of a hydrocarbon solvent. A higher Kb value indicates a stronger solvent.

Methodology:

  • Preparation of Kauri-Butanol Solution: A standardized solution is prepared by dissolving a specified amount of kauri resin in n-butanol.

  • Titration: A 20g sample of the standardized kauri-butanol solution is titrated with the solvent being tested.

  • Endpoint Determination: The solvent is added until the solution becomes cloudy or turbid to a defined point where the sharp outlines of 10-point print viewed through the solution become blurred.

  • Calculation: The volume of solvent required to reach the endpoint is recorded. This value is then corrected based on the standardization of the kauri-butanol solution against toluene (assigned Kb value of 105) and a heptane/toluene blend (assigned Kb value of 40).

Evaporation Rate of Volatile Solvents (ASTM D3539)

This method determines the time required for a specific volume of a volatile solvent to evaporate under controlled conditions.

Methodology:

  • Apparatus: A thin-film evaporometer is used, which consists of a cabinet with controlled temperature and airflow.

  • Sample Preparation: A 0.70 mL sample of the solvent is drawn into a syringe.

  • Evaporation: The solvent is uniformly applied to a filter paper suspended from a balance within the evaporometer cabinet.

  • Measurement: The weight loss of the solvent is recorded over time as a stream of dry air at a specified temperature and flow rate is passed over the filter paper.

  • Data Analysis: The time taken for 90% of the solvent to evaporate is determined. The evaporation rate is often expressed relative to a reference solvent, such as n-butyl acetate.

Logical Workflow for Solvent Selection

The selection of an appropriate petroleum distillate for a specific laboratory application is a multi-faceted process that involves balancing performance requirements with safety considerations. The following diagram illustrates a logical workflow for this selection process.

SolventSelection cluster_start Define Application Requirements cluster_performance Performance Criteria cluster_safety Safety & Handling cluster_selection Solvent Selection DefineApp Define Application (e.g., Cleaning, Extraction, Thinning) Solvency Required Solvency Power? (High, Moderate, Low) DefineApp->Solvency Evaporation Required Evaporation Rate? (Fast, Medium, Slow) Solvency->Evaporation High Solvency->Evaporation Moderate Solvency->Evaporation Low FlashPoint Flash Point Requirement? (Low, Medium, High) Evaporation->FlashPoint Toxicity Toxicity/Exposure Limits? FlashPoint->Toxicity Naphtha Select Naphtha Toxicity->Naphtha High Solvency, Fast Evaporation, Low Flash Point MineralSpirits Select this compound Toxicity->MineralSpirits Moderate Solvency, Medium Evaporation, Medium Flash Point Kerosene Select Kerosene Toxicity->Kerosene Low Solvency, Slow Evaporation, High Flash Point

Caption: Logical workflow for petroleum distillate selection.

Conclusion

The choice between this compound, naphtha, and kerosene for laboratory applications requires a careful evaluation of their respective properties. Naphtha is a powerful, fast-evaporating solvent, but its high flammability necessitates stringent safety precautions. This compound offer a versatile, mid-range option with moderate solvency and evaporation rates, making them suitable for a variety of tasks. Kerosene, with its low volatility and solvency, is a more specialized solvent for applications where slow drying is paramount. By consulting the comparative data and understanding the experimental protocols for performance evaluation, researchers can make an informed decision to ensure both the efficacy and safety of their work.

References

Validating Cleaning Effectiveness: A Comparative Guide to Mineral Spirits for High-Purity Substrate Cleaning

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a comprehensive comparison of the cleaning effectiveness of mineral spirits against other common solvents on various substrates critical to research and development applications. Designed for researchers, scientists, and drug development professionals, this document furnishes objective, data-driven insights into solvent performance, supported by detailed experimental protocols for reproducibility and validation.

The selection of an appropriate cleaning solvent is paramount in scientific applications to ensure that substrate surfaces are free from contaminants that could otherwise interfere with experimental outcomes, compromise product purity, or affect the performance of sensitive equipment. This compound, a petroleum-distillate-based solvent, are widely utilized for their efficacy in dissolving non-polar compounds like oils and greases.[1] This guide evaluates its performance against common alternatives such as Isopropyl Alcohol (IPA), Acetone, and Aqueous Cleaners.

Comparative Analysis of Cleaning Effectiveness

The cleaning efficacy of a solvent is its ability to remove contaminants from a surface, which can be quantified by measuring the remaining residue and the resulting surface energy. Lower residual contaminant levels and lower water contact angles (indicating higher surface energy) are desirable for most high-purity applications.

Quantitative Performance on Metallic Substrates

The following table summarizes the cleaning effectiveness of various solvents on oil-contaminated technical steel surfaces. Cyclohexane is presented as a proxy for this compound, given their similar chemical nature as non-polar aliphatic hydrocarbon solvents.[2] Data is derived from a study employing X-ray Photoelectron Spectroscopy (XPS) to determine the thickness of the residual organic layer and goniometry to measure the static water contact angle. A lower organic layer thickness and a lower contact angle signify superior cleaning performance.

Solvent Substrate Contaminant Residual Organic Layer Thickness (nm) [2]Water Contact Angle (°) [2]Key Characteristics
This compound (as Cyclohexane) Technical SteelMachine Oil3.334Effective on non-polar oils and greases; leaves minimal organic residue.[2][3]
Isopropyl Alcohol (IPA) Technical SteelMachine Oil5.342Moderate solvency for both polar and non-polar soils; widely used for general cleaning.[2][4]
Acetone Technical SteelMachine Oil6.851Aggressive, fast-evaporating solvent; can be less effective at lifting heavy oils compared to hydrocarbon solvents.[2][5][6]
Aqueous Cleaner (Representative) Stainless SteelVegetable OilData Not Available< 10 (with surfactants)Environmentally friendly, effective on a broad range of soils with mechanical action, but may require rinsing and drying steps.[7][8]
Qualitative Performance on Other Substrates

Glass Substrates: this compound are effective for removing grease, sealants, and adhesive residues from glass surfaces.[9][10] For achieving the cleanest possible surfaces, suitable for vacuum applications, vapor degreasing with pure isopropyl alcohol has been shown to be highly effective.[11]

Plastic Substrates (Polycarbonate & Acrylic): Care must be taken when selecting solvents for plastic substrates to avoid crazing, cracking, or surface damage.

  • This compound (or similar like Kerosene/Naphtha): Recommended for removing heavy grease, tar, and paint from polycarbonate and acrylic sheets.[12][13]

  • Isopropyl Alcohol (IPA): Generally safe for cleaning plastics and is often used for removing adhesive residues.[14]

  • Acetone: Should not be used on polycarbonate or acrylics as it is an aggressive solvent that can cause significant damage to the surface.[6][13]

Experimental Protocols

To ensure the validity and reproducibility of cleaning effectiveness data, standardized experimental protocols are essential. Below are detailed methodologies for two common quantitative techniques.

Protocol 1: Contact Angle Measurement for Surface Cleanliness

This method provides a rapid and highly sensitive quantitative measure of a substrate's surface energy, which is directly related to cleanliness.[15] A clean, high-energy surface will result in a low contact angle with a water droplet, indicating good wetting.

  • Coupon Preparation:

    • Select standardized coupons of the desired substrate material (e.g., Stainless Steel 316L, 5 cm x 5 cm).

    • Document the initial surface roughness.

    • Clean the coupons with a baseline solvent (e.g., high-purity IPA) and dry completely to establish a consistent starting point.

  • Contamination:

    • Apply a controlled, uniform layer of a representative contaminant (e.g., 10 µL of machine oil) to the coupon surface using a micropipette.

    • Allow the contaminant to spread and stabilize for a defined period (e.g., 30 minutes) in a controlled environment.

  • Cleaning Procedure:

    • Immerse the contaminated coupon in the test solvent (e.g., this compound) in a beaker.

    • Agitate for a specified duration (e.g., 5 minutes) using an ultrasonic bath set to a consistent frequency and power.

    • Remove the coupon and allow it to dry in a vertical position in a fume hood for a set time (e.g., 10 minutes).

  • Measurement:

    • Place the cleaned, dry coupon on the stage of an optical tensiometer or goniometer.

    • Dispense a standardized droplet of high-purity deionized water (e.g., 5 µL) onto the surface.

    • Capture an image of the droplet within seconds of deposition.

    • Use the accompanying software to measure the static contact angle on both sides of the droplet.

    • Repeat the measurement at a minimum of three different locations on the coupon surface and calculate the average.

Diagram: Experimental Workflow for Contact Angle Measurement

G cluster_prep Preparation cluster_cleaning Cleaning Process cluster_analysis Analysis p1 Select Substrate Coupon p2 Apply Standardized Contaminant p1->p2 c1 Immerse in Test Solvent (e.g., this compound) p2->c1 c2 Apply Ultrasonic Agitation c1->c2 c3 Dry Coupon c2->c3 a1 Place Droplet of DI Water c3->a1 a2 Measure Contact Angle (Goniometer) a1->a2 a3 Record & Analyze Data a2->a3 G cluster_dev Phase 1: Process Design & Development cluster_qual Phase 2: Process Qualification cluster_mon Phase 3: Continued Verification start Define Cleaning Process Objectives dev1 Identify Potential Residues (Product, Cleaning Agent) start->dev1 dev2 Select Cleaning Agent (e.g., this compound) dev1->dev2 dev3 Develop Cleaning Protocol (Time, Temp, Method) dev2->dev3 dev4 Develop & Validate Analytical Method (e.g., Gravimetric, TOC) dev3->dev4 dev5 Set Acceptance Limits (e.g., < 10 µg/cm²) dev4->dev5 qual1 Execute Protocol Runs (Typically 3 Consecutive) dev5->qual1 qual2 Sample Surfaces (Swab/Rinse) qual1->qual2 qual3 Analyze Samples qual2->qual3 qual4 Results Meet Acceptance Criteria? qual3->qual4 validated Process Validated qual4->validated  Yes fail Investigate & Re-evaluate Process Design qual4->fail No   mon1 Routine Monitoring mon2 Change Control Evaluation validated->mon1 validated->mon2 fail->dev3

References

Navigating the Laboratory Landscape: A Guide to Non-Polar Solvent Alternatives to Mineral Spirits

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals in research, science, and drug development, the choice of a non-polar solvent is a critical decision that impacts experimental outcomes, laboratory safety, and environmental responsibility. Mineral spirits, a long-standing staple, is facing increasing scrutiny due to health, safety, and environmental concerns. This guide provides a comprehensive comparison of viable, higher-performing, and safer non-polar solvent alternatives, supported by experimental data and detailed protocols.

Performance Snapshot: A Comparative Analysis

The following tables summarize the key performance, safety, and environmental characteristics of this compound and its alternatives. This data is essential for making an informed decision based on the specific requirements of a laboratory application.

Table 1: Physical and Performance Properties

SolventChemical FamilyKauri-Butanol (Kb) ValueEvaporation Rate (n-BuAc=1.0)Boiling Point (°C)Flash Point (°C)
This compound Petroleum Distillate30-400.1-0.2150-20040-60
Cyclopentyl Methyl Ether (CPME) EtherData not available~1.3106[1]-1[1]
d-Limonene Terpene670.2[2]176[2]43-48[2]
Methyl Soyate (Soy-based) Fatty Acid Ester58[3]0.0098[4]216[4]>100[4]
n-Heptane Alkane~302.8-4.698-4

Table 2: Health, Safety, and Environmental Profile

SolventKey GHS Hazard StatementsOSHA PEL (TWA)Biodegradability
This compound H226: Flammable liquid and vapor; H304: May be fatal if swallowed and enters airways[5][6]500 ppm (2000 mg/m³)Inherently biodegradable, but slow.
Cyclopentyl Methyl Ether (CPME) H225: Highly flammable liquid and vapor; H302: Harmful if swallowed; H315: Causes skin irritation; H319: Causes serious eye irritation[7][8][9]Not establishedReadily biodegradable
d-Limonene H226: Flammable liquid and vapor; H315: Causes skin irritation; H317: May cause an allergic skin reaction; H410: Very toxic to aquatic life with long lasting effectsNot establishedReadily biodegradable[10]
Methyl Soyate (Soy-based) Not classified as hazardousNot establishedReadily biodegradable[4][7][11]
n-Heptane H225: Highly flammable liquid and vapor; H304: May be fatal if swallowed and enters airways; H315: Causes skin irritation; H336: May cause drowsiness or dizziness; H410: Very toxic to aquatic life with long lasting effects500 ppm (2000 mg/m³)[3][12]Readily biodegradable

In-Depth Look at the Alternatives

Cyclopentyl Methyl Ether (CPME): The Versatile Ether

d-Limonene: The Bio-Based Degreaser

Derived from citrus peel oil, d-Limonene is a renewable and biodegradable solvent with a pleasant citrus aroma.[2][10] Its Kauri-Butanol value of 67 indicates a significantly higher solvency power than this compound, making it highly effective for cleaning and degreasing applications. It is particularly adept at dissolving oils, resins, and adhesives. While it is combustible, its higher flash point compared to some other alternatives offers a better safety margin.[2] Its environmental profile is favorable due to its biodegradability and renewable sourcing.[10]

Methyl Soyate: The Sustainable Ester

Methyl soyate, an ester derived from soybean oil, is a bio-based solvent with a strong safety and environmental profile.[4][7][11] It is non-flammable, has a very high flash point, and is readily biodegradable.[4][7][11] With a Kauri-Butanol value of 58, it surpasses this compound in solvency power and is effective in a range of cleaning and stripping applications.[3] Its extremely low evaporation rate minimizes volatile organic compound (VOC) emissions and worker exposure, though this may also mean longer drying times in some applications.[4]

n-Heptane: The Classic Alkane

n-Heptane is a pure alkane solvent that offers a non-polar environment for reactions and extractions. Its solvency power is comparable to that of this compound. However, it has a much faster evaporation rate and a very low flash point, making it highly flammable and requiring stringent safety precautions. While it is readily biodegradable, its high volatility can contribute to VOC emissions if not handled in a closed system.

Experimental Protocols

To ensure accurate and reproducible comparisons of solvent performance, standardized testing methodologies are crucial. The following are detailed protocols for key performance indicators based on ASTM standards.

Kauri-Butanol (Kb) Value (ASTM D1133)

Objective: To determine the relative solvency power of a hydrocarbon solvent.

Methodology:

  • Preparation of Kauri-Butanol Solution: A standardized solution of kauri resin in n-butanol is prepared.

  • Titration: 20 g of the kauri-butanol solution is placed in a flask. The solvent being tested is then titrated from a burette into the flask while swirling.

  • Endpoint Determination: The titration is continued until the solution becomes cloudy or turbid to a point where printed text viewed through the flask becomes blurred.

  • Calculation: The volume of the solvent used to reach the endpoint is the Kauri-Butanol value. A higher Kb value indicates a stronger solvent.

Evaporation Rate (ASTM D3539)

Objective: To determine the rate of evaporation of a volatile liquid.

Methodology:

  • Apparatus: A thin-film evaporometer is used, which consists of a sensitive balance in a controlled environment cabinet.

  • Sample Application: A known volume of the solvent is dispensed onto a filter paper disc suspended from the balance.

  • Measurement: The weight loss of the solvent over time is recorded as dried air or nitrogen is passed through the cabinet at a constant rate and temperature.

  • Calculation: The time it takes for 90% of the solvent to evaporate is determined. This is then compared to the evaporation time of n-butyl acetate to give a relative evaporation rate.

Flash Point (ASTM D56 and D93)

Objective: To determine the lowest temperature at which a solvent's vapors will ignite in the presence of an ignition source.

Methodology:

  • Apparatus: A Tag Closed-Cup Tester (ASTM D56) for lower flash point solvents or a Pensky-Martens Closed-Cup Tester (ASTM D93) for higher flash point solvents is used.

  • Procedure: A sample of the solvent is placed in the test cup and heated at a slow, constant rate.

  • Ignition Test: An ignition source is periodically passed over the opening in the cup's lid.

  • Endpoint Determination: The flash point is the lowest temperature at which the vapors ignite with a distinct flash.

Visualizing the Decision-Making Process

The selection of an appropriate solvent involves a logical progression of considerations. The following diagrams illustrate key workflows and relationships in the solvent selection process.

Solvent_Selection_Workflow start Define Application Requirements performance Performance Criteria (Solvency, Evaporation Rate, etc.) start->performance safety Safety & Health Criteria (Flash Point, Toxicity, Exposure Limits) start->safety environmental Environmental Criteria (Biodegradability, VOCs, Source) start->environmental cost Cost & Availability start->cost selection Select Optimal Solvent performance->selection safety->selection environmental->selection cost->selection

Caption: A workflow for selecting a laboratory solvent.

Solvent_Lifecycle_Comparison cluster_petroleum Petroleum-Derived Solvents cluster_bio Bio-Based Solvents petro_extraction Crude Oil Extraction petro_refining Refining & Distillation petro_extraction->petro_refining petro_use Laboratory Use petro_refining->petro_use petro_disposal Waste Disposal (Often Hazardous) petro_use->petro_disposal bio_source Renewable Feedstock (e.g., Citrus, Soybeans) bio_processing Extraction / Fermentation bio_source->bio_processing bio_use Laboratory Use bio_processing->bio_use bio_disposal Biodegradation bio_use->bio_disposal

Caption: Lifecycle comparison of solvent types.

Conclusion

The transition away from this compound in the laboratory is not just a matter of compliance but an opportunity to enhance performance, safety, and sustainability. Alternatives like Cyclopentyl Methyl Ether (CPME), d-Limonene, and methyl soyate offer distinct advantages in solvency, safety profiles, and environmental impact. By carefully considering the comparative data and employing standardized experimental protocols, researchers can confidently select the most appropriate non-polar solvent for their specific needs, fostering a safer and more sustainable laboratory environment.

References

The Analyst's Alembic: A Cost-Benefit Analysis of Purified vs. Technical Grade Mineral Spirits in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For the discerning scientist, the choice of solvent is a critical decision that can significantly impact experimental outcomes and the integrity of research. This guide provides a comprehensive comparison of purified and technical grade mineral spirits, offering a cost-benefit analysis tailored for researchers, scientists, and drug development professionals. By examining key performance indicators, impurity profiles, and application-specific considerations, this document aims to facilitate an informed selection process, ensuring both fiscal responsibility and scientific rigor.

This compound, a petroleum-derived aliphatic hydrocarbon solvent, are widely utilized in various laboratory and industrial settings for applications ranging from cleaning and degreasing to its use as a reaction and chromatography solvent. The primary distinction between purified and technical grade this compound lies in their purity, specifically the content of aromatic compounds and other impurities. Technical grade this compound are a less refined product suitable for general industrial applications where high purity is not a primary concern.[1][2] In contrast, purified this compound, often marketed as "odorless," have undergone additional processing, such as hydrodesulfurization, to remove aromatic compounds and other reactive impurities.[3]

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative differences between typical technical grade and purified (odorless) this compound. These values are representative and may vary between suppliers.

PropertyTechnical Grade this compoundPurified (Odorless) this compoundASTM Test Method
Purity (Typical) 95-99%>99.5%Supplier Dependent
Aromatic Content 8-22% (Class A) / 2-8% (Class B)<1% (Typically <0.5%)D3257
Sulfur Content Can be presentTypically <1 ppmD5453
Color (Saybolt) +25 to +30+30 (Water-white)D156
Odor Characteristic petroleum odorLow to no odor-
Approximate Cost per Liter $5 - $15$10 - $30+-

The Cost of Impurities: A Benefit Analysis of Purification

While technical grade this compound offer a lower upfront cost, the presence of impurities, particularly aromatic and sulfur compounds, can introduce significant direct and indirect costs in a research and development setting.

Impact on Analytical Techniques:

In sensitive analytical techniques such as High-Performance Liquid Chromatography (HPLC), impurities in the solvent can lead to the appearance of ghost peaks, an unstable baseline, and reduced detector sensitivity, ultimately compromising the accuracy and reproducibility of results.[4] For Gas Chromatography-Mass Spectrometry (GC-MS), impurities can interfere with the identification and quantification of analytes.

Influence on Chemical Reactions:

In organic synthesis, reactive impurities in the solvent can lead to unintended side reactions, lower yields, and the formation of difficult-to-remove byproducts.[5] This necessitates more extensive and costly purification steps for the desired compound. For instance, trace amounts of sulfur compounds can poison catalysts used in hydrogenation reactions.

Drug Formulation and Stability:

In the context of drug development, the purity of all components is paramount. Impurities from solvents can be incorporated into the final drug product, potentially affecting its stability, efficacy, and safety.[1][4] Regulatory bodies have strict guidelines regarding the presence of residual solvents and other impurities in active pharmaceutical ingredients (APIs) and formulated drugs.[4][6] Using a higher purity solvent from the outset can streamline the regulatory approval process and prevent costly batch rejections.

Experimental Protocols

To ensure the suitability of a chosen grade of this compound for a specific application, the following experimental protocols can be employed to assess purity and identify potential contaminants.

Determination of Aromatic Content by Gas Chromatography (GC)
  • Objective: To quantify the percentage of aromatic hydrocarbons in the this compound.

  • Methodology (based on ASTM D3257):

    • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., a polar stationary phase like TCEP).

    • Calibration: Prepare a series of calibration standards containing known concentrations of representative aromatic compounds (e.g., toluene, xylene, ethylbenzene) in a high-purity aliphatic hydrocarbon solvent.

    • Sample Preparation: Dilute the this compound sample in a suitable solvent if necessary. Add an internal standard for improved quantification.

    • Analysis: Inject the prepared sample into the GC. The aromatic compounds will be separated from the aliphatic components based on their boiling points and interaction with the stationary phase.

    • Quantification: Identify the aromatic peaks based on their retention times compared to the calibration standards. Calculate the concentration of each aromatic compound and the total aromatic content based on the peak areas relative to the internal standard and the calibration curve.

Analysis of Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To identify and semi-quantify a broad range of volatile and semi-volatile impurities.

  • Methodology:

    • Instrumentation: A GC-MS system.

    • Sample Preparation: Direct injection of the this compound sample is typically possible.

    • Analysis: The sample is injected into the GC, where its components are separated. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a "fingerprint" for each compound.

    • Identification: The mass spectra of the detected impurities are compared against a spectral library (e.g., NIST) to identify the compounds.

    • Semi-Quantification: The relative abundance of each impurity can be estimated from its peak area in the total ion chromatogram.

Mandatory Visualization

The following diagram illustrates a logical workflow for selecting the appropriate grade of this compound based on key experimental and economic factors.

G Decision Workflow: Selecting the Appropriate Grade of this compound start Start: Solvent Requirement Identified app_sensitivity Is the application highly sensitive to impurities? (e.g., HPLC, GC-MS, API synthesis, catalyst use) start->app_sensitivity budget_constraints Are there strict budget constraints? app_sensitivity->budget_constraints No purified Select Purified Grade (Odorless this compound) app_sensitivity->purified Yes technical Select Technical Grade budget_constraints->technical No evaluate_risk Evaluate the risk of using Technical Grade. Can potential negative impacts be mitigated? budget_constraints->evaluate_risk Yes end_purified End: Use Purified Grade purified->end_purified end_technical End: Use Technical Grade technical->end_technical in_house_purification Consider in-house purification of Technical Grade (e.g., distillation) end_purify End: Use Purified Technical Grade in_house_purification->end_purify evaluate_risk->technical Yes, risk is acceptable evaluate_risk->in_house_purification No, risk is too high

References

A Spectroscopic Showdown: Unmasking the Nuances of Mineral Spirit Grades for Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a seemingly simple solvent can have profound implications for experimental outcomes. Mineral spirits, a ubiquitous petroleum distillate, are available in various grades with distinct chemical compositions. This guide provides a comprehensive spectroscopic comparison of different grades of this compound, supported by experimental data and detailed methodologies, to empower informed solvent selection in a scientific setting.

This compound, also known as white spirits, are complex mixtures of aliphatic and alicyclic C7 to C12 hydrocarbons.[1] Their classification into different types is primarily governed by standards such as ASTM D235, which delineates grades based on properties like flash point, distillation range, and, crucially for many applications, aromatic content.[1][2][3] This guide focuses on a spectroscopic comparison of four common types: Type I (Regular), Type II (High-Flash), Type III (Odorless), and Type IV (Low-Aromatic).

Compositional and Physical Properties Overview

The fundamental differences between the grades of this compound lie in their hydrocarbon composition, particularly the concentration of aromatic compounds, and their physical properties which are a direct consequence of this composition. A summary of typical specifications according to ASTM D235 is presented in Table 1.

Table 1: Typical Specifications of Different Grades of this compound (Based on ASTM D235)

PropertyType I (Regular)Type II (High-Flash)Type III (Odorless)Type IV (Low-Aromatic)
Aromatic Content (vol %) 8 - 22< 8< 2< 8
Flash Point (°C) 38 - 60> 6038 - 6038 - 60
Initial Boiling Point (°C) 149 - 174> 177149 - 177149 - 177
Final Boiling Point (°C) < 208< 211< 213< 208
Kauri-Butanol Value 29 - 4529 - 3725 - 2929 - 37

Spectroscopic Comparison: Unveiling the Chemical Fingerprints

The variation in aromatic content across the different grades of this compound gives rise to distinct spectroscopic signatures. Understanding these differences is critical for applications where solvent purity and composition are paramount.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying the individual hydrocarbon components within this compound.

  • Type I (Regular) this compound: The gas chromatogram will exhibit a complex mixture of peaks corresponding to various aliphatic and alicyclic hydrocarbons. A significant portion of the chromatogram will also show peaks corresponding to aromatic compounds such as toluene, xylenes, and other alkylbenzenes.[4]

  • Type III (Odorless) and Type IV (Low-Aromatic) this compound: The chromatograms of these grades will be characterized by a marked reduction or absence of peaks in the region where aromatic compounds typically elute. The overall profile will be dominated by aliphatic and alicyclic hydrocarbon peaks.

Table 2: Expected GC-MS Observations for Different Grades of this compound

Spectroscopic TechniqueType I (Regular)Type II (High-Flash)Type III (Odorless)Type IV (Low-Aromatic)
GC-MS Complex chromatogram with numerous aliphatic, alicyclic, and prominent aromatic peaks.Similar to Type I but may show a shift towards higher boiling point hydrocarbons.Predominantly aliphatic and alicyclic peaks with significantly reduced or absent aromatic peaks.Predominantly aliphatic and alicyclic peaks with very low intensity aromatic peaks.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a sample. The primary distinction between the FT-IR spectra of different mineral spirit grades lies in the regions associated with aromatic C-H and C=C vibrations.

  • Aliphatic C-H Stretching: All grades will show strong absorption bands in the 2850-2960 cm⁻¹ region, characteristic of C-H stretching in alkanes.[5]

  • Aromatic C-H Stretching: Type I this compound will exhibit weak to medium bands above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹), which are characteristic of aromatic C-H stretching. These bands will be significantly weaker or absent in Type III and Type IV grades.[6]

  • Aromatic C=C Stretching: The in-ring C=C stretching vibrations of the aromatic compounds in Type I this compound will result in absorption bands in the 1450-1600 cm⁻¹ region.[5][6] These peaks will be diminished or absent in the spectra of odorless and low-aromatic grades.

Table 3: Expected FT-IR Spectral Features for Different Grades of this compound

Spectroscopic TechniqueType I (Regular)Type II (High-Flash)Type III (Odorless)Type IV (Low-Aromatic)
FT-IR Strong aliphatic C-H stretch (2850-2960 cm⁻¹). Aromatic C-H stretch (>3000 cm⁻¹) and C=C stretch (1450-1600 cm⁻¹) are present.Strong aliphatic C-H stretch. Weaker aromatic C-H and C=C bands compared to Type I.Strong aliphatic C-H stretch. Aromatic C-H and C=C bands are absent or very weak.Strong aliphatic C-H stretch. Aromatic C-H and C=C bands are very weak.
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is particularly sensitive to the presence of aromatic compounds, which absorb UV light due to their conjugated π-electron systems.

  • Type I (Regular) this compound: Will show significant absorbance in the 200-300 nm region of the UV spectrum, with characteristic peaks around 250-270 nm corresponding to the aromatic components.

  • Type III (Odorless) and Type IV (Low-Aromatic) this compound: Will exhibit very low to negligible absorbance in the UV region, reflecting their low aromatic content. This makes them suitable solvents for UV-Vis analysis of other compounds where solvent transparency is crucial.

Table 4: Expected UV-Vis Absorbance Characteristics for Different Grades of this compound

Spectroscopic TechniqueType I (Regular)Type II (High-Flash)Type III (Odorless)Type IV (Low-Aromatic)
UV-Vis Significant absorbance in the 200-300 nm range.Moderate absorbance in the 200-300 nm range.Very low to no absorbance in the UV range.Low absorbance in the 200-300 nm range.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify the hydrocarbon components of different mineral spirit grades.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

Methodology:

  • Sample Preparation: Dilute the mineral spirit sample (e.g., 1 µL in 1 mL) in a suitable volatile solvent such as pentane or hexane.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is typically used.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL with a split ratio of 50:1.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

  • Data Analysis: Identify the peaks by comparing their mass spectra with a reference library (e.g., NIST). Compare the chromatograms of the different grades, paying close attention to the retention times and relative peak areas of aromatic compounds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the characteristic functional groups and compare the aromatic content of different mineral spirit grades.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Methodology:

  • Sample Preparation: None required for liquid samples.

  • Measurement Mode: Attenuated Total Reflectance (ATR) is a convenient method. Alternatively, a liquid transmission cell with NaCl or KBr windows can be used.

  • FT-IR Conditions:

    • Spectral Range: 4000 - 650 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Acquire a background spectrum of the empty ATR crystal or the empty liquid cell.

    • Acquire the sample spectrum.

    • Identify the characteristic absorption bands for aliphatic C-H stretching (2850-2960 cm⁻¹), aromatic C-H stretching (>3000 cm⁻¹), and aromatic C=C stretching (1450-1600 cm⁻¹).

    • Compare the relative intensities of the aromatic bands across the different grades.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To quantify and compare the aromatic content of different mineral spirit grades.

Instrumentation: A UV-Visible spectrophotometer.

Methodology:

  • Sample Preparation: Dilute the mineral spirit sample in a UV-transparent solvent such as cyclohexane. The dilution factor will depend on the expected aromatic content.

  • UV-Vis Conditions:

    • Wavelength Range: 200 - 400 nm.

    • Cuvette: Use a 1 cm path length quartz cuvette.

  • Measurement:

    • Use the UV-transparent solvent as a blank to zero the instrument.

    • Measure the absorbance spectrum of the diluted mineral spirit sample.

  • Data Analysis:

    • Compare the absorbance spectra of the different grades.

    • The absorbance intensity in the 250-270 nm region is directly proportional to the aromatic content.

Visualizing the Experimental Workflow and Grade Relationships

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation cluster_3 Comparative Analysis P1 Obtain Mineral Spirit Samples (Type I, II, III, IV) P2 Dilute for GC-MS & UV-Vis P1->P2 A2 FT-IR Analysis (ATR) P1->A2 A1 GC-MS Analysis P2->A1 A3 UV-Vis Analysis P2->A3 D1 Identify Components (GC-MS) A1->D1 D2 Identify Functional Groups (FT-IR) A2->D2 D3 Quantify Aromatic Content (UV-Vis) A3->D3 C1 Compare Spectra of Different Grades D1->C1 D2->C1 D3->C1

Caption: Experimental workflow for the spectroscopic comparison of this compound.

Mineral_Spirit_Grades cluster_0 Based on Aromatic Content cluster_1 Based on Flash Point This compound This compound High Aromatic (Type I) High Aromatic (Type I) This compound->High Aromatic (Type I) Low Aromatic (Type II, IV) Low Aromatic (Type II, IV) This compound->Low Aromatic (Type II, IV) Odorless (Type III) Odorless (Type III) This compound->Odorless (Type III) Regular Flash (Type I, III, IV) Regular Flash (Type I, III, IV) High Aromatic (Type I)->Regular Flash (Type I, III, IV) Low Aromatic (Type II, IV)->Regular Flash (Type I, III, IV) High Flash (Type II) High Flash (Type II) Low Aromatic (Type II, IV)->High Flash (Type II) Odorless (Type III)->Regular Flash (Type I, III, IV)

Caption: Logical relationships between different grades of this compound.

Applications in a Scientific Context

The choice of mineral spirit grade is critical in various research and development applications:

  • Organic Synthesis: In reactions where aromatic compounds could interfere or act as unwanted reactants, Type III (Odorless) or Type IV (Low-Aromatic) this compound are the preferred solvents. Their inert nature makes them suitable for reactions involving sensitive reagents.[7]

  • Chromatography: For chromatographic applications, particularly as a component of the mobile phase where UV detection is employed, the use of Type III (Odorless) this compound is essential to avoid high background absorbance.

  • Cleaning and Degreasing of Sensitive Equipment: To clean optical components or sensitive laboratory equipment where residues must be minimized, Type III (Odorless) this compound are recommended due to their lower content of less volatile aromatic compounds.

  • Drug Formulation: In the early stages of drug formulation, where the solubility of active pharmaceutical ingredients (APIs) is being investigated, the use of well-characterized, high-purity solvents is crucial. Low-aromatic and odorless grades provide a more defined and less reactive solvent system. While not a common solvent in final pharmaceutical formulations, its derivatives and related hydrocarbon solvents are used.[7][8]

Conclusion

The spectroscopic techniques of GC-MS, FT-IR, and UV-Vis provide a powerful toolkit for differentiating between the various grades of this compound. The primary distinguishing feature is the aromatic content, which is significantly lower in Type III (Odorless) and Type IV (Low-Aromatic) grades. For scientific applications requiring high purity, low reactivity, and spectral transparency, the use of odorless or low-aromatic this compound is strongly recommended. This guide provides the foundational knowledge and experimental framework for scientists to make informed decisions in their solvent selection, ensuring the integrity and success of their research endeavors.

References

Safety Operating Guide

Proper Disposal of Mineral Spirits: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. Mineral spirits, a common solvent, is classified as a hazardous waste due to its flammability and potential environmental impact.[1][2] Adherence to strict disposal protocols is essential to ensure a safe working environment and to prevent environmental contamination.[1]

Immediate Safety and Disposal Plan

This guide provides a step-by-step operational plan for the safe disposal of this compound in a laboratory setting, in accordance with Environmental Protection Agency (EPA) and Occupational Safety and Health Administration (OSHA) guidelines.

Waste Identification and Characterization

This compound are petroleum-based solvents and are considered a flammable liquid.[3][4][5] Due to their low flash point, they pose a significant fire hazard if not handled and disposed of correctly.[1][3] Improper disposal, such as pouring down the drain or placing in regular trash, is prohibited as it can lead to environmental damage and safety risks.[1]

PropertyValueRegulatory Significance
Flash Point 102-147°F (39-64°C)Classified as a flammable or combustible liquid under OSHA and EPA regulations, requiring special handling and disposal as hazardous waste.[3][6][7][8]
Hazard Classification Flammable Liquid: Category 3 or 4; Aspiration HazardDictates the need for specific personal protective equipment (PPE), storage in flammable safety cabinets, and disposal as hazardous waste.[3][4][5]
EPA Hazardous Waste YesMust be managed according to the Resource Conservation and Recovery Act (RCRA) regulations.[4][9]
Step-by-Step Disposal Protocol

1. Waste Collection:

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for the collection of used this compound.[9][10] The container must be compatible with this compound; high-density polyethylene (HDPE) or a metal safety can are appropriate choices.[8][9] Do not use containers that previously held incompatible materials, such as strong oxidizing agents.[7][11]

  • Avoid Mixing Wastes: Do not mix this compound with other types of solvent waste unless explicitly permitted by your institution's hazardous waste management plan.[12] Mixing can create dangerous reactions and complicate the disposal process.

2. Container Management in a Satellite Accumulation Area (SAA):

  • Location: Establish a designated Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste.[10] This area should be at or near the point of generation and under the control of laboratory personnel.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and a description of the contents (e.g., "Hazardous Waste - this compound").[9][13][14] The label should also include the date when waste was first added to the container.

  • Container Integrity: Keep the waste container securely capped at all times, except when adding waste.[10] Ensure the container is in good condition and not leaking.

3. Disposal of Contaminated Materials:

  • Rags and Absorbents: Rags, paper towels, and other solid materials contaminated with this compound are also considered hazardous waste.[1] Do not dispose of these in the regular trash. Place them in a separate, clearly labeled hazardous waste container designated for solid solvent waste.

  • Empty Containers: An empty this compound container may be disposed of in the regular trash only if it is "RCRA empty," meaning all possible contents have been removed. For practical purposes in a laboratory setting, it is often best to manage empty containers as hazardous waste to ensure compliance.

4. Arranging for Disposal:

  • Contact Environmental Health and Safety (EHS): When the waste container is full or has been accumulating for a specified period (typically several months, but check with your institution's EHS), contact your facility's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.

  • Licensed Disposal Facility: Your EHS department will ensure the waste is transported to a licensed hazardous waste disposal facility in compliance with all federal and state regulations.[4]

Experimental Protocols Referenced

The procedures outlined above are based on established safety protocols and regulatory requirements for the management of hazardous waste in a laboratory setting, as defined by the EPA's Resource Conservation and Recovery Act (RCRA) and OSHA's Hazard Communication Standard.

This compound Disposal Workflow

MineralSpiritsDisposal This compound Disposal Workflow cluster_generation Waste Generation & Collection cluster_accumulation Satellite Accumulation Area (SAA) cluster_disposal Disposal Process start This compound used in experiment collect_liquid Collect used this compound in a designated, compatible, and labeled hazardous waste container start->collect_liquid Liquid Waste collect_solids Collect contaminated solids (rags, gloves) in a separate, labeled hazardous waste container start->collect_solids Solid Waste store_waste Store waste containers in a designated SAA, at or near the point of generation collect_liquid->store_waste collect_solids->store_waste manage_container Keep containers closed except when adding waste. Monitor fill level and accumulation start date. store_waste->manage_container container_full Is container full or has it reached the accumulation time limit? manage_container->container_full container_full->manage_container No contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup container_full->contact_ehs Yes ehs_disposal EHS transports waste to a licensed hazardous waste disposal facility contact_ehs->ehs_disposal

Caption: Workflow for the proper disposal of this compound in a laboratory setting.

References

Essential Safety and Handling Guide: Personal Protective Equipment for Mineral Spirits

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical plans for the use of Personal Protective Equipment (PPE) when handling mineral spirits in a laboratory setting. Adherence to these procedures is essential for ensuring the safety of researchers, scientists, and drug development professionals.

Immediate Safety Information: Understanding the Hazard

This compound, also known as Stoddard solvent, are petroleum-based solvents that present several hazards.[1][2] Understanding these risks is the first step in proper PPE selection. The primary hazards include:

  • Flammability : this compound are flammable liquids and their vapors can form explosive mixtures with air.[3][4][5][6] It is critical to keep them away from heat, sparks, open flames, and other ignition sources.[1][4]

  • Skin and Eye Irritation : Direct contact can cause skin irritation, dryness, and dermatitis.[3][4] Splashes can result in serious eye irritation.[3][5]

  • Respiratory Tract Irritation : Inhalation of vapors may cause drowsiness, dizziness, and irritation of the nose, throat, and respiratory system.[1][3][5]

  • Aspiration Hazard : If swallowed, this compound can enter the lungs and cause chemical pneumonitis, which can be fatal.[1][3][4][5]

Personal Protective Equipment (PPE) Selection

A thorough risk assessment of any procedure involving this compound must be conducted to determine the appropriate level of PPE required.[4]

The selection of appropriate gloves is critical to prevent skin contact. Disposable nitrile gloves may be suitable for incidental splash protection but should be replaced immediately upon contact.[5] For tasks involving potential for prolonged or significant contact, gloves with higher chemical resistance are necessary. Breakthrough time (the time it takes for the chemical to permeate the glove material) is a key factor in selection.

Table 1: Glove Material Compatibility and Breakthrough Times for this compound

Glove Material Breakthrough Time (minutes) Performance Rating Sources
Viton™ > 480 Excellent [7][8]
Nitrile > 360 (Varies by thickness/mfg) Excellent / Good [6][9]
Neoprene > 240 Excellent [10]
Butyl Rubber 120 - 240 Good / Fair [11]

| Natural Rubber (Latex) | < 5 | Not Recommended |[9] |

Note: Glove performance can be affected by thickness, chemical concentration, temperature, and length of exposure. Always consult the manufacturer's specific chemical resistance data.

To protect against splashes and vapors, appropriate eye and face protection is mandatory.

  • Safety Glasses : Must have side shields and meet ANSI Z87.1 standards for low-splash risk tasks.[4][12]

  • Chemical Splash Goggles : Should be worn for any procedure with a moderate to high risk of splashing.[5][13]

  • Face Shield : A face shield should be worn in conjunction with chemical splash goggles when handling large volumes or when the splash hazard is high.[4][5]

Engineering controls, such as a fume hood, are the primary method for controlling vapor inhalation.[5][12] When engineering controls are insufficient to maintain exposure below occupational exposure limits (OELs), respiratory protection is required.

Table 2: NIOSH Respirator Recommendations for Stoddard Solvent (this compound)

Exposure Concentration Minimum Respirator Type (APF*)
≤ 3500 mg/m³ Chemical cartridge respirator with organic vapor cartridge(s) or any supplied-air respirator. (APF 10)
≤ 8750 mg/m³ Supplied-air respirator operated in a continuous-flow mode or a powered, air-purifying respirator with organic vapor cartridge(s). (APF 25)
≤ 17500 mg/m³ Air-purifying, full-facepiece respirator with organic vapor cartridge(s) or a supplied-air respirator with a tight-fitting facepiece operated in a continuous-flow mode. (APF 50)
≤ 20,000 mg/m³ Supplied-air respirator with a full facepiece, helmet, or hood, operated in a pressure-demand or other positive-pressure mode. (APF 1000)

| Emergency or Planned Entry into Unknown Concentrations | Self-contained breathing apparatus (SCBA) with a full facepiece operated in a pressure-demand or other positive-pressure mode. (APF 10,000) |

*APF = Assigned Protection Factor. Data sourced from NIOSH Pocket Guide to Chemical Hazards.[2]

  • Laboratory Coat : A standard lab coat is the minimum requirement. For tasks with a higher risk of splashes or when handling larger quantities, a chemical-resistant or 100% cotton lab coat should be used.[12]

  • Chemical-Resistant Apron : Wear a chemical-resistant apron over the lab coat when handling significant quantities of this compound.[4]

  • Full-Body Protection : Coveralls or a chemical-resistant suit may be necessary for large-scale operations or emergency spill response.[5]

  • Footwear : Closed-toe shoes are mandatory in any laboratory setting.[12]

Operational Plan: PPE Protocols

The following protocols provide step-by-step guidance for the safe use of PPE when handling this compound.

This logical workflow guides the user from hazard identification to the final selection of appropriate PPE.

PPE_Selection_Workflow A 1. Identify Task & Hazards (e.g., Pouring, heating, cleaning) B 2. Consult Safety Data Sheet (SDS) (Sections 2, 7, 8) A->B Review Chemical Info C 3. Assess Exposure Risk (Splash, Immersion, Vapor) B->C Determine Potential Contact D 4. Select Appropriate PPE C->D Based on Risk Level E Hand Protection (Gloves) D->E F Eye/Face Protection D->F G Respiratory Protection (If needed) D->G H Protective Clothing D->H PPE_Lifecycle_Diagram cluster_0 Preparation cluster_1 Operation cluster_2 Removal & Disposal Donning Don PPE (Gown -> Mask -> Goggles -> Gloves) Work Handle this compound in Ventilated Area Donning->Work Doffing Doff PPE (Gloves -> Gown -> Goggles -> Mask) Work->Doffing HandWash1 Hand Hygiene Doffing->HandWash1 Disposal Place Contaminated PPE in Labeled, Sealed Hazardous Waste Container HandWash1->Disposal HandWash2 Final Hand Hygiene Disposal->HandWash2

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.